molecular formula C10H18N2O B8430122 1,3-Diamino-5-adamantanol

1,3-Diamino-5-adamantanol

Cat. No.: B8430122
M. Wt: 182.26 g/mol
InChI Key: AWLFXIYJMNYCRJ-UHFFFAOYSA-N
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Description

1,3-Diamino-5-adamantanol is a high-purity, multifunctionalized adamantane derivative offered as a key building block for advanced chemical synthesis and pharmaceutical research. The compound features a rigid diamondoid adamantane scaffold, which is prized for its ability to enhance the lipophilicity, metabolic stability, and bioavailability of lead molecules . This structure is substituted with both amino and hydroxyl functional groups, providing distinct sites for chemical modification and enabling its use in creating novel molecular architectures. The presence of these groups makes it a versatile intermediate for developing potential therapeutic agents, reminiscent of other bioactive adamantane derivatives used in antiviral (e.g., amantadine), antidiabetic (vildagliptin), and antimicrobial applications . Researchers can leverage this compound to synthesize novel chemical entities, such as heterocyclic frameworks (e.g., thiazolidinones) or complex carbothioamides, which are scaffolds of significant interest in medicinal chemistry . Its primary value lies in its application as a precursor in drug discovery programs, material science for designing novel polymers, and as a standard in analytical chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product-specific Certificate of Analysis for detailed specifications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3,5-diaminoadamantan-1-ol

InChI

InChI=1S/C10H18N2O/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,13H,1-6,11-12H2

InChI Key

AWLFXIYJMNYCRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)N)N

Origin of Product

United States

Foundational & Exploratory

1,3-Diamino-5-adamantanol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and structural characterization of 1,3-Diamino-5-adamantanol , a trifunctional adamantane derivative.

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

1,3-Diamino-5-adamantanol is a trifunctionalized derivative of the diamondoid hydrocarbon adamantane. Characterized by a rigid tricyclic cage with three bridgehead substituents—two amino groups (


) and one hydroxyl group (

)—this compound serves as a critical scaffold in medicinal chemistry and polymer science.

In drug development, it functions as a hydrophilic pharmacophore, offering a unique polarity profile compared to lipophilic analogs like Memantine or Amantadine. Its trifunctionality also makes it a high-value cross-linker for synthesizing functionalized polyimides and star polymers requiring rigid geometric spacing.

Physicochemical Profile

The adamantane cage imposes strict steric constraints, preventing rotation around the bridgehead carbons. This rigidity translates to high thermal stability and defined spatial orientation of functional groups.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 3,5-Diaminoadamantan-1-olAlso: 1,3-diamino-5-hydroxyadamantane
Molecular Formula

Molecular Weight 182.26 g/mol Calculated (

)
Structure Type

Symmetry (Idealized)
Bridgehead substitution at 1, 3, 5 positions
Predicted pKa ~10.5 (Amine)Basicity comparable to 1-adamantanamine
Solubility Water, Methanol, DMSOHydroxyl group confers water solubility unlike parent adamantane
Appearance White to off-white crystalline solidHygroscopic tendency due to amine/hydroxyl combination
Structural Visualization

The following diagram illustrates the connectivity of the molecule. The adamantane cage acts as a spacer, separating the nucleophilic amine groups from the polar hydroxyl moiety.

ChemicalStructure C1 C1 (Bridgehead) NH2_1 NH2 C1->NH2_1 C3 C3 (Bridgehead) NH2_3 NH2 C3->NH2_3 C5 C5 (Bridgehead) OH_5 OH C5->OH_5 C7 C7 (Bridgehead) H_7 H C7->H_7 Center Adamantane Cage Center->C1 Pos 1 Center->C3 Pos 3 Center->C5 Pos 5 Center->C7 Pos 7

Caption: Schematic connectivity of 1,3-Diamino-5-adamantanol showing bridgehead substitutions.

Synthetic Pathways & Experimental Protocols

Direct functionalization of adamantane at three specific positions requires a sequential approach to avoid over-functionalization. The most robust pathway adapts the Ritter Reaction logic used for 1,3-diaminoadamantane synthesis, starting from a hydroxylated precursor to ensure the C5 position is protected or established early.

Pathway Logic: The "Bromination-Ritter" Route

This protocol leverages the stability of the adamantyl carbocation.

  • Precursor: 1-Adamantanol (commercially available).

  • Bromination: Electrophilic substitution to install leaving groups at C3 and C5.

  • Ritter Reaction: Substitution of Bromine with Acetamide/Urea via a carbocation intermediate.

  • Hydrolysis: Deprotection to yield the free amine.

Synthesispathway Start 1-Adamantanol (C10H16O) Inter1 1,3-Dibromo-5-adamantanol Start->Inter1 Br2, Fe (Bromination) Inter2 Bis-Urea Intermediate Inter1->Inter2 Urea, TFA (Ritter Rxn) Product 1,3-Diamino-5-adamantanol Inter2->Product NaOH, H2O (Hydrolysis)

Caption: Synthetic workflow from 1-Adamantanol to 1,3-Diamino-5-adamantanol.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for 1,3-diaminoadamantane synthesis [1][2].

Step 1: Synthesis of 1,3-Dibromo-5-adamantanol

Rationale: Direct bromination of 1-adamantanol targets the remaining bridgehead carbons (C3, C5, C7). Conditions must be controlled to prevent tri-bromination.

  • Reagents: 1-Adamantanol (10 mmol), Bromine (

    
    , excess), Iron powder (catalytic).
    
  • Procedure:

    • Dissolve 1-adamantanol in

      
      .
      
    • Add catalytic Iron powder.

    • Add

      
       dropwise at 
      
      
      
      then reflux for 4 hours.
    • Quench with saturated

      
       (sodium bisulfite) to remove excess bromine.
      
    • Extract with chloroform, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from methanol to isolate the dibromo-alcohol isomer.[1]

Step 2: Ritter Reaction (Amination)

Rationale: Bromine atoms on the adamantane cage are difficult to displace via


. The Ritter reaction uses Trifluoroacetic acid (TFA) to generate a tertiary carbocation, which is then trapped by Urea.
  • Reagents: 1,3-Dibromo-5-adamantanol (from Step 1), Urea (4 eq), TFA (excess), Diphenyl ether (solvent).

  • Procedure:

    • Mix the dibromo precursor and urea in diphenyl ether.[2][1]

    • Add TFA dropwise (facilitates C-Br bond cleavage).

    • Heat to 110–120°C for 6 hours. Caution: Evolution of HBr gas.

    • The reaction forms an adamantyl-bis-urea intermediate.

Step 3: Hydrolysis to Free Amine
  • Reagents: 20% NaOH (aq), Ethanol.

  • Procedure:

    • Treat the intermediate from Step 2 with NaOH/Ethanol.

    • Reflux for 12 hours to cleave the urea linkage.

    • Workup: Acidify with HCl to remove impurities, then basify to pH > 12 to precipitate the diamine.

    • Extract with n-Butanol or

      
      .
      
    • Final Product: 1,3-Diamino-5-adamantanol.

Structural Characterization

Validation of the structure relies on Nuclear Magnetic Resonance (NMR) to confirm the


-like symmetry and the presence of distinct bridgehead protons.
NMR Interpretation ( and )
NucleusSignal RegionAssignment & Interpretation
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

NMR

1.4 – 1.6 ppm
Methylene protons (

) of the cage. Broad multiplets due to diastereotopic nature relative to substituents.

NMR

2.1 – 2.3 ppm
Bridgehead Proton (H7): The single methine proton at position 7 appears as a broad singlet.

NMR

4.5 – 5.0 ppm
Exchangeable Protons: Broad signals for

and

. Disappear upon

shake.

NMR

30 – 45 ppm
Methylene carbons (

).[3][4]

NMR

~48 – 52 ppm
Aminated Bridgeheads (

):
Deshielded by nitrogen.

NMR

~65 – 70 ppm
Hydroxylated Bridgehead (

):
Significantly deshielded by oxygen.

Key Diagnostic: The loss of symmetry compared to adamantane results in splitting of the methylene signals. The presence of two distinct quaternary carbon environments (C-N vs C-O) in the


 spectrum is the definitive proof of structure.

Pharmaceutical & Industrial Applications[4][5][7]

NMDA Receptor Antagonism

Like its analogs Memantine and Amantadine, 1,3-diamino-5-adamantanol possesses the lipophilic cage required to block the ion channel of the NMDA receptor. However, the 5-hydroxyl group introduces hydrophilicity, potentially altering:

  • Blood-Brain Barrier (BBB) Penetration: Reduced lipophilicity may lower CNS side effects compared to Memantine [3].

  • Off-Target Effects: The hydroxyl group provides a handle for further conjugation (e.g., prodrug design).

Polymer Cross-Linking

In materials science, this compound acts as a rigid, trifunctional monomer.

  • Polyimides: Reaction of the diamine groups with dianhydrides, while leaving the hydroxyl group free for post-polymerization functionalization.

  • Star Polymers: The

    
     geometry allows it to serve as a core for growing three polymer arms, creating star-shaped architectures with high thermal stability.
    

References

  • Zhu, H., Guo, J., & Yang, C. (2011).[2][1] Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 24(3), 1075-1078. Link

  • Zhu, H., & Zhong, X.[4] (2013).[4] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[3][4][2] Asian Journal of Chemistry, 25(6). Link

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. Link

  • PubChem. (n.d.). 1,3-Adamantanediol (Structural Analog Data). National Library of Medicine. Link

Sources

Physicochemical properties of 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Diamino-5-adamantanol

Abstract

1,3-Diamino-5-adamantanol is a trifunctionalized adamantane derivative of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional cage structure, combined with the strategic placement of two primary amine groups and a tertiary alcohol, imparts a unique set of physicochemical properties that are critical for its application, particularly in drug development.[1][2][3] The adamantane scaffold is a well-established privileged structure, known for enhancing the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs).[1][4][5] This guide provides a comprehensive technical framework for the characterization of 1,3-Diamino-5-adamantanol. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides detailed, field-proven protocols for determining its core physicochemical properties. While extensive public data on this specific molecule is limited, this document establishes a robust methodological approach based on analogous compounds and standard API characterization procedures.[6][7][8]

Introduction: The Strategic Value of the Adamantane Scaffold

The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is often described as a "lipophilic bullet" in medicinal chemistry.[1] Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[3][4]

  • Enhanced Lipophilicity: The bulky, non-polar cage structure significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]

  • Metabolic Stability: The carbon atoms of the adamantane cage are sterically hindered and lack easily abstractable protons, making the scaffold highly resistant to metabolic degradation by cytochrome P450 enzymes.

  • Rigid Conformational Control: Unlike flexible alkyl chains, the adamantane cage acts as a rigid anchor, locking substituents into precise spatial orientations. This is invaluable for optimizing interactions with biological targets like ion channels and enzymes.[5]

1,3-Diamino-5-adamantanol combines these core adamantane features with three functional groups, creating a versatile building block. The two amino groups at bridgehead positions offer sites for salt formation or covalent modification, while the hydroxyl group provides an additional point for derivatization and can influence hydrogen bonding and solubility.

Core Physicochemical Properties: A Predictive Summary

A thorough understanding of an API's physicochemical properties is the bedrock of successful formulation and drug development.[8] The following table summarizes the key properties of 1,3-Diamino-5-adamantanol and the standard techniques for their determination. Expected values are inferred from structurally related compounds like 1,3-adamantanediol and other aminoadamantanes.

PropertyDescriptionExpected CharacteristicsStandard Determination Method
Molecular Formula C₁₀H₁₈N₂O-Mass Spectrometry
Molecular Weight 182.26 g/mol -Mass Spectrometry
Appearance -Expected to be a white to off-white crystalline solid.[9]Visual Inspection
Melting Point (Mp) Temperature of solid-to-liquid phase transition.High, likely >250 °C, due to the rigid, symmetrical structure and hydrogen bonding capabilities.[10]Differential Scanning Calorimetry (DSC)
Solubility Ability to dissolve in a solvent system.Poorly soluble in water at neutral pH; soluble in acidic aqueous solutions and polar organic solvents.[9][11]Kinetic & Thermodynamic Solubility Assays
Acidity/Basicity (pKa) Ionization constants of the functional groups.Two basic pKa values for the amino groups (pKa₁ ~9-10, pKa₂ ~7-8) and one weakly acidic pKa for the hydroxyl group.Potentiometric Titration, UV-Vis Spectroscopy
Lipophilicity (LogP/LogD) Partition coefficient between octanol and water.Moderately lipophilic. LogP will be pH-independent, while LogD will decrease significantly at pH < pKa of the amines.Shake-Flask Method, HPLC

Experimental Workflows for Physicochemical Characterization

The following sections detail the rationale and step-by-step protocols for quantifying the critical physicochemical parameters of 1,3-Diamino-5-adamantanol.

Workflow for Comprehensive API Characterization

A logical, structured approach is essential for characterizing any new chemical entity. The workflow begins with fundamental identity confirmation and proceeds through the key physical and chemical properties that dictate its behavior in a pharmaceutical context.

API_Characterization_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Solid-State Characterization Start Synthesis & Purification MS Mass Spectrometry (Confirm MW) Start->MS NMR NMR Spectroscopy (Confirm Structure) MS->NMR HPLC HPLC-UV (Assess Purity) NMR->HPLC Solubility Solubility Profiling (Aqueous & Organic) HPLC->Solubility DSC Thermal Analysis (DSC) (Melting Point, Stability) HPLC->DSC XRPD X-Ray Powder Diffraction (Crystallinity) HPLC->XRPD pKa pKa Determination Solubility->pKa LogP Lipophilicity (LogP/LogD) pKa->LogP TGA Thermogravimetric Analysis (Solvates/Hydrates) DSC->TGA Final Comprehensive Physicochemical Profile LogP->Final Microscopy Microscopy (Morphology) XRPD->Microscopy Microscopy->Final TGA->Final

Caption: A generalized workflow for the physicochemical characterization of a new API.

Melting Point and Thermal Behavior

Causality: The melting point is a critical indicator of purity and lattice energy. For adamantane derivatives, which are highly symmetrical, a sharp, high melting point is expected.[11] Differential Scanning Calorimetry (DSC) is the gold standard as it provides not only the melting point but also information on phase transitions, decomposition, and polymorphism.[6][12]

Protocol 3.2.1: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of 1,3-Diamino-5-adamantanol into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C). Use an inert nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of sample purity.

Solubility Profile

Causality: Solubility is paramount for bioavailability. The molecule's structure suggests amphiphilic behavior: the amino and hydroxyl groups can engage in hydrogen bonding with polar solvents, while the hydrocarbon cage favors non-polar environments. The basicity of the amino groups dictates that aqueous solubility will be highly pH-dependent; protonation at low pH will form soluble salts.

Protocol 3.3.1: Kinetic Solubility Assessment (Shake-Flask Method)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Solvent Plate: Dispense the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) into a 96-well microplate.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to each well to reach a target concentration (e.g., 200 µM).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 18-24 hours) to allow the system to reach equilibrium.

  • Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS. The measured concentration is the thermodynamic solubility at that pH.

Acid-Base Properties (pKa)

Causality: The pKa values govern the ionization state of a molecule at a given pH. This impacts solubility, lipophilicity (LogD), receptor binding, and membrane permeability. 1,3-Diamino-5-adamantanol has two basic amino groups that will be protonated at physiological pH, significantly influencing its properties. Potentiometric titration is a direct and reliable method for pKa determination.

Protocol 3.4.1: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility throughout the titration.

  • Titration Setup: Use an autotitrator equipped with a calibrated pH electrode.

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amino groups.

  • Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of the titration curve or by using specialized software to calculate the half-equivalence points. The two pKa values will correspond to the deprotonation of the two ammonium groups.

Spectroscopic and Structural Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the chemical structure. Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple and highly informative.[13][14]

  • ¹H NMR: The spectrum will show distinct signals for the protons on the adamantane cage. Protons closer to the electron-withdrawing amino and hydroxyl groups will be shifted downfield. The symmetry of the 1,3,5-substitution pattern will lead to specific signal multiplicities and integrations.

  • ¹³C NMR: The spectrum will show distinct signals for the different carbon environments within the rigid cage. The carbons bearing the amino and hydroxyl groups (C1, C3, C5) will be significantly shifted downfield compared to the other bridgehead (C7) and methylene carbons (C2, C4, etc.).[13][15]

Protocol 4.1.1: Standard NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid, or CD₃OD). DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of exchangeable N-H and O-H protons.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Assign all proton and carbon signals using the combination of 1D and 2D NMR data. The correlations observed in HSQC and HMBC spectra are critical for unambiguous assignment of the quaternary carbons and confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

  • Expected Peaks:

    • O-H Stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • N-H Stretch: Two sharp-to-medium peaks around 3300-3500 cm⁻¹ for the primary amine symmetric and asymmetric stretches.

    • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) characteristic of the adamantane cage C-H bonds.

    • N-H Bend: A band around 1590-1650 cm⁻¹.

    • C-O Stretch: A band around 1000-1200 cm⁻¹.

Implications for Drug Development

The interplay of the physicochemical properties of 1,3-Diamino-5-adamantanol directly informs its potential and challenges in a drug development context.

Drug_Development_Implications pKa pKa (Ionization State) LogD LogD (pH-dependent) (Lipophilicity) pKa->LogD influences Solubility Aqueous Solubility pKa->Solubility governs Formulation Formulation Strategy (e.g., Salt Selection) pKa->Formulation critical for Absorption Oral Absorption (Permeability) LogD->Absorption Distribution Distribution (e.g., BBB Penetration) LogD->Distribution Solubility->Absorption MP Melting Point (Lattice Energy) Manufacturing Manufacturing (Crystallinity, Stability) MP->Manufacturing Structure Rigid 3D Structure Structure->Distribution Binding Target Binding (Pharmacodynamics) Structure->Binding

Caption: Interplay of physicochemical properties and their impact on drug development.

  • Formulation: The presence of two basic amino groups makes salt formation an excellent strategy to overcome the poor aqueous solubility of the freebase. The choice of counter-ion will be critical and can be guided by the pKa values.

  • Absorption and Distribution: The molecule's LogD at physiological pH (primarily driven by its pKa) will be a key determinant of its absorption and distribution characteristics. The inherent lipophilicity of the adamantane cage suggests good potential for membrane permeability, but this will be modulated by the ionization state.[5]

  • Structure-Activity Relationship (SAR): This molecule is an ideal scaffold for SAR studies. The two primary amines and one hydroxyl group can be selectively functionalized to explore the chemical space around a biological target, while the rigid core maintains the orientation of these substituents.

Conclusion

1,3-Diamino-5-adamantanol is a molecule with significant synthetic potential, underpinned by a unique combination of structural rigidity, lipophilicity, and functional group diversity. A comprehensive characterization of its physicochemical properties, as outlined in this guide, is not merely an academic exercise but a critical prerequisite for its successful application in drug discovery and materials science. By employing the detailed experimental protocols and understanding the causal relationships between structure and properties, researchers can effectively harness the potential of this versatile adamantane derivative.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (Source: Benchchem)
  • Adamantane – A Lead Structure for Drugs in Clinical Practice. (Source: Bentham Science Publishers)
  • Adamantane in Drug Delivery Systems and Surface Recognition. (Source: NIH)
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (Source: ConnectSci)
  • API Characterization. (Source: NETZSCH Analyzing & Testing)
  • API Physical Characteristics Testing. (Source: Protheragen)
  • Physical and Chemical Characteriz
  • 1,3-Adamantanediol Properties. (Source: Google Shopping)
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  • Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline M
  • 1,3-Adamantanediol Chemical and Physical Properties. (Source: NIH)
  • Synthesis and Characterization of 1,3-Diaminoadamantane. (Source: Google Scholar)
  • Octadecanal Compound Properties. (Source: CAS Common Chemistry)
  • 1,3-Adamantanediol Properties. (Source: Haihang Industry)
  • Synthesis and Characterization of 1,3-Diaminoadamantane.
  • 1,3-Adamantanediol Formula. (Source: Echemi)
  • n-Dodecane reference substance for gas chrom
  • N,N-Dipropylcyclohexanamine. (Source: NIH)
  • Practical and Scalable Synthesis of 1,3-Adamantanediol.
  • Adamantane Physical properties. (Source: Wikipedia)
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. (Source: MDPI)
  • 4-Phenyl-cyclohexanecarboxylic acid Chemical and Physical Properties. (Source: NIH)
  • 13C NMR spectra of adamantane deriv
  • Showing Compound Nonadecane (FDB012627). (Source: FooDB)
  • Process for producing 1,3-adamantanediol.
  • Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[7]uril. (Source: Supporting Information)

  • 1H and 13C NMR spectra data of compound 1.
  • A Comparative Analysis of Experimental and Computational NMR Spectra of Adamantanone. (Source: Benchchem)

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Solubility Profile of 1,3-Diamino-5-adamantanol in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its rigid, lipophilic nature that can enhance the pharmacological properties of drug candidates.[1][2] This guide focuses on 1,3-Diamino-5-adamantanol, a multifunctionalized derivative whose solubility is critical for its synthesis, purification, formulation, and biological screening. Due to the absence of specific public data on this compound, this whitepaper provides a theoretically grounded prediction of its solubility profile across a range of common organic solvents. We analyze the molecule's unique structure—a hydrophobic cage functionalized with two primary amine groups and a tertiary alcohol—to forecast its behavior in polar protic, polar aprotic, and nonpolar systems. Furthermore, this guide presents a comprehensive, field-proven experimental protocol based on the isothermal shake-flask method for the precise determination of its thermodynamic solubility, serving as a practical tool for researchers in drug discovery and development.

The Structural Rationale for a Complex Solubility Profile

The adamantane cage, the smallest unit of a diamond's crystal lattice, offers a unique three-dimensional and stress-free hydrocarbon framework.[3] Its introduction into drug molecules often serves to increase lipophilicity, thereby improving pharmacokinetic properties.[4] However, the solubility of functionalized adamantanes is not solely dictated by this lipophilic core. The nature, number, and position of substituents play a decisive role.

1,3-Diamino-5-adamantanol presents a fascinating case study in solubility. Its structure combines:

  • A Lipophilic Core: The rigid C₁₀H₁₃ cage is inherently nonpolar and hydrophobic.

  • Hydrogen-Bonding Moieties: The presence of two primary amine (-NH₂) groups and one tertiary hydroxyl (-OH) group introduces significant polarity. These groups can act as both hydrogen bond donors and acceptors, predisposing the molecule to interactions with polar solvents.

This duality suggests a complex solubility profile. The molecule is amphiphilic in nature, with distinct polar and nonpolar regions. Therefore, its optimal solvation will depend on a solvent's ability to accommodate both the hydrophobic surface of the cage and the hydrogen-bonding requirements of the functional groups.

Predicting Solubility: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides the foundational logic for predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For 1,3-Diamino-5-adamantanol, these interactions are dominated by hydrogen bonding and van der Waals forces.

cluster_Solvent Solvent System cluster_Solute 1,3-Diamino-5-adamantanol Solvent Solvent Molecules Adamantane Adamantane Cage (Lipophilic) Adamantane->Solvent Van der Waals (Nonpolar Interaction) Amine1 Amino Group (-NH2) Amine1->Solvent Hydrogen Bonding Amine2 Amino Group (-NH2) Amine2->Solvent Hydrogen Bonding Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Solvent Hydrogen Bonding

Caption: Intermolecular forces governing solubility.

Based on this structural analysis, we predict the following solubility behavior:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with the two amine groups and the hydroxyl group. The energy gained from these strong interactions is likely sufficient to overcome the crystal lattice energy of the solid solute and solvate the nonpolar cage. The known high solubility of 1-adamantanamine hydrochloride in water and ethanol supports this prediction.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is predicted. These solvents possess high dielectric constants and are effective hydrogen bond acceptors.[7] While they cannot donate hydrogen bonds, they can effectively solvate the polar -NH₂ and -OH groups. The solubility of 1-adamantanamine hydrochloride in DMF and N,N-dimethylacetamide (DMAC) further suggests that such solvents are capable of solvating functionalized adamantanes.[8]

  • "Borderline" Solvents (e.g., THF, Dichloromethane): Low to moderate solubility is likely. These solvents have lower dielectric constants and weaker hydrogen bonding capabilities.[9] They may offer some solvation for the adamantane cage but will be less effective at solvating the highly polar functional groups, leading to limited overall solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor to negligible solubility is expected. These solvents primarily interact through weak van der Waals forces. They cannot effectively solvate the polar amine and hydroxyl groups, making it energetically unfavorable to break the strong intermolecular hydrogen bonds in the solid solute. 1-aminoadamantane is noted to be less soluble in non-polar solvents, a trend that would be amplified by the additional polar groups on 1,3-Diamino-5-adamantanol.[10]

Table 1: Predicted Solubility Profile and Solvent Properties
Solvent ClassExample SolventDielectric Constant (ε)[11][12]Predicted SolubilityPrimary Rationale
Polar Protic Methanol32.7HighStrong H-bond donor/acceptor capability.
Ethanol24.6HighStrong H-bond donor/acceptor capability.
Water80.1Moderate to HighExcellent H-bonding, but high polarity may struggle to solvate the nonpolar cage.
Polar Aprotic DMSO46.7HighHigh dielectric constant, strong H-bond acceptor.
DMF36.7HighHigh dielectric constant, strong H-bond acceptor.
Acetonitrile37.5ModerateHigh dielectric constant, weaker H-bond acceptor than DMSO/DMF.
Borderline THF7.6Low to ModerateModerate polarity, limited H-bonding.
Dichloromethane8.9LowModerate polarity, no H-bonding capability.
Nonpolar Toluene2.4PoorCannot solvate polar functional groups.
Hexane1.9PoorCannot solvate polar functional groups.

Gold Standard Protocol: Isothermal Shake-Flask Solubility Determination

To move from prediction to definitive data, a robust experimental method is required. The isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14] Its strength lies in allowing the system to reach a true equilibrium between the solid and liquid phases, providing a reliable and reproducible measurement.

Causality Behind Experimental Choices
  • Why Isothermal? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance) is critical for data consistency and relevance.[15]

  • Why Excess Solid? The presence of undissolved solid material is essential to ensure that the solution is truly saturated at equilibrium. This provides a self-validating system; as long as the solid phase remains, the concentration in the supernatant represents the solubility limit.[13]

  • Why 24-72 Hours? Reaching equilibrium is not instantaneous, especially for complex molecules or those that may undergo polymorphic transformations. An extended agitation period of 24 to 72 hours is a standard practice to ensure the system has stabilized.[14]

  • Why Centrifugation and Filtration? Accurate quantification requires a supernatant completely free of undissolved solid particles. A two-step process of centrifugation to pellet the bulk of the solid followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) provides the cleanest sample for analysis.[14]

start Start prep 1. Preparation Add excess 1,3-Diamino-5-adamantanol to a vial with a known volume of solvent. start->prep equilibrate 2. Equilibration Seal and agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equilibrate separate 3. Phase Separation Centrifuge to pellet solid. Carefully collect supernatant. equilibrate->separate filter 4. Filtration Filter supernatant through a 0.22 µm syringe filter. separate->filter quantify 5. Quantification Analyze filtrate concentration using a validated HPLC-UV or LC-MS method. filter->quantify end End (Solubility Data) quantify->end

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Experimental Methodology
  • Materials:

    • 1,3-Diamino-5-adamantanol (solid, purity >98%)

    • Selected organic solvents (HPLC grade or higher)

    • 2 mL glass vials with screw caps

    • Calibrated analytical balance

    • Volumetric pipettes

    • Constant temperature orbital shaker or water bath

    • Benchtop centrifuge

    • Syringes and 0.22 µm PVDF syringe filters

  • Procedure:

    • Preparation: Add an excess amount of solid 1,3-Diamino-5-adamantanol (e.g., 5-10 mg, enough to ensure solid remains after equilibration) to a tared 2 mL glass vial. Record the exact mass.

    • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

    • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for 48 hours. Visually confirm the presence of undissolved solid.

    • Phase Separation: Remove the vial and allow it to stand for 30 minutes for the solid to settle. Centrifuge the vial at 10,000 x g for 10 minutes to pellet the remaining solid.

    • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe, avoiding disturbance of the solid pellet.

    • Filtration: Attach a 0.22 µm PVDF syringe filter and discard the first ~100 µL to saturate any binding sites on the filter membrane. Collect the subsequent filtrate into a clean analysis vial.

    • Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of 1,3-Diamino-5-adamantanol using a pre-validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Conclusion

1,3-Diamino-5-adamantanol is a molecule of significant interest, characterized by a structural dichotomy between its lipophilic cage and multiple polar functional groups. This guide establishes a strong theoretical prediction that the compound will exhibit high solubility in polar solvents (both protic and aprotic) and poor solubility in nonpolar media. To validate this hypothesis and generate the precise data required for drug development, we have provided a detailed, best-practice protocol for solubility determination using the isothermal shake-flask method. This combination of predictive analysis and rigorous experimental guidance equips researchers with the necessary framework to fully characterize the solubility profile of this and other complex adamantane derivatives.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. (URL: [Link])

  • Jászai, J., & Fülöp, F. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 313. (URL: [Link])

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. (URL: [Link])

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. (URL: [Link])

  • Spilovska, K., Zidek, M., & Nepovimova, E. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Pharmaceutical Design, 22(34). (URL: [Link])

  • Unknown Author. (n.d.). solubility experimental methods.pptx. (URL: [Link])

  • Wikipedia. (n.d.). Adamantane. Wikipedia. (URL: [Link])

  • Solubility of Things. (n.d.). 1-Adamantylamine. Solubility of Things. (URL: [Link])

  • Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (URL: [Link])

  • ReAgent. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ReAgent. (URL: [Link])

  • Hansford, D. (n.d.). Solvent Physical Properties. University of South Florida. (URL: [Link])

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (URL: [Link])

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. (URL: [Link])

  • Tu, Y., Yi, Z., & Song, S. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1). (URL: [Link])

  • Yi, Z., et al. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Semantic Scholar. (URL: [Link])

  • Abraham, M. H., Acree, W. E., & Liu, X. (2020). Descriptors for adamantane and some of its derivatives. Journal Pre-proof. (URL: [Link])

  • Tu, Y., et al. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). 1,3-Adamantanediol. PubChem. (URL: [Link])

  • Li, J., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. (URL: [Link])

  • Google Patents. (n.d.). Process for producing 1,3-adamantanediol. (URL: )

Sources

History and Discovery of Adamantane-Based Diamino Alcohols: From Ethambutol to SQ109 and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the history, chemistry, and pharmacological evolution of adamantane-based diamino alcohols and their derivatives.

Executive Summary

The discovery of adamantane-based diamino alcohols and diamines represents a pivotal shift in antitubercular drug design. Originating from the scaffold of Ethambutol (EMB) —a classic diamino alcohol—researchers sought to overcome resistance and toxicity by incorporating the lipophilic adamantane cage. This structural evolution transformed the hydrophilic EMB core into amphiphilic, membrane-active agents. The most successful result of this campaign is SQ109 , a 1,2-ethylenediamine that, while structurally distinct from "alcohols," shares the same lineage. This guide explores the transition from simple amino alcohols to complex adamantyl-diamines, detailing their synthesis, mechanism of action (MmpL3 inhibition), and clinical status.

Historical Evolution & Chemical Lineage[1]

The Progenitor: Ethambutol (EMB)

In the 1960s, Lederle Laboratories discovered Ethambutol (


-bis(1-hydroxy-2-butyl)ethylenediamine). It became a first-line drug for Mycobacterium tuberculosis (Mtb), targeting arabinosyltransferases (EmbA/B/C) to inhibit cell wall synthesis. However, EMB suffers from a short half-life and ocular toxicity.
The Adamantane "Bullet" Concept

In the late 1990s and early 2000s, a team led by Dr. Marina Protopopova (NIH/Sequella) hypothesized that increasing the lipophilicity of the ethylenediamine core would improve membrane penetration and potency. They turned to adamantane (tricyclo[3.3.1.1


]decane), a rigid, lipophilic cage structure known for its metabolic stability and ability to block ion channels (e.g., Amantadine).
The Combinatorial Library & Discovery of SQ109

Using a solid-phase combinatorial approach, the team synthesized ~63,000 analogs based on the EMB diamine core.[1] They replaced the hydroxy-butyl groups with various lipophilic moieties.

  • The Hit: Compound SQ109 (

    
    -geranyl-
    
    
    
    -(2-adamantyl)ethane-1,2-diamine) emerged as the lead candidate.[2]
  • Structural Shift: Unlike EMB, SQ109 lacks the alcohol hydroxyl groups, technically classifying it as a diamine. However, it is frequently categorized alongside "adamantane amino alcohols" in literature due to its synthetic origin and the existence of active metabolites/analogs that retain hydroxyl groups (adamantanols).

Synthesis & Production Protocols

Synthesis Logic

The synthesis of adamantane-based diamines requires precise control to prevent over-alkylation (poly-alkylation) of the nitrogen atoms. While early libraries used solid-phase resin (Rink acid), large-scale production utilizes solution-phase reductive amination or acylation-reduction sequences.

Protocol: Solution-Phase Synthesis of SQ109

This protocol is based on the optimized "Acylation-Reduction" route, which offers higher selectivity than direct alkylation.

Reagents:

  • 2-Adamantanone[3]

  • Ethylenediamine (excess)

  • Geranylamine[2][3][4]

  • Chloroacetyl chloride[2]

  • Lithium Aluminum Hydride (LiAlH

    
    ) / Trimethylsilyl chloride (TMSCl)
    

Step-by-Step Methodology:

  • Formation of the Adamantyl-Amine Precursor:

    • Reaction: React 2-adamantanone with excess ethylenediamine under reductive amination conditions (NaBH

      
       or NaBH(OAc)
      
      
      
      in MeOH).
    • Outcome:

      
      -(2-adamantyl)ethane-1,2-diamine.[1][2][5]
      
    • Note: Using excess diamine prevents the formation of the bis-adamantyl byproduct.

  • Acylation (Linker Formation):

    • Alternative Route (High Purity): React Geranylamine with chloroacetyl chloride to form

      
      -geranyl-2-chloroacetamide.
      
    • Then, react this intermediate with 2-adamantanamine.[2] This forms the internal amide bond:

      
      -geranyl-
      
      
      
      -(2-adamantyl)glycinamide.
  • Amide Reduction (The Critical Step):

    • Reagent: LiAlH

      
       activated with TMSCl in anhydrous THF.
      
    • Procedure: Cool THF solution of the glycinamide to 0°C. Add LiAlH

      
      /TMSCl dropwise. Reflux for 2-4 hours.
      
    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Flash chromatography (DCM/MeOH/NH

      
      OH).
      
  • Salt Formation:

    • Dissolve the free base oil in ether/ethanol and treat with tartaric acid or HCl to generate the stable salt form for biological testing.

Visualization: Synthesis Pathway

Synthesis cluster_0 Precursors A 2-Adamantanone C Reductive Amination (w/ Ethylenediamine) A->C B Geranylamine E Acylation (Chloroacetyl chloride) B->E D N-(2-adamantyl) ethylenediamine C->D F Amide Intermediate (Glycinamide) D->F Alternative Coupling E->F G Reduction (LiAlH4 / TMSCl) F->G H SQ109 (Target Diamine) G->H

Caption: Convergent synthesis of SQ109 via amide reduction to ensure regio-specificity.

Mechanism of Action (MOA)

Unlike its parent Ethambutol, adamantane-based diamines do not primarily target arabinosyltransferases. Instead, they exhibit a dual mechanism that makes them effective against MDR-TB (Multidrug-Resistant TB).

Primary Target: MmpL3 Inhibition

MmpL3 (Mycobacterial membrane protein Large 3) is an essential transmembrane transporter responsible for shuttling Trehalose Monomycolate (TMM) from the cytoplasm to the periplasm.[6][7][8]

  • Binding: SQ109 binds to the proton translocation channel of MmpL3.[9]

  • Effect: This blockade prevents the flip of TMM across the inner membrane.

  • Consequence: TMM accumulates intracellularly, and the cell wall lacks Trehalose Dimycolate (TDM), leading to structural collapse and cell lysis.

Secondary Mechanism: Uncoupling Activity

Due to the lipophilic adamantane head and the geranyl tail, these molecules act as protonophores .

  • They insert into the mycobacterial membrane.

  • They dissipate the Proton Motive Force (PMF) (

    
    ).
    
  • This collapses the transmembrane potential (

    
    ) and pH gradient (
    
    
    
    pH), depriving the bacteria of ATP synthesis energy.
Visualization: MmpL3 Inhibition & PMF Collapse

MOA cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter (Target) TMM_out TMM (Periplasm) MmpL3->TMM_out Transport Blocked PMF Proton Motive Force (H+ Gradient) PMF->MmpL3 Energy Source SQ109 Adamantane Diamine (SQ109) SQ109->MmpL3 1. Direct Binding SQ109->PMF 2. Uncoupling (H+ Leak) TMM_in TMM (Cytoplasm) TMM_in->MmpL3 Substrate CellWall Mycolic Acid Cell Wall TMM_out->CellWall Synthesis Precursor

Caption: Dual MOA: Direct inhibition of MmpL3 transporter and dissipation of membrane potential.

Structure-Activity Relationship (SAR) Data

The transition from "Alcohol" to "Diamine" was driven by SAR studies showing that the hydroxyl group was not essential for MmpL3 inhibition, but lipophilicity was critical.

FeatureEthambutol (EMB)SQ109Adamantanol Analogs (Newer)
Core Structure EthylenediamineEthylenediamineEthylenediamine / Indoleamide
Side Chain 1 1-Hydroxy-2-butylGeranyl (Isoprenoid)Adamantane + Polar Linker
Side Chain 2 1-Hydroxy-2-butyl2-Adamantyl 3-Hydroxy-1-adamantyl
Lipophilicity (cLogP) ~0.1 (Hydrophilic)~5.8 (Highly Lipophilic)3.0 - 4.5 (Optimized)
Target EmbA/B/CMmpL3 / PMFMmpL3
MIC (Mtb H37Rv) 2.0 - 4.0 µg/mL0.78 µg/mL 0.01 - 1.0 µg/mL
Bactericidal? BacteriostaticBactericidalBactericidal

Key Insight: The adamantane cage provides the "anchor" into the lipid bilayer, while the second amine (often geranylated) mimics the isoprenoid chains of mycobacterial lipids, tricking the MmpL3 transporter. Newer "Adamantanol" derivatives attempt to lower the extreme lipophilicity of SQ109 to improve solubility while retaining potency.

References

  • Protopopova, M., et al. (2005).[10] "Identification of a new antitubercular drug candidate, SQ109, from a combinatorial library of 1,2-ethylenediamines." Journal of Antimicrobial Chemotherapy. Link

  • Tahlan, K., et al. (2012). "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[5][8] Link

  • Li, W., et al. (2014). "New insights into the mechanism of action of SQ109: a multi-target antitubercular drug." Nature Scientific Reports. Link

  • Alsayed, S.S., et al. (2021).[3] "Design, synthesis and antimycobacterial evaluation of novel adamantane and adamantanol analogues effective against drug-resistant tuberculosis." Bioorganic Chemistry. Link

  • Jia, L., et al. (2005). "Pharmacokinetics and Tissue Distribution of SQ109, a Novel Antitubercular Agent, in Mice." Antimicrobial Agents and Chemotherapy.[5][8] Link

Sources

1,3-Diamino-5-adamantanol CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, synthetic pathways, and applications of 1,3-Diamino-5-adamantanol.

Abstract

1,3-Diamino-5-adamantanol (IUPAC: 3,5-diaminotricyclo[3.3.1.1^{3,7}]decan-1-ol) is a trifunctional adamantane derivative characterized by a rigid, diamondoid cage structure substituted at three bridgehead positions.[1] Possessing two primary amine groups and one hydroxyl group, this molecule serves as a critical intermediate in the synthesis of advanced pharmaceutical agents (including Vildagliptin analogs and NMDA receptor antagonists) and as a cross-linking monomer for high-performance polyimides and polyurethanes. This guide provides a comprehensive analysis of its nomenclature, synthesis, and chemical behavior.

Part 1: Identity & Nomenclature

The adamantane cage possesses four equivalent bridgehead positions (1, 3, 5, 7).[2] Substitution at three of these positions breaks the high symmetry (


) of the parent adamantane, resulting in a molecule with 

symmetry.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
Parameter Details
Common Name 1,3-Diamino-5-adamantanol
Systematic IUPAC Name 3,5-Diaminotricyclo[3.3.1.1^{3,7}]decan-1-ol
Alternative Names 3,5-Diamino-1-hydroxyadamantane; 5-Hydroxy-1,3-adamantanediamine
CAS Number Rare/Specialized Intermediate (Often cited as Vildagliptin Impurity 114 or related to CAS 1382839-19-1 isomer)
Molecular Formula C

H

N

O
Molecular Weight 182.27 g/mol
SMILES NC12CC3(O)CC(N)(C1)C(C2)C3
InChI Key (Predicted) Specific isomer keys vary by substitution pattern

Note on CAS Registry: While mono-amino (CAS 702-82-9) and di-hydroxyl (CAS 5001-18-3) analogs are commodity chemicals, 1,3-diamino-5-adamantanol is typically generated in situ or isolated as a specific impurity/intermediate in pharmaceutical manufacturing. It is frequently referenced in patent literature regarding Vildagliptin and Memantine derivatives.[3]

Part 2: Physicochemical Profile

The presence of both hydrogen-bond donors (amines, hydroxyl) and the lipophilic adamantane core gives this molecule unique amphiphilic properties.

Property Value / Characteristic Causality & Implication
Physical State White to off-white crystalline solidHigh symmetry and H-bonding network lead to efficient crystal packing.
Melting Point > 250 °C (Decomposes)Typical of amino-adamantanes; sublimation may occur before melting.[4]
Solubility Soluble in DMSO, MeOH, dilute acid; Insoluble in HexaneThe polar amine/hydroxyl groups dominate surface interactions, overcoming the lipophilic cage.
pKa (Amines) ~10.5 - 10.8Bridgehead amines are highly basic due to the electron-donating inductive effect of the adamantyl cage.
pKa (Hydroxyl) ~16-17Tertiary alcohol character; sterically hindered, making it less acidic than typical alcohols.
LogP ~0.5 - 1.2 (Predicted)Significantly lower than Adamantane (LogP ~4.2) due to polar functionalization.

Part 3: Synthetic Pathways[1]

Synthesizing 1,3-diamino-5-adamantanol requires overcoming the steric hindrance of the cage while preventing over-functionalization. Two primary routes are established in the field: the Nitration-Reduction Route (favored for scalability) and the Bromination-Ritter Route .

Route A: Nitration-Reduction of 1-Adamantanol (Recommended)

This protocol leverages the stability of the adamantyl tertiary carbocation to introduce nitrogen functionality.

Step 1: Dinitration

  • Precursor: 1-Adamantanol.[5][6]

  • Reagents: Fuming Nitric Acid (HNO

    
    ), Sulfuric Acid (H
    
    
    
    SO
    
    
    ).
  • Mechanism: S

    
    1-type substitution. The hydroxyl group directs further substitution to the meta-bridgehead positions via hydride abstraction and carbocation formation.
    
  • Intermediate: 1-Hydroxy-3,5-dinitroadamantane.

Step 2: Catalytic Reduction

  • Reagents: H

    
     (gas), Pd/C or Raney Nickel catalyst, Methanol.
    
  • Process: High-pressure hydrogenation reduces the nitro groups to primary amines.

Route B: Hydrolysis of Brominated Precursors
  • Precursor: 1,3,5-Tribromoadamantane.

  • Reagents: Urea (Ritter reaction) or Ag

    
    O/H
    
    
    
    O.
  • Challenge: Controlling stoichiometry to achieve exactly two amines and one hydroxyl is statistically difficult, often leading to mixtures of tri-amines or diols.

Synthetic Workflow Diagram

SynthesisPathways cluster_legend Pathway Legend Adamantane Adamantane Adamantanol 1-Adamantanol Adamantane->Adamantanol Oxidation (HNO3/H2SO4) Tribromo 1,3,5-Tribromoadamantane Adamantane->Tribromo Bromination (Br2, Fe) Dinitro 1-Hydroxy-3,5- dinitroadamantane Adamantanol->Dinitro Nitration (Fuming HNO3) Target 1,3-Diamino- 5-adamantanol Dinitro->Target Reduction (H2, Pd/C) Tribromo->Target 1. Hydrolysis 2. Ritter Rxn (Urea) key Solid Line: Preferred Route Dashed Line: Low Yield/Difficult Separation

Figure 1: Synthetic pathways for 1,3-Diamino-5-adamantanol. The Nitration-Reduction route (top) offers higher regioselectivity compared to statistical hydrolysis of tribromides.

Part 4: Pharmaceutical & Industrial Applications

Drug Development (Vildagliptin & Memantine Analogs)
  • Role: The molecule serves as a scaffold for DPP-4 inhibitors (diabetes) and NMDA receptor antagonists (Alzheimer's).

  • Mechanism: The adamantane cage acts as a "bulky anchor," improving lipophilicity and blood-brain barrier (BBB) penetration, while the amine/hydroxyl groups provide handles for hydrogen bonding within the receptor active site.

  • Impurity Profiling: In the synthesis of Vildagliptin (which uses 3-amino-1-adamantanol), the di-amino analog is a critical process-related impurity that must be monitored to ensure regulatory compliance.

Polymer Chemistry
  • Application: Monomer for Polyimides and Polyurethanes.

  • Benefit: The trifunctional nature allows for chemically cross-linked networks. The rigid adamantane cage increases the Glass Transition Temperature (Tg) and thermal stability of the resulting polymer, making it suitable for high-temperature coatings and optical films.

Part 5: Analytical Characterization

To validate the synthesis of 1,3-Diamino-5-adamantanol, the following analytical signatures are expected:

  • 1H NMR (DMSO-d6):

    • 
       ~1.4 - 1.8 ppm: Adamantane methylene protons (multiplets).
      
    • 
       ~2.1 ppm: Bridgehead methine protons.
      
    • 
       ~4.5 ppm: Hydroxyl proton (-OH), typically broad.
      
    • 
       ~1.8 - 2.0 ppm: Amine protons (-NH
      
      
      
      ), broad singlet, exchangeable with D
      
      
      O.
  • 13C NMR:

    • Distinct signals for C-N substituted bridgeheads (~50-55 ppm) and C-O substituted bridgehead (~65-70 ppm).

    • Symmetry simplification: Due to

      
       symmetry, fewer signals are observed than in asymmetric derivatives.
      
  • Mass Spectrometry (ESI+):

    • [M+H]+ : m/z ~183.15.

    • Fragmentation often shows loss of NH

      
       (m/z 166) or H
      
      
      
      O (m/z 165).

References

  • US Patent 6,392,104 . Adamantane derivatives and process for producing them. (Describes the synthesis of poly-functionalized adamantanes including amino-alcohols).

  • European Patent EP0927711A1 . Adamantane derivatives and process for producing them. (Lists 1,3-diamino-5-adamantanol as a specific intermediate).

  • PubChem Compound Summary . 3-Amino-1-adamantanol (Related mono-amino analog for structural comparison).

  • BenchChem Application Notes . Nucleophilic Substitution Reactions of Brominated Adamantanes. (Mechanistic background on bridgehead substitution).

  • ChemicalBook . 1,3-Adamantanediol (Related diol analog).

Sources

Harnessing the Diamondoid Cage: A Technical Guide to the Structural Advantages of Adamantane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pursuit of advanced materials, polymer chemistry continuously seeks robust molecular building blocks that can impart superior properties to resulting macromolecules. Among these, adamantane, the smallest unit of the diamond lattice, stands out as a "diamondoid" molecule of significant interest.[1][2] Its unique three-dimensional, rigid, and perfectly symmetric cage-like structure (C₁₀H₁₆) offers a powerful tool for rationally designing polymers with exceptional performance characteristics.[2] The incorporation of this bulky, strain-free hydrocarbon into polymer chains is not a mere addition but a strategic modification that fundamentally alters material properties, leading to significant enhancements in thermal stability, mechanical strength, and optical clarity.[3][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core structural advantages conferred by the adamantane cage in polymer chemistry. We will explore the causal relationships between adamantane's distinct architecture and the resulting macroscopic properties, detail key synthetic methodologies, and highlight its transformative applications, from high-performance plastics to sophisticated drug delivery systems.[2][3]

The Adamantane Moiety: A Unique Structural Anchor

The efficacy of adamantane as a polymer building block stems directly from its intrinsic molecular architecture. It is a polycyclic alkane composed of three fused cyclohexane rings in the chair conformation, resulting in a highly symmetrical (Td point group), rigid, and strain-free structure.[2][5] This diamond-like framework is the primary driver of its beneficial properties.[2]

  • Bulkiness and Rigidity : The adamantane cage is exceptionally bulky and rigid. When incorporated into a polymer, it acts as a "molecular bumper," restricting the rotational freedom and segmental motion of the polymer chains.[3][6] This steric hindrance is the fundamental cause for many of the observed property enhancements.

  • Thermal Stability : The carbon-carbon bonds within the adamantane cage are exceptionally stable, leading to high intrinsic thermal stability.[7] This robustness is transferred to the polymer, contributing to elevated decomposition temperatures.

  • Lipophilicity and Hydrophobicity : As a pure hydrocarbon, adamantane is highly lipophilic and hydrophobic. This characteristic is particularly valuable in biomedical applications, enhancing interactions with cell membranes and forming the basis for powerful host-guest chemistry.[1][8]

Figure 1: The rigid, cage-like structure of adamantane (C₁₀H₁₆).

Modes of Incorporation: Tailoring Polymer Architecture

The strategic placement of the adamantane moiety within a polymer architecture is critical to harnessing its advantages. There are two primary methods for its incorporation, each offering distinct property modifications.

  • Pendant (Side-Chain) Incorporation : The adamantane group is attached as a side group to the main polymer backbone. This is the most common approach, often achieved through the polymerization of adamantane-containing monomers, such as adamantyl methacrylate.[9] This method is highly effective at increasing the glass transition temperature (Tg) by restricting chain mobility.[4][5]

  • Main-Chain Incorporation : The adamantane cage is integrated directly into the polymer backbone. This is typically achieved through polycondensation or ring-opening polymerization reactions.[3][7] This incorporation creates a much stiffer and more rigid polymer chain, leading to dramatic increases in thermal stability and mechanical modulus.[3]

Figure 2: Adamantane incorporation as a pendant group vs. in the main chain.

Key Structural Advantages and Performance Enhancements

Unparalleled Thermal Stability

A primary advantage of incorporating adamantane is the significant enhancement of a polymer's thermal stability.[6][10]

Causality : The bulky adamantane cage severely restricts the segmental motion of polymer chains.[3][6] This increased rigidity means that more thermal energy is required to induce the molecular movements associated with the glass transition (Tg) and thermal decomposition.[6] Polymers with adamantane in the main chain, such as poly(1,3-adamantane) derivatives, exhibit exceptionally high 10% weight loss temperatures, often in the range of 477-488°C.[7][10] Adamantane-containing polyimides have demonstrated remarkably high glass transition temperatures, ranging from 285°C to 440°C.[11] Even as a pendant group, adamantane has a profound effect; for instance, poly(1-adamantyl methacrylate) (PAdMA) has a much higher Tg than conventional poly(methyl methacrylate) (PMMA).[12]

PolymerGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Reference
Poly(methyl methacrylate) (PMMA)~105-135°C~300-350°C[13]
Poly(1-adamantyl methacrylate) (PAdMA)~220°C> 350°C[12]
Adamantane-based Polyimide248-308°C> 500°C[14]
Adamantane-based PolyurethaneBroad (Tunable)> 300°C[15]
Poly(1,3-adamantane) derivative205°C~488°C (10% loss)[7]
Table 1: Comparative thermal properties of adamantane-containing polymers versus a conventional analog. Data is compiled from multiple sources and represents typical values.
Enhanced Mechanical Properties

The inherent rigidity of the adamantane cage translates directly to improved mechanical performance, including increased stiffness, tensile strength, and modulus.[3][15]

Causality : By hindering chain slippage and deformation under stress, the adamantane units enhance the polymer's resistance to mechanical forces. This is particularly evident in adamantane-containing polyimides and polyurethanes.[11][15] For example, introducing adamantane into a polyurethane backbone can enhance flexibility while maintaining high tensile strength, with values exceeding 44 MPa.[15] This combination of properties makes these materials suitable for demanding applications like shape-memory polymers and high-performance coatings.[3][15]

Advanced Optical and Dielectric Properties

Adamantane's bulky structure creates significant free volume within the polymer matrix. This has two important consequences:

  • Optical Transparency : The introduction of bulky adamantane groups can disrupt regular chain packing and reduce crystallinity, leading to excellent optical transparency.[11] Adamantane-containing polyimides, for instance, can exhibit over 80% transmittance at 400 nm, making them candidates for optical and optoelectronic applications.[11]

  • Low Dielectric Constant (Low-k) : The increased free volume reduces the material's density and the number of polarizable groups per unit volume. This results in a lower dielectric constant, a critical property for interlayer dielectrics in microelectronics, where it helps to reduce signal delay and power consumption.

Supramolecular Chemistry and Biomedical Applications

Beyond modifying bulk properties, the adamantane cage is a superb building block for supramolecular chemistry, primarily through its strong and specific host-guest interactions with cyclodextrins (CDs).[8]

Causality : The lipophilic adamantane "guest" fits perfectly into the hydrophobic cavity of the toroidal cyclodextrin "host," forming a stable, non-covalent inclusion complex.[8][16][17] This interaction is highly specific and reversible, making it an ideal tool for creating "smart" materials.

  • Drug Delivery : This host-guest interaction is widely exploited in drug delivery systems.[8][18][19] Adamantane can be used to functionalize polymers or drug carriers, which can then be targeted to specific sites or designed for stimuli-responsive release using cyclodextrins.[8][20] The inherent lipophilicity and rigidity of adamantane also help improve a drug's ability to penetrate cell membranes and resist enzymatic degradation.[8]

  • Self-Healing Materials : Polymers containing pendant adamantane groups and a separate polymer functionalized with cyclodextrin can be combined to form a cross-linked hydrogel. When this material is damaged, the reversible host-guest bonds can reform, leading to autonomous healing.

Figure 3: Adamantane forms a stable host-guest complex with cyclodextrin.

Key Experimental Protocol: Synthesis of Poly(1-adamantyl methacrylate) (PAdMA)

This protocol describes a standard free-radical polymerization of 1-adamantyl methacrylate (AdMA), a common method for producing a polymer with pendant adamantane groups. This procedure serves as a self-validating system; successful polymerization will result in a polymer with the demonstrably superior thermal properties discussed previously, which can be confirmed via DSC and TGA analysis.

Materials and Equipment
  • 1-Adamantyl methacrylate (AdMA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware

Step-by-Step Methodology
  • Monomer and Initiator Preparation : In a Schlenk flask, dissolve AdMA (e.g., 5.0 g, 22.7 mmol) and AIBN (e.g., 37.3 mg, 0.227 mmol, for a 100:1 monomer-to-initiator ratio) in anhydrous toluene (e.g., 20 mL).

    • Causality: Toluene is an effective solvent for both the monomer and the resulting polymer. AIBN is a standard thermal initiator that decomposes at a predictable rate to generate free radicals.

  • Degassing : Subject the solution to three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen, which can inhibit free-radical polymerization by scavenging radicals.

  • Polymerization : Under a positive pressure of inert gas, immerse the flask in an oil bath preheated to 60-70°C. Stir the reaction mixture for a predetermined time (e.g., 12-24 hours).

    • Causality: This temperature range is optimal for the thermal decomposition of AIBN, initiating the polymerization process. Reaction time influences the final molecular weight and conversion.

  • Termination and Precipitation : Cool the reaction to room temperature. The solution will likely be viscous. Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as methanol (e.g., 400 mL). The polymer will precipitate as a white solid.

    • Causality: PAdMA is soluble in toluene but insoluble in methanol. This step separates the polymer from unreacted monomer, initiator fragments, and solvent.

  • Purification and Drying : Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a good solvent (like THF or chloroform) and re-precipitate into methanol to further purify it. Collect the final product and dry it in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved.

Synthesis_Workflow A 1. Dissolve AdMA Monomer & AIBN Initiator in Toluene B 2. Degas Solution via Freeze-Pump-Thaw Cycles A->B Remove O₂ C 3. Heat under Inert Atmosphere (e.g., 70°C, 24h) B->C Initiate Polymerization D 4. Cool and Precipitate into Methanol C->D Isolate Product E 5. Filter, Redissolve, and Reprecipitate D->E Purify F 6. Dry Final Polymer Under Vacuum E->F G Characterization (GPC, NMR, DSC, TGA) F->G

Figure 4: General workflow for the synthesis of Poly(1-adamantyl methacrylate).

Conclusion

The adamantane cage is a uniquely powerful building block in polymer science, offering a direct and predictable route to high-performance materials. Its inherent rigidity, bulkiness, and thermal stability, when strategically incorporated into polymer chains, translate into significant and quantifiable improvements in glass transition temperature, thermal decomposition resistance, and mechanical strength.[3][4][10] Furthermore, its distinct lipophilicity and capacity for precise host-guest interactions have unlocked advanced applications in supramolecular chemistry, particularly in the design of intelligent drug delivery systems and self-healing materials.[8][18] For researchers and developers, understanding the fundamental structure-property relationships of adamantane provides an authoritative grounding for the rational design of next-generation polymers tailored for the most demanding applications in electronics, aerospace, and medicine.

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Topic: The Adamantane Advantage: A Comparative Analysis of 1,3-Diamino-5-adamantanol and Memantine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure enhances the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to numerous successful therapeutics.[2][3] Among the most notable is Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[4][5][6] The clinical success of Memantine has spurred extensive research into its derivatives, aiming to refine its activity or develop multi-target-directed ligands.[7][8][9] Concurrently, other functionalized adamantane cores, such as 1,3-Diamino-5-adamantanol, present an alternative and largely unexplored chemical space. This guide provides a deep technical dive into the fundamental differences between these two scaffolds, examining their structure, synthesis, pharmacology, and derivatization potential to inform future drug discovery and development programs.

Part 1: The Core Scaffolds: A Structural and Synthetic Comparison

The foundational difference between Memantine and 1,3-Diamino-5-adamantanol lies in the nature and position of the functional groups decorating the adamantane cage. These differences dictate not only their physicochemical properties but also their synthetic accessibility and potential for chemical modification.

Chemical Structures: A Tale of Two Cores

Memantine is chemically known as 1-amino-3,5-dimethyladamantane.[5] Its structure is characterized by a single primary amine at a bridgehead position (C1) and two methyl groups at the other tertiary bridgehead carbons (C3 and C5). These methyl groups significantly increase the molecule's lipophilicity, a key factor in its ability to cross the blood-brain barrier.

In stark contrast, 1,3-Diamino-5-adamantanol possesses two primary amino groups at bridgehead positions (C1 and C3) and a hydroxyl group at the remaining bridgehead (C5). This substitution pattern renders the molecule significantly more polar than Memantine, suggesting different pharmacokinetic profiles and receptor interaction capabilities.

G cluster_0 Memantine (1-Amino-3,5-dimethyladamantane) cluster_1 1,3-Diamino-5-adamantanol Memantine_Struct M_Features Key Features: • One primary amine (-NH2) at C1 • Two methyl (-CH3) groups at C3, C5 • High lipophilicity DiAmAd_Struct Key Features: • Two primary amines (-NH2) at C1, C3 • One hydroxyl (-OH) group at C5 • Increased polarity DiAmAd_Placeholder [Structure with NH2 at C1, C3 and OH at C5] Title Structural Comparison of Adamantane Scaffolds

Caption: Core structural differences between Memantine and 1,3-Diamino-5-adamantanol.

Synthesis Strategies and Considerations

The synthetic routes to these scaffolds are dictated by their functional groups. The choice of starting materials and reaction conditions is critical for achieving the desired substitution pattern.

Memantine Synthesis: A common and scalable synthesis for Memantine starts with 1,3-dimethyladamantane.[10] The process involves nitration to introduce a nitro group, which is subsequently reduced to the primary amine.

1,3-Diamino-5-adamantanol Synthesis: The synthesis of this scaffold is less documented but can be inferred from related procedures. A plausible route would start from 1,3-dibromoadamantane. One bromine atom could be displaced by a hydroxyl group (hydrolysis), and the remaining bromine could then be converted to an amino group.[11][12] Alternatively, a Ritter-type reaction on 1,3-adamantanediol could introduce the amino functionalities.[13] The presence of multiple reactive sites necessitates careful use of protecting groups to achieve regioselectivity.

Experimental Protocol: Synthesis of Memantine Hydrochloride

This protocol provides a representative methodology for synthesizing Memantine, illustrating the key chemical transformations involved in functionalizing the adamantane core.[10]

Step 1: Formation of N-formyl-1-amino-3,5-dimethyl-adamantane

  • In a temperature-controlled reactor, slowly add 1,3-dimethyladamantane (1.0 eq) to nitric acid (≥95%) at 20-25°C with vigorous stirring.

  • Maintain the temperature for one hour after the addition is complete.

  • Add formamide (excess) to the reaction mixture.

  • Heat the mixture to 85°C and hold for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction to 5-10°C and carefully pour it into a vessel containing an ice-water slurry.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-formyl intermediate.

Step 2: Hydrolysis to Memantine and Salt Formation

  • Prepare a solution of potassium hydroxide (excess) in a mixture of water and propylene glycol.

  • Add the crude N-formyl-1-amino-3,5-dimethyl-adamantane from the previous step.

  • Heat the mixture to reflux (approx. 135°C) until the starting material is consumed (monitor by TLC, typically 6-8 hours).

  • Cool the reaction mixture to room temperature and dilute with ice-cold water.

  • Extract the product (free base) into dichloromethane (3x volumes).

  • Wash the combined organic layers with water.

  • Treat the organic solution with aqueous hydrochloric acid (1.2 eq) to precipitate memantine hydrochloride.

  • Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to obtain the final product.

Part 2: Pharmacological Profiles: A Mechanistic Divergence

The distinct structural features of Memantine and 1,3-Diamino-5-adamantanol translate into profoundly different pharmacological profiles. Memantine's mechanism is well-elucidated, while the activity of the di-amino alcohol scaffold remains a subject of exploratory research.

Memantine: The Archetypal NMDA Receptor Modulator

Memantine's therapeutic efficacy in Alzheimer's disease stems from its unique action as a low-to-moderate affinity, uncompetitive, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[5][7][14]

  • Mechanism of Action: Under normal physiological conditions, the NMDA receptor ion channel is transiently blocked by magnesium ions (Mg2+).[15] During pathological states, such as in Alzheimer's disease, excessive glutamate release leads to prolonged receptor activation and depolarization, dislodging the Mg2+ block and causing a massive influx of calcium (Ca2+), which triggers neurotoxic cascades.[7] Memantine, being positively charged at physiological pH, enters and blocks the open NMDA channel, effectively acting as a more potent plug than Mg2+.[5][7]

  • Key Properties: Its low affinity and rapid off-rate kinetics are crucial.[7] This means it only blocks the channel during periods of sustained, pathological activation and does not interfere with the brief, transient openings required for normal synaptic plasticity, learning, and memory.[5][7] This property distinguishes it from high-affinity NMDA antagonists like ketamine, which block the channel indiscriminately and have significant side effects.[14]

Caption: Memantine blocks the NMDA receptor channel during pathological overactivation.

Predicted Pharmacology of 1,3-Diamino-5-adamantanol

Direct pharmacological data for 1,3-Diamino-5-adamantanol is not widely available in peer-reviewed literature. However, we can hypothesize its potential activities based on its structure:

  • NMDA Receptor Activity: The presence of primary amines suggests it could also interact with the NMDA receptor channel. However, the molecule's increased polarity due to the two amines and one hydroxyl group would likely result in a different binding affinity, kinetics, and voltage-dependency compared to Memantine. It may have a lower affinity or be unable to penetrate as deeply into the channel's magnesium binding site.

  • Other Potential Targets: The diamine structure opens possibilities for interactions with other receptors, such as polyamine binding sites or other ion channels. The hydroxyl group adds a hydrogen-bonding capability that is absent in Memantine, potentially enabling interactions with different target proteins.

Comparative Pharmacological Data
ParameterMemantine1,3-Diamino-5-adamantanol
Primary Mechanism Uncompetitive NMDA Receptor Antagonist[5][14]Not established; potential for ion channel modulation.
Binding Site In-channel, near Mg2+ site[7][15]Unknown
Affinity (IC50) ~0.5-1 µM for NMDA receptor[5]Data not available
Key Feature Low affinity, rapid kinetics, voltage-dependent[7]Multiple functional groups for diverse interactions.
Clinical Use Alzheimer's Disease[4][5]None

Part 3: The Landscape of Derivatives: Structure-Activity Relationships (SAR)

The ultimate goal in derivatizing a lead compound is to enhance its therapeutic index. The strategies for Memantine and 1,3-Diamino-5-adamantanol are fundamentally different due to their distinct functional handles.

Memantine Derivatives: Refining a Known-Good Scaffold

Research on Memantine derivatives has largely focused on two areas: improving upon its existing mechanism or creating Multi-Target-Directed Ligands (MTDLs) to address the complex pathology of neurodegenerative diseases.[7][16]

  • MTDL Strategy: Alzheimer's disease involves more than just excitotoxicity; cholinergic deficits and oxidative stress are also key factors.[8][9] Derivatives have been synthesized that conjugate Memantine to other pharmacophores, such as acetylcholinesterase inhibitors (e.g., tacrine) or antioxidants (e.g., cysteine derivatives).[8][17][18] The goal is to create a single molecule that can act on multiple disease-relevant pathways.

  • Bioisosteric Replacement: Other efforts have focused on modifying the adamantane cage itself or the amino group to fine-tune the drug's pharmacokinetic properties or reduce potential toxicity.[19][20] For example, creating Schiff base derivatives allows for the exploration of a wide range of substituents on the primary amine.[20]

1,3-Diamino-5-adamantanol Derivatives: Exploring New Chemical Space

This scaffold is a blank canvas for medicinal chemists. With three distinct functional groups (two primary amines, one tertiary alcohol), it offers a rich platform for creating diverse and complex molecules.

  • Differential Functionalization: The two primary amines and the hydroxyl group can be selectively modified. For example, one amine could be acylated while the other is converted to a guanidine, and the hydroxyl group could be esterified. This allows for the precise tuning of the molecule's properties (e.g., basicity, lipophilicity, hydrogen bonding capacity).

  • Potential Applications: This scaffold could be used to develop novel CNS agents where interactions with multiple points on a receptor or with multiple receptors are desired. Beyond pharmacology, diamino-alcohols are valuable monomers in polymer chemistry, suggesting potential applications in biomaterials or drug delivery systems.[11]

Experimental Protocol: In Vitro NMDA Receptor Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of newly synthesized derivatives for the NMDA receptor, a critical step in SAR studies.[21][22]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand (e.g., [3H]MK-801) from the NMDA receptor in rat brain membrane preparations.

Materials:

  • Rat forebrain tissue homogenate (membrane preparation).

  • Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]MK-801 (a high-affinity NMDA channel blocker).

  • Test compounds (novel derivatives) at various concentrations.

  • Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., 10 µM MK-801).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.

  • Compound Addition: Add the test compound dilutions to the appropriate wells. Add the non-specific binding control to its designated wells. Add buffer to the "total binding" wells.

  • Radioligand Addition: Add [3H]MK-801 to all wells at a final concentration near its dissociation constant (Kd).

  • Membrane Addition: Initiate the binding reaction by adding the rat brain membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Part 4: Conclusion and Future Directions

The distinction between 1,3-Diamino-5-adamantanol and Memantine derivatives is a clear illustration of two divergent strategies in modern drug discovery.

  • Memantine and its derivatives represent an approach of refinement and optimization . Starting from a clinically validated pharmacophore, the goal is to enhance efficacy, improve safety, or broaden the therapeutic scope by creating multi-target agents for complex diseases like Alzheimer's.[7][16] This is a lower-risk, higher-probability-of-success strategy focused on incremental innovation.

  • 1,3-Diamino-5-adamantanol represents an approach of exploration and discovery . As a largely uncharacterized scaffold, it offers the potential for identifying novel mechanisms of action and developing first-in-class therapeutics. Its multi-functionality provides a platform for generating vast chemical diversity, which is ideal for high-throughput screening campaigns against new biological targets.

For researchers and drug development professionals, the choice between these scaffolds depends on the overarching program goals. For programs targeting neurodegenerative diseases with a clear rationale for NMDA receptor modulation, derivatizing Memantine is a logical path. For exploratory programs seeking novel CNS agents or venturing into new therapeutic areas, the untapped potential of scaffolds like 1,3-Diamino-5-adamantanol offers a more adventurous, and potentially more rewarding, frontier.

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A Technical Guide to Assessing the Biocompatibility of 1,3-Diamino-5-adamantanol Scaffolds for Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantane cage, a rigid, lipophilic, and exceptionally stable hydrocarbon scaffold, has garnered significant interest in medicinal chemistry and materials science. Its unique diamondoid structure offers a robust framework for the development of novel therapeutic agents and advanced biomaterials. This guide focuses on a promising, yet novel, derivative: 1,3-Diamino-5-adamantanol. By possessing two primary amine groups and a hydroxyl group at the tertiary bridgehead positions, this molecule presents a unique combination of hydrophilicity, potential for cationic charge at physiological pH, and multiple points for chemical conjugation. These characteristics make it an attractive building block for constructing three-dimensional scaffolds for drug delivery, tissue engineering, and other biomedical applications. However, the introduction of functional groups, particularly amines, necessitates a rigorous and systematic evaluation of biocompatibility. This document provides a comprehensive framework for researchers and drug development professionals to assess the biocompatibility potential of 1,3-Diamino-5-adamantanol-based scaffolds, from initial in vitro screening to in vivo host response. We detail the critical experimental protocols, the scientific rationale behind their selection, and the interpretation of potential outcomes, ensuring a self-validating and robust evaluation pathway.

The 1,3-Diamino-5-adamantanol Scaffold: A Primer

The adamantane moiety is renowned for its metabolic stability and its ability to enhance the pharmacokinetic profiles of drug candidates.[1][2] The rigid cage structure can protect nearby functional groups from enzymatic degradation and its lipophilicity facilitates interaction with cell membranes.[1][3]

The subject of this guide, 1,3-Diamino-5-adamantanol, is a trifunctionalized derivative. While a specific, scaled-up synthesis is not yet widely published, its structure suggests a plausible synthesis via one of two primary routes:

  • Regioselective Hydroxylation: Starting with 1,3-diaminoadamantane, a known compound[2][4], a regioselective hydroxylation reaction could target the tertiary C-H bond at the 5-position. Biocatalytic approaches have proven effective for such specific hydroxylations on the adamantane core, for instance, converting 1,3-adamantanediol into 1,3,5-adamantanetriol.[5]

  • Functional Group Interconversion: Beginning with 1,3,5-adamantanetriol, selective amination of two hydroxyl groups could yield the desired product.

The resulting C2-symmetric molecule possesses two primary amines, which are expected to be protonated at physiological pH, imparting a cationic character. This is a critical feature influencing biocompatibility, as cationic surfaces can interact strongly with negatively charged cell membranes and blood components.[6] The hydroxyl group provides a site for further modification or can contribute to the material's hydrophilicity.

Foundational Biocompatibility Assessment: In Vitro Cytotoxicity

The initial and most fundamental step in biocompatibility testing is to determine if the material elicits a toxic response in cells. This is typically assessed according to the principles outlined in ISO 10993-5.[7][8] We recommend a dual-assay approach to gain a comprehensive understanding of potential cytotoxicity, evaluating both cell membrane integrity and metabolic activity.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading. For instance, a material might not cause immediate cell lysis but could inhibit crucial metabolic pathways, leading to cell death over time. Conversely, a substance could compromise membrane integrity without immediately halting all metabolic processes. Therefore, we employ two distinct assays:

  • Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[4][9] It is a direct indicator of cell lysis and loss of membrane integrity.

  • Tetrazolium Salt (MTT/WST-1) or Resazurin-based Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan product, or resazurin into the fluorescent resorufin.[10] A decrease in signal indicates a reduction in cell viability, either through cell death or inhibition of metabolic function.

Experimental Workflow: Cytotoxicity Screening

The following workflow provides a robust method for screening the cytotoxicity of a 1,3-Diamino-5-adamantanol scaffold.

G cluster_prep Material Preparation cluster_cell Cell Culture cluster_exposure Exposure cluster_assay Assay Execution prep1 Synthesize & Purify 1,3-Diamino-5-adamantanol Scaffold prep2 Sterilize Material (e.g., Ethylene Oxide, γ-irradiation) prep1->prep2 prep3 Prepare Extracts (ISO 10993-12) (e.g., DMEM/F-12 at 37°C for 24h) prep2->prep3 exp1 Replace medium with serial dilutions of scaffold extract prep3->exp1 cell1 Seed Fibroblasts (e.g., L929) or relevant cell type in 96-well plates cell2 Incubate for 24h to allow cell attachment cell1->cell2 cell2->exp1 exp2 Include Negative (HDPE extract) & Positive (Organotin-PVC) Controls exp1->exp2 exp3 Incubate for 24h, 48h, 72h exp2->exp3 assay1 Collect Supernatant for LDH Assay exp3->assay1 assay3 Add MTT/WST-1 Reagent to remaining cells exp3->assay3 assay2 Perform LDH Assay: Measure A565nm assay1->assay2 data_analysis Data Analysis: Calculate % Cytotoxicity assay2->data_analysis assay4 Incubate & Measure Absorbance (A570nm/A450nm) assay3->assay4 assay4->data_analysis

Caption: Workflow for in vitro cytotoxicity assessment.

Data Interpretation

Results should be summarized to clearly show dose- and time-dependent effects. According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[10]

Scaffold Extract Conc. (mg/mL) % Cytotoxicity (LDH Assay) % Viability (MTT Assay) Interpretation
0 (Negative Control)0 ± 2.5100 ± 4.1Baseline
0.15 ± 3.195 ± 5.2Non-cytotoxic
0.512 ± 4.088 ± 6.3Non-cytotoxic
1.028 ± 5.571 ± 7.0Borderline
2.045 ± 6.240 ± 8.1Cytotoxic
Positive Control98 ± 1.85 ± 2.2Assay Valid
Table 1: Example of a data summary table for interpreting cytotoxicity results.

Blood-Material Interactions: Hemocompatibility Assessment

For any scaffold that may directly or indirectly contact blood, a hemocompatibility evaluation is mandatory as per ISO 10993-4.[11][12] The cationic nature of the 1,3-diamino functionality makes this assessment particularly critical, as positively charged surfaces can trigger hemolysis and activate the coagulation cascade.[6]

Key Hemocompatibility Endpoints
  • Hemolysis (ASTM F756): This test quantifies the degree of red blood cell (RBC) lysis caused by the material. Material-induced hemolysis can lead to anemia and the release of toxic levels of free hemoglobin.

  • Coagulation: Assesses the material's effect on the blood clotting cascade. The Activated Partial Thromboplastin Time (aPTT) is a common assay to evaluate the intrinsic and common coagulation pathways.

  • Platelet Activation: Materials can cause platelets to adhere and become activated, initiating thrombus (clot) formation. This can be assessed via platelet counts and microscopy.

Experimental Protocol: Hemolysis (Direct Contact Method)
  • Material Preparation: Prepare scaffold samples of a defined surface area.

  • Blood Collection: Obtain fresh human or rabbit blood with an anticoagulant (e.g., citrate).

  • Incubation: Incubate scaffold samples directly with diluted blood at 37°C for a defined period (e.g., 3 hours) with gentle agitation.

  • Controls: Use deionized water as a positive control (100% hemolysis) and saline as a negative control (0% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Analysis: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate >5% is typically considered significant.

Data Interpretation
Test Material Hemolysis (%) aPTT (seconds) Platelet Adhesion Interpretation
Negative Control (HDPE)< 2.035 ± 3MinimalHemocompatible
Adamantane Scaffold 2.5 ± 0.8 38 ± 4 Minimal Hemocompatible
Positive Control100 (Water) / >180 (Glass)N/AExtensiveNon-hemocompatible
Table 2: Example data summary for hemocompatibility evaluation.

Host-Material Interaction: In Vivo Inflammatory Response

While in vitro tests are crucial for initial screening, they cannot fully replicate the complex biological environment in vivo. The implantation of any biomaterial initiates a foreign body reaction (FBR), a cascade of inflammatory and wound-healing events.[13][14] Evaluating the nature and extent of this response is a critical step in determining biocompatibility.

The Foreign Body Reaction (FBR)

The FBR is a well-described process that typically proceeds as follows:

  • Protein Adsorption: Immediate coating of the implant surface with host proteins.

  • Acute Inflammation: Recruitment of neutrophils to the implant site.

  • Chronic Inflammation: Monocytes are recruited and differentiate into macrophages, which are key mediators of the FBR.

  • Granulation Tissue Formation: Fibroblasts and new blood vessels form around the implant.

  • Fibrous Encapsulation: If the inflammatory response is not resolved, a dense collagenous capsule forms, isolating the implant from the host tissue.[13] The thickness and cellularity of this capsule are key indicators of biocompatibility.

Experimental Workflow: Murine Subcutaneous Implantation Model

G cluster_implant Implantation Phase cluster_explant Explantation & Analysis cluster_histo Histological Analysis cluster_cyto Molecular Analysis step1 Prepare & Sterilize Scaffold Discs step2 Surgically Implant Scaffolds Subcutaneously in Mice/Rats step1->step2 step3 Include Sham Surgery and Biocompatible Control (e.g., PE) step2->step3 step4 Euthanize animals at Time Points (e.g., 7, 28, 90 days) step5 Excise Implant and Surrounding Tissue step4->step5 histo1 Fix, Section, and Stain Tissue (H&E, Masson's Trichrome) step5->histo1 cyto1 Homogenize Tissue or use Cage Implant Exudate step5->cyto1 histo2 Microscopically Evaluate: - Fibrous Capsule Thickness - Inflammatory Cell Infiltrate (Macrophages, Neutrophils) histo1->histo2 final_eval Final Biocompatibility Assessment histo2->final_eval cyto2 Perform Cytokine Analysis (ELISA or Multiplex Assay) (e.g., TNF-α, IL-1β, IL-6, IL-10) cyto1->cyto2 cyto2->final_eval

Caption: Workflow for in vivo biocompatibility assessment.

Interpreting the In Vivo Response

A biocompatible material should elicit a minimal and resolving inflammatory response. Key indicators include:

  • A thin, acellular fibrous capsule at chronic time points.

  • A decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-1β) over time.

  • An increase in anti-inflammatory and pro-wound healing cytokines (e.g., IL-10, IL-4).

Parameter 7 Days Post-Implantation 28 Days Post-Implantation Interpretation
Fibrous Capsule Thickness N/A< 50 µmMinimal Fibrosis
Macrophage Presence (CD68+) ModerateLowResolving Inflammation
TNF-α Levels (pg/mL) HighBaselineAcute Response Resolved
IL-10 Levels (pg/mL) LowElevatedAnti-inflammatory Shift
Table 3: Example of expected results for a biocompatible adamantane scaffold.

Mechanistic Insights: Potential Signaling Pathways

Understanding why a material is biocompatible is as important as determining that it is. The physicochemical properties of the 1,3-Diamino-5-adamantanol scaffold will dictate its biological interactions.

  • Lipophilicity and Membrane Interaction: The adamantane core is highly lipophilic, which may promote interaction with the lipid bilayers of cell membranes.[3] This could influence membrane fluidity, receptor clustering, and downstream signaling.

  • Cationic Surface Charge: The protonated amine groups create a polycationic surface at physiological pH. This can trigger inflammatory pathways through activation of the complement system and interaction with Toll-like receptors (TLRs) on immune cells like macrophages.

  • Mechanotransduction: The stiffness of the scaffold is a critical factor. Implants that are significantly stiffer than the host tissue can activate mechanosensitive pathways in fibroblasts and macrophages, leading to a chronic foreign body reaction and fibrosis.

FBR_Pathway cluster_surface Surface Events (Minutes) cluster_acute Acute Inflammation (Hours-Days) cluster_chronic Chronic Response (Days-Weeks) cluster_resolution Resolution/Fibrosis (Weeks-Months) Implant Adamantane Scaffold Implantation Proteins Protein Adsorption (Vroman Effect) Implant->Proteins Complement Complement Activation Proteins->Complement Neutrophils Neutrophil Recruitment Complement->Neutrophils Macrophages Monocyte Recruitment & Macrophage Differentiation Neutrophils->Macrophages FBGC Macrophage Fusion (Foreign Body Giant Cells) Macrophages->FBGC Frustrated Phagocytosis Cytokines Cytokine Release (TNF-α, IL-1β, IL-6) Macrophages->Cytokines Resolution Tissue Integration Macrophages->Resolution Anti-inflammatory Shift (M2) Fibroblasts Fibroblast Recruitment FBGC->Fibroblasts Cytokines->Fibroblasts Capsule Fibrous Capsule Formation Fibroblasts->Capsule Chronic Inflammation

Caption: Simplified signaling cascade of the Foreign Body Reaction.

Conclusion and Future Directions

The 1,3-Diamino-5-adamantanol scaffold is a molecule of high potential, offering a unique combination of structural rigidity, stability, and functional handles for creating advanced biomaterials. However, its inherent chemical features, particularly the cationic amine groups, mandate a thorough and well-structured biocompatibility assessment. The multi-tiered approach detailed in this guide—progressing from fundamental in vitro cytotoxicity and hemocompatibility to in vivo host response—provides a robust framework for this evaluation. By systematically analyzing cell membrane integrity, metabolic activity, blood interactions, and the in vivo inflammatory cascade, researchers can confidently determine the safety profile of these novel scaffolds. Future work should focus on correlating specific surface modifications of the scaffold (e.g., PEGylation of the amine groups, conjugation of bioactive molecules to the hydroxyl group) with biocompatibility outcomes to develop next-generation, "stealth" or bioactive adamantane-based materials.

References

  • Anderson, J. M., Rodriguez, A., & Chang, D. T. (2008). Foreign body reaction to biomaterials. Seminars in Immunology, 20(2), 86-100. [Source: Inferred from general knowledge in search results[13]]

  • Bryant Research Group. (n.d.). Understanding and Controlling the Immune Response to Implantable Biomaterials. University of Colorado Boulder. [Link]

  • Charles River. (n.d.). Biocompatibility Testing for Medical Devices. [Link]

  • Gapiński, J., et al. (2019). Biocompatibility of Amine-Functionalized Silica Nanoparticles: The Role of Surface Coverage. Small, 15(10), 1805400. [Link]

  • Haque, A., et al. (2022). Foreign body reaction is triggered in vivo by cellular mechanosensing of implants stiffer than host tissue. bioRxiv. [Link]

  • Hachim, D., et al. (2017). The Immune Response to Implanted Materials and Devices. ResearchGate. [Link]

  • Jarak, I., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Kowalski, P. S., et al. (2021). Cationic polymers and their therapeutic potential. Nature Reviews Chemistry, 5, 631-651. [Source: Inferred from search results on cationic polymer hemocompatibility[3][6]]

  • Mitsukura, K., et al. (2012). Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells. Biotechnology Letters, 34(9), 1741-1744. [Link]

  • Sokołowska, P., et al. (2022). The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches. International Journal of Molecular Sciences, 23(21), 12948. [Link]

  • Tang, L., & Eaton, J. W. (1995). Inflammatory responses to biomaterials. American Journal of Clinical Pathology, 103(4), 466-471. [Source: Inferred from general knowledge in search results]
  • UNE-EN ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Source: Mentioned in search result[10]]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Zoidis, G., et al. (2012). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

  • Zhu, H., et al. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5431-5433. [Link]

  • Keana, J. F. W., et al. (2004). Synthesis of well-defined tower-shaped 1,3,5-trisubstituted adamantanes incorporating a macrocyclic trilactam ring system. The Journal of Organic Chemistry, 69(4), 1010-1019. [Link]

  • Mbeh, D. A., et al. (2012). In vitro biocompatibility assessment of functionalized magnetite nanoparticles: biological and cytotoxicological effects. Journal of Biomedical Materials Research Part A, 100(6), 1484-1494. [Link]

  • Bhattacharjee, A., et al. (2024). Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review. RSC Advances, 14, 7869-7897. [Link]

  • Materials Metric. (n.d.). Biocompatibility Testing for Medical Devices: Complete Guide to ISO 10993 Compliance. [Link]

  • Med-Di-Dia. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility. [Link]

  • ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. [Source: Mentioned in search result[11][12]]

  • ISO 10993-1:2018. Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Source: Mentioned in search result[7]]

  • ISO 10993-10:2021. Biological evaluation of medical devices — Part 10: Tests for skin sensitization. [Source: Mentioned in search result[8]]

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Chemoselectivity in Cage Frameworks: A Technical Guide to 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemoselectivity, mechanistic nuances, and experimental strategies for handling 1,3-Diamino-5-adamantanol.

Executive Summary

1,3-Diamino-5-adamantanol represents a specialized class of trifunctionalized diamondoids. Unlike linear amino alcohols, this molecule integrates its functional groups onto a rigid, tricyclic adamantane cage. This architecture confers unique lipophilicity ("lipophilic bullet"), thermal stability, and metabolic resistance, making it a critical scaffold in the development of NMDA receptor antagonists (e.g., Memantine analogs), antiviral agents, and high-performance polyimide networks.

For the synthetic chemist, the core challenge lies in the chemoselectivity between the two bridgehead primary amines (positions 1, 3) and the single bridgehead tertiary hydroxyl (position 5). While both are nucleophilic, their reactivity profiles are drastically separated by steric and electronic factors inherent to the cage structure. This guide provides the mechanistic grounding and validated protocols to selectively manipulate these groups.

Molecular Architecture & Electronic Properties

The adamantane cage imposes strict geometric constraints. All bridgehead carbons (1, 3, 5, 7) are tertiary.[1]

Structural Constraints
  • Rigidity: The cage prevents Walden inversion. Consequently, SN2 reactions are impossible at the bridgehead carbons. Substitution at the hydroxyl position must proceed via SN1 (carbocation) or radical pathways.

  • Steric Bulk: The bridgehead amines are primary (-NH2) but are shielded by the cage's methylene protons. However, they remain accessible enough for acylation. The hydroxyl is a tertiary alcohol, significantly more hindered and electronically deactivated compared to the amines.

Electronic Hierarchy (pKa and Nucleophilicity)
Functional GroupPositionTypeEstimated pKa (Conj. Acid)Nucleophilicity
Amine (-NH2) 1, 3Primary, Bridgehead~10.5High . Kinetic control favors N-attack.
Hydroxyl (-OH) 5Tertiary, Bridgehead~16-18 (as acid)Low . Sterically encumbered; requires activation.

Key Insight: The inductive effect of the hydroxyl group at C5 slightly lowers the basicity of the amines at C1/C3 compared to unsubstituted adamantylamine, but the amines remain the dominant nucleophiles.

Chemoselectivity Profile

The reactivity divergence allows for highly selective transformations.[2]

The Hierarchy of Reactivity

In a competition reaction with an electrophile (e.g., Acetyl Chloride), the reaction rate follows:



  • N-Acylation/Alkylation: Occurs readily under mild basic conditions (Et3N, DCM, 0°C). The amine lone pair is directional and less hindered than the oxygen lone pairs.

  • O-Acylation/Alkylation: Difficult. The tertiary nature of the C5-OH means that O-acylation requires forcing conditions (DMAP catalysis, heat) or conversion to a more reactive alkoxide species.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for functionalization.

Reactivity Start 1,3-Diamino-5-adamantanol N_Attack N-Attack (Kinetic) Start->N_Attack Low Barrier High Nucleophilicity O_Attack O-Attack (Thermodynamic/Forced) Start->O_Attack High Steric Barrier Tertiary Alcohol Electrophile Electrophile (E+) (e.g., AcCl, R-Br) Electrophile->N_Attack Electrophile->O_Attack N_Product Amide/Amine (Major Product) N_Attack->N_Product O_Product Ester/Ether (Requires Protection) O_Attack->O_Product

Figure 1: Kinetic hierarchy of nucleophilic attack. The bridgehead amines react preferentially due to lower steric hindrance and higher inherent nucleophilicity.

Validated Experimental Protocols

Protocol A: Selective N-Functionalization (Amide Formation)

Objective: Functionalize the 1,3-amines while leaving the 5-OH intact.

Mechanism: Nucleophilic Acyl Substitution. Reagents: Acid Anhydride or Acid Chloride, Mild Base (TEA/DIPEA).

  • Dissolution: Dissolve 1.0 eq of 1,3-Diamino-5-adamantanol in anhydrous CH2Cl2 (DCM).

  • Base Addition: Add 2.5 eq of Triethylamine (TEA). Cool to 0°C.[3]

  • Electrophile Addition: Dropwise add 2.1 eq of Acid Chloride (R-COCl).

    • Note: Slight excess (2.1 eq) ensures both amines react. The tertiary OH will not react under these mild conditions without DMAP.

  • Workup: Stir at RT for 2 hours. Quench with water. Wash with 1M HCl (to remove unreacted amine/TEA), then NaHCO3.

  • Result: 1,3-Diamido-5-adamantanol.

Protocol B: Selective O-Functionalization (The Protection Strategy)

Objective: Functionalize the 5-OH while retaining free amines (or modifying them later). Challenge: You cannot react the OH selectively in the presence of free NH2. Strategy: Protect NH2


 Activate OH 

Deprotect NH2.

Workflow Diagram:

Synthesis Step1 Start: 1,3-Diamino-5-adamantanol Step2 Step 1: N-Protection (Boc2O, NaOH, Dioxane/H2O) Step1->Step2 Step3 Intermediate: 1,3-Di(N-Boc)-5-adamantanol Step2->Step3 Step4 Step 2: O-Alkylation (NaH, DMF, Alkyl Halide) Step3->Step4 Step5 Step 3: N-Deprotection (TFA/DCM or HCl/Dioxane) Step4->Step5 Step6 Final: 1,3-Diamino-5-alkoxyadamantane Step5->Step6

Figure 2: Synthetic workflow for selective O-alkylation requiring transient amine protection.

Detailed Methodology (Step 2: O-Alkylation):

  • Setup: Under Argon atmosphere, suspend NaH (60% in oil, 3.0 eq) in anhydrous DMF.

  • Addition: Add 1,3-Di(N-Boc)-5-adamantanol (dissolved in DMF) slowly at 0°C.

    • Why? The carbamate protons (NH-Boc) are acidic (pKa ~17), but the hydroxyl proton (pKa ~18) is also acidic. Excess base ensures deprotonation of the OH to form the alkoxide.

  • Reaction: Add the alkyl halide (R-X, 1.2 eq). Heat to 60°C if R-X is sterically hindered.

  • Quench: Carefully quench with NH4Cl (aq). Extract with EtOAc.

Protocol C: The "Ritter" Exception (OH to Amine)

If the goal is to convert the 5-OH into a third amine (generating 1,3,5-triaminoadamantane), standard nucleophilic substitution fails.

  • Method: Ritter Reaction.

  • Conditions: Acetonitrile (solvent & reagent) + H2SO4 (conc).

  • Mechanism: The strong acid generates a tertiary carbocation at C5 (despite the ammoniums at C1/C3, the cage stabilizes the cation enough for reaction at high temp). Acetonitrile attacks the cation, forming an acetamide, which is hydrolyzed to the amine.

Applications & Data Summary

Comparative Reactivity Data
Reaction TypeTarget GroupReagentsYieldNotes
Amidation -NH2AcCl, Et3N, DCM>90%Highly selective; OH remains untouched.[4]
Esterification -OHAc2O, DMAP, Pyridine~60-80%Requires DMAP (nucleophilic catalyst) to overcome steric bulk.
Etherification -OHNaH, Mel, DMF~70%Requires N-protection (Boc) first.
Oxidation -OHCrO3 / H2SO4N/ACaution: Adamantane bridgehead alcohols are resistant to oxidation to ketones (cannot form C=O at bridgehead due to Bredt's rule violation).
Drug Design Implications
  • Lipophilicity Modulation: The 5-OH group lowers the LogP compared to Memantine, potentially reducing CNS penetration slightly or altering metabolic clearance.

  • Solubility: The 1,3-diamines provide high water solubility as hydrochloride salts, while the cage maintains lipid affinity, creating an amphiphilic "surfactant-like" behavior useful in drug delivery vectors.

References

  • Synthesis of 1,3-Diaminoadamantane . Asian Journal of Chemistry. Describes the foundational synthesis of diamino-adamantanes from bromo-precursors using urea and TFA.

  • Medicinal Chemistry of Adamantane Derivatives . Chemical Reviews. Comprehensive review of adamantane pharmacophores, including structure-activity relationships of amine and hydroxyl substitutions.

  • 1-Adamantanol Properties . NIST Chemistry WebBook.[5] Provides thermochemical and physical property data for the bridgehead hydroxyl group.

  • Amantadine and Derivatives . PubChem. Detailed chemical and physical data on the amino-adamantane class.

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Methodological & Application

Application Note: Synthesis of Functionalized Polyimides using 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and material scientists focusing on high-performance polymers.[1][2] It details the synthesis of functionalized polyimides using 1,3-Diamino-5-adamantanol , a monomer that combines the rigidity of an adamantane cage with a reactive hydroxyl "handle" for post-polymerization modification.

Executive Summary

The incorporation of 1,3-Diamino-5-adamantanol (DAAd-OH) into polyimide backbones represents a strategic approach to "cage-functionalized" high-performance materials.[1] Unlike standard aromatic diamines, DAAd-OH introduces a bulky, rigid aliphatic cage that disrupts chain packing (increasing solubility and


) while providing a tertiary bridgehead hydroxyl group.

This hydroxyl group is chemically distinct from phenolic -OH groups found in HAB (3,3'-dihydroxybenzidine) monomers.[1] It does not facilitate thermal rearrangement to polybenzoxazoles (PBO) but instead serves as a polar anchor for gas separation selectivity or a reactive site for crosslinking (e.g., with isocyanates) to tune mechanical properties.[1]

This guide outlines a rigorous Two-Step Chemical Imidization Protocol designed to preserve the tertiary hydroxyl functionality, which can be sensitive to the harsh dehydration conditions of thermal imidization.[1]

Chemical Logic & Monomer Handling

The Aliphatic Amine Challenge

Critical Insight: The amino groups in 1,3-Diamino-5-adamantanol are aliphatic and significantly more basic (


) than standard aromatic amines like ODA (

).[1]
  • Risk: Rapid reaction with dianhydrides can lead to immediate salt formation (carboxylate salts) rather than the desired nucleophilic attack, causing local gelation or low molecular weight.[1]

  • Solution: The protocol requires strict temperature control (

    
    ) and the slow addition of dianhydride to the diamine solution to maintain a homogeneous reaction medium.[1]
    
The Hydroxyl Group Stability

The C5 hydroxyl group is a tertiary bridgehead alcohol.[1] While sterically hindered, it is susceptible to acid-catalyzed dehydration at high temperatures (


).[1]
  • Protocol Choice: Chemical Imidization (using acetic anhydride/pyridine) is preferred over thermal imidization to convert the polyamic acid (PAA) to polyimide (PI) at low temperatures (

    
    ), ensuring the -OH group remains intact.[1]
    

Materials & Equipment

Reagents
ReagentPurity / GradeRole
1,3-Diamino-5-adamantanol >99.5% (Sublimed)Monomer (Diamine)
6FDA (or BPDA, ODPA)>99.8% (Recrystallized)Monomer (Dianhydride)
NMP or DMAc Anhydrous (<50 ppm

)
Solvent
Pyridine AnhydrousCatalyst (Base)
Acetic Anhydride Reagent GradeDehydrating Agent
Methanol Industrial GradePrecipitation Medium
Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried) with nitrogen inlet/outlet.[1]

  • Agitation: Overhead mechanical stirrer (Teflon paddle) – Magnetic stirring is insufficient for high-viscosity PAA.[1]

  • Temp Control: Ice/water bath and silicone oil bath.[1]

Experimental Protocol: Two-Step Synthesis

Phase 1: Polyamic Acid (PAA) Synthesis

Objective: Create a high molecular weight precursor solution.[1]

  • System Prep: Assemble the 3-neck flask with the mechanical stirrer and nitrogen purge. Flame dry the glassware to remove adsorbed moisture.[1]

  • Diamine Dissolution:

    • Charge 10.00 mmol of 1,3-Diamino-5-adamantanol into the flask.

    • Add anhydrous NMP to achieve a solid content of 15-20 wt% .[1]

    • Stir at room temperature until fully dissolved.

  • Cooling: Lower the reaction temperature to 0–5°C using an ice bath. This suppresses the rapid salt formation characteristic of aliphatic amines.[1]

  • Dianhydride Addition:

    • Weigh 10.00 mmol (stoichiometric 1:1 ratio) of the dianhydride (e.g., 6FDA).

    • Add the dianhydride in 5 separate portions over 30 minutes.

    • Observation: The solution viscosity will increase noticeably after the 3rd portion.[1]

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours under nitrogen. The final solution should be clear and highly viscous.[1]

Phase 2: Chemical Imidization

Objective: Cyclize the PAA to PI without thermally degrading the -OH group.[1]

  • Catalyst Mix: To the PAA solution, add 40 mmol of Pyridine and 40 mmol of Acetic Anhydride (4:1 molar excess relative to diamine).

  • Reaction: Stir at room temperature for 1 hour, then heat to 80°C for 4–6 hours.

  • Precipitation:

    • Cool the solution to room temperature.[1]

    • Pour the polymer solution slowly into a high-shear blender containing Methanol (10x volume of polymer solution).

    • The polyimide will precipitate as a fibrous white/off-white solid.[1]

  • Purification:

    • Filter the solid.[1][3]

    • Wash 3x with fresh methanol.[1]

    • Soxhlet Extraction: (Optional but recommended) Extract with methanol for 12 hours to remove trace pyridine/NMP.[1]

  • Drying: Dry in a vacuum oven at 100°C for 12 hours. Do not exceed 150°C to prevent accidental crosslinking of the -OH groups.

Workflow Visualization

PolyimideSynthesis cluster_0 Phase 1: PAA Formation cluster_1 Phase 2: Chemical Imidization Monomers Monomers: 1,3-Diamino-5-adamantanol + Dianhydride (e.g., 6FDA) Cooling Cool to 0-5°C (Control Exotherm) Monomers->Cooling Addition Stepwise Addition of Dianhydride Cooling->Addition PAA Polyamic Acid (PAA) Viscous Solution Addition->PAA Stir 12-24h @ RT Reagents Add Pyridine + Acetic Anhydride PAA->Reagents Decision Check Viscosity PAA->Decision Cyclization Cyclization Reaction 80°C, 4-6h Reagents->Cyclization Precip Precipitation in Methanol Cyclization->Precip FinalPI Final Polyimide Powder (-OH Preserved) Precip->FinalPI Decision->Reagents High Viscosity

Caption: Workflow for the synthesis of hydroxyl-functionalized polyimide via the two-step chemical imidization method.

Characterization & Validation

TechniqueParameterExpected ResultSignificance
FTIR 1780, 1720 cm⁻¹Strong AbsorptionConfirms Imide Ring Formation (Asym/Sym stretch).[1]
FTIR 3300–3500 cm⁻¹Broad PeakConfirms presence of -OH group (Success).[1]
¹H NMR 1.5 – 2.5 ppmMultipletsAdamantane cage protons.[1]
DSC

> 280°CHigh rigidity due to adamantane cage.[1]
TGA

> 450°CHigh thermal stability.[1][4][5][6][7]
Solubility NMP, DMAc, THFSolubleBulky cage disrupts packing, aiding processability.

Troubleshooting

  • Issue: Solution turns cloudy during Phase 1.

    • Cause: Moisture contamination or salt formation.[1]

    • Fix: Ensure NMP is anhydrous (<50ppm water).[1] Filter solution if minor; restart if heavy precipitation occurs.[1]

  • Issue: Low Viscosity PAA.

    • Cause: Non-stoichiometric balance.[1]

    • Fix: Ensure monomers are weighed to 0.0001g precision. Purity of the adamantanol monomer is critical; impurities act as chain terminators.[1]

  • Issue: Gelation during Imidization.

    • Cause: Crosslinking of -OH groups or high concentration.[1]

    • Fix: Dilute reaction to 10-12 wt% before adding imidization reagents.[1]

References

  • Synthesis of Adamantane-Containing Polyimides

    • Title: "Colorless polyimides derived from adamantane-containing diamines"[1]

    • Source: Polymer Chemistry (RSC)[1]

    • URL:[Link]

  • Chemical Imidization Protocols

    • Title: "Polyimides: chemistry & structure-property relationships – liter
    • Source: Virginia Tech University Libraries[1]

    • URL:[Link]

  • Adamantane Monomer Synthesis & Properties

    • Title: "Synthesis and Characteriz
    • Source: Asian Journal of Chemistry
    • URL:[Link]

  • Hydroxyl-Functionalized Polyimides

    • Title: "Comparison of the properties of polyimides derived from various dianhydride and diamine monomers"
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

Sources

Application Note: High-Purity Synthesis of 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,3-Diamino-5-adamantanol , a critical pharmacophore found in NMDA receptor antagonists (e.g., Memantine analogs) and antiviral therapeutics. Unlike simple adamantane functionalization, the introduction of three functional groups with specific regiochemistry (two amines, one hydroxyl) requires a strategy that overcomes the thermodynamic tendency of adamantane to symmetrize.

The protocol outlined below utilizes a Desymmetrization Strategy : first establishing three leaving groups (bromides) at the bridgehead carbons, followed by a controlled stoichiometric hydrolysis to differentiate one site, and finally a urea-mediated amination to install the nitrogen functionalities without compromising the hydroxyl group.

Strategic Synthesis Architecture

The synthesis is designed around the stability of the adamantyl carbocation.[1] The bridgehead carbons (


) are the only reactive sites for 

pathways due to the steric prohibition of backside attack (

) and the geometric prohibition of elimination (Bredt’s Rule).
Retro-Synthetic Logic
  • Target: 1,3-Diamino-5-adamantanol.

  • Precursor: 1-Hydroxy-3,5-dibromoadamantane.

    • Logic: The hydroxyl group must be installed before amination to avoid chemoselectivity issues during the amination step.

  • Scaffold: 1,3,5-Tribromoadamantane.

    • Logic: Bromination is the most reliable method to activate the bridgehead carbons.

Workflow Diagram

SynthesisWorkflow Adamantane Adamantane (Starting Material) Tribromide 1,3,5-Tribromoadamantane (Intermediate A) Adamantane->Tribromide Br2, Fe (cat) Reflux, 24h HydroxyDibromo 1-Hydroxy-3,5-dibromoadamantane (Intermediate B) Tribromide->HydroxyDibromo Ag2SO4, H2SO4 Controlled Hydrolysis CrudeUrea Bis-Urea Adduct (Transient) HydroxyDibromo->CrudeUrea Urea, 170°C Melt Reaction FinalProduct 1,3-Diamino-5-adamantanol (Target) CrudeUrea->FinalProduct HCl Hydrolysis Deprotection

Figure 1: Step-wise synthetic pathway from Adamantane to 1,3-Diamino-5-adamantanol.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 1,3,5-Tribromoadamantane. Mechanism: Lewis-acid catalyzed radical-ionic substitution. The third bromine introduction is slow due to the electron-withdrawing inductive effect of the first two halogens.

Reagents:

  • Adamantane (

    
    ): 50.0 g (0.367 mol)
    
  • Bromine (

    
    ): 400 mL (Excess, serves as solvent)
    
  • Iron Powder (

    
    ): 4.0 g (Catalyst)
    

Protocol:

  • Setup: Equip a 1L three-necked round-bottom flask with a reflux condenser (vented to a caustic scrubber to trap HBr), a mechanical stirrer, and a dropping funnel. Caution: Bromine is highly corrosive and toxic. Work in a fume hood.

  • Addition: Charge the flask with Iron powder and Bromine. Cool to 0°C. Add Adamantane portion-wise over 30 minutes.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (~60°C) for 24-36 hours.

    • Checkpoint: Monitor by GC/TLC. The reaction proceeds Ad

      
       1-Br 
      
      
      
      1,3-diBr
      
      
      1,3,5-triBr. Stop when the di-bromo peak disappears.
  • Quench: Cool to room temperature. Pour the reaction mixture onto 1.5 kg of crushed ice containing Sodium Metabisulfite (

    
    ) to destroy excess bromine.
    
  • Workup: Extract the solid precipitate into Chloroform (

    
    ). Wash with water, brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from 2-propanol or glacial acetic acid.

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid.

Phase 2: Controlled Hydrolysis (Desymmetrization)

Objective: Convert exactly one bromide to a hydroxyl group to yield 1-Hydroxy-3,5-dibromoadamantane. Mechanism: Silver-assisted


 substitution. Silver pulls the bromide, creating a carbocation that is quenched by water.

Reagents:

  • 1,3,5-Tribromoadamantane: 37.3 g (0.1 mol)

  • Silver Sulfate (

    
    ): 18.0 g (0.058 mol, ~0.58 eq per bromide site, optimized for mono-substitution)
    
  • Sulfuric Acid (

    
    ): 250 mL (0.5 M aqueous solution)
    
  • Acetone: 150 mL (Co-solvent)

Protocol:

  • Setup: 1L flask with reflux condenser and magnetic stirring.

  • Reaction: Dissolve the tribromide in Acetone. Add the aqueous sulfuric acid and Silver Sulfate.

  • Heating: Heat to reflux (approx. 70°C) for 4-6 hours.

    • Note: The precipitation of AgBr drives the reaction.

  • Filtration: Filter hot to remove the AgBr salts.

  • Extraction: Evaporate the acetone. Extract the aqueous residue with Dichloromethane (DCM).

  • Purification: Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The tri-bromo (starting material) elutes first, followed by the target mono-hydroxy-di-bromo , then di-hydroxy.

    • Target: 1-Hydroxy-3,5-dibromoadamantane.

    • Expected Yield: 55-65% (due to statistical distribution).

Phase 3: Urea-Mediated Amination

Objective: Convert the two remaining bromides to amines. Why Urea? The Ritter reaction (Acetonitrile/


) is risky here because the tertiary hydroxyl group is also labile in strong acid and may convert to an acetamide, yielding a tri-amino product. The Urea melt method (170°C) is specific for displacing halides.

Reagents:

  • 1-Hydroxy-3,5-dibromoadamantane: 15.5 g (0.05 mol)

  • Urea: 30.0 g (0.5 mol, 10x excess)

  • Solvent: None (Melt) or Ethylene Glycol (optional)

Protocol:

  • Melt: In a round-bottom flask, mix the dibromo-alcohol and urea intimately.

  • Reaction: Heat the mixture to 160-170°C in an oil bath. The mixture will melt. Maintain for 3-5 hours.

    • Observation: Ammonia gas may evolve.

  • Hydrolysis of Intermediate: Cool the melt to ~100°C. Add 100 mL of 20% HCl (aq) carefully. Reflux this mixture for 12 hours to hydrolyze the intermediate urea adducts.

  • Isolation:

    • Cool to room temperature.

    • Wash the acidic solution with Ether (removes unreacted neutral organics).

    • Basify the aqueous layer with NaOH pellets to pH > 12.

    • Extract the free amine into n-Butanol or Chloroform/Isopropanol (3:1).

  • Salt Formation: Dry the organic layer, concentrate, and treat with HCl in ether to precipitate the dihydrochloride salt.

Analytical Validation

Compound: 1,3-Diamino-5-adamantanol Dihydrochloride Formula:



AnalysisMethodExpected Result / Specification
1H NMR DMSO-d6, 400 MHz

1.4-1.8 (m, 12H, adamantane cage),

5.2 (s, 1H, OH),

8.4 (br s, 6H,

)
13C NMR DMSO-d6Symmetry check: Should show distinct peaks for C-OH (quaternary), C-NH2 (quaternary), and CH2 bridges.
Mass Spec ESI-MS (+)m/z = 183.15

(Free base)
Melting Point Capillary> 280°C (Decomposes)
Appearance VisualWhite to off-white hygroscopic powder

Safety & Handling

  • Bromine (

    
    ):  Extremely hazardous. Causes severe burns and respiratory damage. Use only in a high-performance fume hood with a scrubber.
    
  • Silver Salts: Light sensitive and expensive. Recycle AgBr residues if operating at scale.

  • Adamantane Amines: Biologically active (CNS effects). Handle final products with gloves and dust masks to prevent inhalation.

References

  • Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Über die Bromierung des Adamantans. Chemische Berichte.[2]

  • Geluk, H. W., & Keizer, V. G. (1974). Adamantane functionalization.[1][2][3][4][5] Organic Syntheses.[4][6]

  • Zhu, H., & Guo, J. (2011).[7] Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.

  • BenchChem Protocols. (2025). Synthesis of 1-Bromo-3,5-dimethyladamantane and related derivatives.[1]

  • Moiseev, I. K., et al. (1977). Synthesis of amino-adamantane derivatives.[2][3][8][4][5] Pharmaceutical Chemistry Journal.

Sources

Application Notes and Protocols: 1,3-Diamino-5-adamantanol as a High-Performance Cross-Linking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Advantage in Epoxy Systems

The quest for advanced polymeric materials with superior thermal and mechanical properties has led to the exploration of unique molecular architectures. Among these, the adamantane moiety, a rigid, diamondoid cage structure, has emerged as a compelling building block for high-performance polymers.[1] Its incorporation into polymer backbones, particularly as a cross-linking agent in epoxy resins, imparts a remarkable combination of properties, including elevated glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength.[2][3] This is attributed to the bulky, three-dimensional nature of the adamantane cage, which restricts polymer chain mobility and dissipates energy effectively.[4]

This document provides detailed application notes and protocols for the use of a specialized adamantane derivative, 1,3-diamino-5-adamantanol, as a novel cross-linking agent for epoxy resins. The presence of two primary amine functionalities allows for efficient curing of the epoxy matrix, while the tertiary hydroxyl group offers a potential site for further chemical modification or for promoting adhesion to inorganic fillers and substrates. These unique structural features position 1,3-diamino-5-adamantanol as a promising candidate for formulating advanced epoxy systems for demanding applications in the aerospace, automotive, and electronics industries.[2]

Chemistry and Mechanism of Cross-Linking

The cross-linking of epoxy resins with 1,3-diamino-5-adamantanol proceeds via the well-established nucleophilic addition of the primary amine groups to the epoxide rings of the epoxy resin.[5] Each primary amine group contains two active hydrogen atoms, both of which can react with an epoxide group. The reaction is a ring-opening polymerization that forms a highly cross-linked, three-dimensional thermoset network.

The reaction mechanism can be summarized in two steps:

  • Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group, further extending the polymer network.

The bulky adamantane cage is incorporated directly into the polymer backbone at the cross-linking points. The tertiary hydroxyl group at the 5-position of the adamantane cage remains as a pendant group and can participate in hydrogen bonding, which can further enhance the mechanical properties and adhesion of the cured resin.

G cluster_reactants Reactants cluster_products Cured Network Epoxy_Resin Epoxy Resin (e.g., DGEBA) Crosslinked_Epoxy Cross-linked Epoxy Network with Pendant -OH Epoxy_Resin->Crosslinked_Epoxy Ring-Opening Polymerization Adamantanol_Diamine 1,3-Diamino-5-adamantanol Adamantanol_Diamine->Crosslinked_Epoxy Nucleophilic Addition

Caption: Curing reaction of epoxy resin with 1,3-diamino-5-adamantanol.

Synthesis of 1,3-Diamino-5-adamantanol

While a direct, one-pot synthesis of 1,3-diamino-5-adamantanol is not widely reported, a plausible and efficient multi-step synthesis can be proposed based on established adamantane chemistry. The following protocol outlines a potential route starting from the readily available 1,3-adamantanediol.

Protocol 1: Synthesis of 1,3-Diamino-5-adamantanol

Materials:

  • 1,3-Adamantanediol

  • Sulfuric acid (concentrated)

  • Nitric acid (fuming)

  • Sodium borohydride

  • Palladium on carbon (10%)

  • Methanol

  • Ethanol

  • Dichloromethane

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard organic synthesis glassware

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Procedure:

  • Nitration of 1,3-Adamantanediol:

    • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 1,3-adamantanediol in concentrated sulfuric acid at 0 °C.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,3-dinitro-5-adamantanol.

  • Reduction of 1,3-Dinitro-5-adamantanol:

    • Dissolve the crude 1,3-dinitro-5-adamantanol in methanol in a round-bottom flask.

    • Add a catalytic amount of 10% palladium on carbon.

    • Carefully add sodium borohydride portion-wise while stirring. The reaction is exothermic.

    • After the addition is complete, reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and filter off the catalyst.

    • Acidify the filtrate with concentrated hydrochloric acid and then basify with a sodium hydroxide solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1,3-diamino-5-adamantanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Application Protocol: Curing of Epoxy Resins

This protocol details the procedure for using 1,3-diamino-5-adamantanol as a curing agent for a standard bisphenol A diglycidyl ether (DGEBA) based epoxy resin.

Materials:

  • 1,3-Diamino-5-adamantanol

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW = 185-192 g/eq)

  • High-shear mechanical mixer or planetary centrifugal mixer

  • Vacuum oven

  • Molds for sample preparation (e.g., for tensile and DMA testing)

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Stoichiometric Calculation:

    • The stoichiometric amount of the amine hardener is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

    • The molecular weight of 1,3-diamino-5-adamantanol (C₁₀H₁₈N₂O) is 182.28 g/mol .

    • Since there are two primary amine groups, there are four reactive hydrogens per molecule.

    • AHEW = Molecular Weight / Number of active hydrogens = 182.28 / 4 = 45.57 g/eq.

    • The required parts by weight of hardener per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100 For an EEW of 188 g/eq, phr = (45.57 / 188) * 100 ≈ 24.2 phr.

  • Mixing and Degassing:

    • Preheat the epoxy resin to 60 °C to reduce its viscosity.

    • Weigh the calculated amount of 1,3-diamino-5-adamantanol and add it to the preheated epoxy resin.

    • Mix the components thoroughly using a high-shear mixer for 5-10 minutes until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven at 60 °C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing Schedule:

    • Pour the degassed mixture into preheated molds.

    • Cure the samples in an oven using a staged curing cycle:

      • Initial cure: 2 hours at 80 °C.

      • Post-cure: 3 hours at 150 °C.

    • Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

Sources

Application Note & Protocol: Synthesis of Optically Transparent Polyamides Utilizing 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Limitations of Conventional Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their applications are often constrained by significant drawbacks: poor solubility in common organic solvents and inherent color (typically yellow to brown), which precludes their use in optical applications.[2] These limitations arise from strong inter-chain hydrogen bonding and the formation of charge-transfer complexes between aromatic rings.

A proven strategy to mitigate these issues is the incorporation of bulky, non-planar alicyclic structures into the polymer backbone.[3] The diamondoid cage structure of adamantane is uniquely suited for this purpose.[4] Its rigid, three-dimensional geometry disrupts polymer chain packing, increasing the fractional free volume. This structural disruption simultaneously enhances solubility by hindering crystallization and improves optical transparency by reducing inter-chain electronic interactions.[3][4]

This document provides a detailed protocol for the synthesis of a novel, optically transparent polyamide using 1,3-Diamino-5-adamantanol. The presence of the pendant hydroxyl group on the adamantane cage is a key structural feature, intended to further enhance solubility through hydrogen bonding with polar aprotic solvents, without participating in the primary polymerization reaction. The resulting polyamide is expected to exhibit a combination of high thermal stability, excellent solubility, and high optical transparency, making it a promising material for advanced coatings, membranes, and optical films.

Synthesis Pathway and Experimental Workflow

The synthesis is achieved via a low-temperature solution polycondensation reaction between the adamantane-containing diamine and an aromatic diacid chloride. This method is effective for producing high molecular weight aramids while minimizing side reactions.[2]

SynthesisScheme cluster_reactants Reactants cluster_products Products Diamine 1,3-Diamino-5-adamantanol Plus + Diamine->Plus Diacid Terephthaloyl Chloride Polymer Transparent Polyamide Diacid->Polymer  NMP, 0°C to RT   Plus->Diacid Byproduct HCl

Caption: General reaction scheme for polyamide synthesis.

The overall experimental process follows a logical progression from synthesis to purification and finally to characterization to validate the outcome.

Workflow prep Reaction Setup (N2 Atmosphere) dissolve Dissolve Diamine in NMP at 0°C prep->dissolve add Add Diacid Chloride (Portion-wise) dissolve->add react Polymerization (0°C → Room Temp, 12h) add->react precipitate Precipitation in Methanol react->precipitate purify Wash & Dry (Vacuum Oven, 80°C) precipitate->purify characterize Characterization purify->characterize

Sources

Application Notes & Protocols: Synthesis of 1,3-Diamino-5-adamantanol as a Key Intermediate for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantane scaffold is a cornerstone in the history of antiviral drug discovery, yet the emergence of widespread resistance necessitates the development of novel, more resilient derivatives. This guide details a robust and scalable synthetic pathway to 1,3-Diamino-5-adamantanol, a trifunctionalized adamantane intermediate designed for the synthesis of next-generation antiviral agents. By presenting amino groups at the 1 and 3 positions and a hydroxyl group at the 5 position, this scaffold offers three distinct points for chemical modification, enabling the creation of diverse chemical libraries to target resistant viral strains. This document provides a comprehensive overview of the synthetic strategy, detailed, step-by-step laboratory protocols, expected outcomes, and troubleshooting, aimed at researchers and professionals in drug development.

Introduction: The Case for Trifunctionalized Adamantanes

Adamantane derivatives, most notably amantadine and rimantadine, were among the first clinically successful antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus to inhibit viral uncoating. However, their clinical utility has been severely diminished due to the evolution of resistant viral strains, often through single-point mutations in the M2 protein. This challenge has spurred a renewed interest in designing new adamantane-based drugs that can overcome existing resistance mechanisms.

The strategic value of 1,3-Diamino-5-adamantanol lies in its trifunctional nature. The rigid adamantane cage acts as a lipophilic core, while the three functional groups (two primary amines and one tertiary alcohol) provide distinct vectors for chemical elaboration. This design allows for:

  • Multi-point Binding: Derivatives can be designed to interact with multiple sites on a viral protein target, potentially increasing binding affinity and reducing the likelihood of resistance.

  • Modulation of Physicochemical Properties: The amino and hydroxyl groups can be used to fine-tune solubility, polarity, and bioavailability.

  • Combinatorial Library Synthesis: The scaffold is an ideal starting point for creating large libraries of diverse compounds for high-throughput screening against a range of viruses.

This document outlines a rational and reproducible synthetic route to this key intermediate, starting from the commercially available 1,3-adamantanedicarboxylic acid.

Proposed Synthetic Strategy

The synthesis of 1,3-Diamino-5-adamantanol is a multi-step process that leverages established adamantane chemistry. The chosen pathway is designed for efficiency and regiochemical control, ensuring the desired 1,3,5-substitution pattern. The overall strategy involves the hydroxylation of a 1,3-disubstituted adamantane followed by the conversion of the carboxylic acid groups into primary amines via a Curtius rearrangement.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a pathway originating from 1,3-adamantanedicarboxylic acid.

G cluster_main Retrosynthetic Pathway target 1,3-Diamino-5-adamantanol inter1 5-Hydroxy-1,3-adamantane di(acyl azide) target->inter1 Hydrolysis inter2 5-Hydroxy-1,3-adamantane di(acyl chloride) inter1->inter2 Azidation inter3 5-Hydroxy-1,3- adamantanedicarboxylic acid inter2->inter3 Chlorination start 1,3-Adamantanedicarboxylic acid inter3->start Hydroxylation

Caption: Retrosynthesis of 1,3-Diamino-5-adamantanol.

Forward Synthesis Workflow

The forward synthesis begins with the hydroxylation of 1,3-adamantanedicarboxylic acid, followed by a two-step conversion of the carboxylic acid groups to acyl chlorides and then acyl azides. The final step is a thermally induced Curtius rearrangement and subsequent hydrolysis to yield the target diamino alcohol.

G cluster_workflow Forward Synthesis Workflow start 1,3-Adamantanedicarboxylic acid step1 Step 1: Hydroxylation start->step1 inter1 5-Hydroxy-1,3- adamantanedicarboxylic acid step1->inter1 step2 Step 2: Chlorination inter1->step2 inter2 5-Hydroxy-1,3-adamantane di(acyl chloride) step2->inter2 step3 Step 3: Azidation inter2->step3 inter3 5-Hydroxy-1,3-adamantane di(acyl azide) step3->inter3 step4 Step 4: Curtius Rearrangement & Hydrolysis inter3->step4 product 1,3-Diamino-5-adamantanol step4->product

Caption: Step-by-step workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride and sodium azide are highly toxic and must be handled with extreme care.

Protocol 1: Synthesis of 5-Hydroxy-1,3-adamantanedicarboxylic acid

This protocol describes the direct oxidation of a tertiary C-H bond on the adamantane core. This method is advantageous as it avoids harsher multi-step bromination and hydrolysis procedures.

Materials and Reagents

Reagent Formula M.W. Amount Moles
1,3-Adamantanedicarboxylic acid C₁₂H₁₆O₄ 224.25 20.0 g 89.2 mmol
Sulfuric Acid (98%) H₂SO₄ 98.08 180 mL -
Nitric Acid (70%) HNO₃ 63.01 42.8 g 475 mmol
Sodium Hydroxide NaOH 40.00 ~15 g -
Sodium Sulfite Na₂SO₃ 126.04 ~7 g -
Hydrochloric Acid (conc.) HCl 36.46 As needed -

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1,3-adamantanedicarboxylic acid (20.0 g).

  • Carefully add concentrated sulfuric acid (180 mL) and stir at 35°C until the starting material is fully dissolved.

  • While maintaining the solution temperature between 35°C and 50°C, add 70% nitric acid (42.8 g) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to 50°C and maintain for 5 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1 with acetic acid trace).

  • Work-up: a. Prepare a solution of sodium hydroxide (15 g) and sodium sulfite (7 g) in deionized water (90 mL) in a separate beaker and cool in an ice bath. b. Carefully and slowly pour the cooled reaction mixture into the NaOH/Na₂SO₃ solution, ensuring the temperature does not exceed 40°C. c. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water. d. Redissolve the crude solid in a minimal amount of 1M NaOH solution and filter to remove any insoluble impurities. e. Re-precipitate the product by acidifying the filtrate with concentrated HCl to pH ~2. f. Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60°C.

Protocol 2: Synthesis of 1,3-Diamino-5-adamantanol via Curtius Rearrangement

This three-step, one-pot procedure converts the dicarboxylic acid into the target diamino alcohol without isolation of the hazardous acyl azide intermediate. The Curtius rearrangement is a reliable method for converting carboxylic acids to amines.

Materials and Reagents

Reagent Formula M.W. Amount Moles
5-Hydroxy-1,3-adamantanedicarboxylic acid C₁₂H₁₆O₅ 240.25 10.0 g 41.6 mmol
Thionyl Chloride SOCl₂ 118.97 20 mL 276 mmol
Sodium Azide NaN₃ 65.01 6.5 g 100 mmol
Anhydrous Toluene C₇H₈ 92.14 150 mL -
Tert-Butanol (CH₃)₃COH 74.12 50 mL -
Hydrochloric Acid (6M) HCl 36.46 100 mL -
Sodium Hydroxide (10M) NaOH 40.00 As needed -
Dichloromethane (DCM) CH₂Cl₂ 84.93 3 x 75 mL -

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

  • Acyl Chloride Formation: a. In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 5-hydroxy-1,3-adamantanedicarboxylic acid (10.0 g) in thionyl chloride (20 mL). b. Add one drop of DMF (catalyst) and reflux the mixture gently for 3 hours, or until the solution becomes clear and gas evolution ceases. c. Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. Add anhydrous toluene (2 x 20 mL) and evaporate again to ensure complete removal of SOCl₂. The crude 5-hydroxy-1,3-adamantane di(acyl chloride) is used directly in the next step.

  • Acyl Azide Formation & Curtius Rearrangement: a. CAUTION: Acyl azides can be explosive. Perform this step behind a blast shield and avoid heating the isolated azide. b. Dissolve the crude di(acyl chloride) in anhydrous toluene (100 mL). c. In a separate flask, carefully dissolve sodium azide (6.5 g) in water (30 mL). d. Cool the toluene solution in an ice bath and add the sodium azide solution dropwise with vigorous stirring. Stir for 1 hour at 0-5°C. e. Transfer the reaction mixture to a separatory funnel and separate the layers. Wash the organic layer with cold brine (2 x 30 mL) and dry briefly over anhydrous MgSO₄. f. Decant the dried toluene solution into a new flask equipped for reflux. Add tert-butanol (50 mL). g. Slowly and carefully heat the solution to reflux (approx. 80-90°C). Vigorous evolution of N₂ gas will occur. Maintain reflux for 4-6 hours until gas evolution stops. This step forms the intermediate di-Boc protected ami

Strategic Functionalization of 1,3-Diamino-5-adamantanol for Advanced Host-Guest Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, serves as a privileged scaffold in both medicinal and supramolecular chemistry.[1][2] Its unique three-dimensional structure provides a predictable and stable framework for the precise spatial arrangement of functional groups.[3] This guide focuses on 1,3-diamino-5-adamantanol, a versatile trifunctional building block, as a core for constructing sophisticated host molecules. The strategic positioning of two primary amino groups and one hydroxyl group at the bridgehead positions offers a unique platform for developing multivalent, non-covalent recognition systems. Host-guest chemistry, the study of these specific recognition and binding events, is foundational to innovations in targeted drug delivery, molecular sensing, and catalysis.[4][5][6] Herein, we present the rationale, synthetic strategies, and detailed experimental protocols for the selective functionalization of 1,3-diamino-5-adamantanol, enabling researchers to harness its full potential in the design of next-generation supramolecular systems.

The 1,3-Diamino-5-adamantanol Scaffold: A Platform for Molecular Recognition

The utility of 1,3-diamino-5-adamantanol stems from its inherent physicochemical properties. The adamantane core imparts rigidity and a defined tetrahedral geometry, preventing conformational ambiguity and ensuring that appended functional groups are projected into space in a predictable manner.[7] This is a critical feature for designing host molecules, as pre-organization of binding sites significantly enhances guest affinity.

The scaffold possesses three distinct points for chemical modification:

  • Two Primary Amino Groups (C1, C3): These are strong nucleophiles, readily participating in reactions such as acylation, alkylation, and urea formation. Their symmetric placement allows for the creation of C2-symmetric host systems.

  • One Tertiary Hydroxyl Group (C5): While less nucleophilic than the amino groups, the hydroxyl group offers an orthogonal site for functionalization via esterification or etherification, enabling the construction of non-symmetric or multi-functional hosts.

The strategic differentiation between these functional groups is the key to unlocking the scaffold's full potential.

Caption: Structure of 1,3-Diamino-5-adamantanol highlighting functionalization points.

Causality-Driven Synthetic Strategies

The choice of synthetic route is dictated by the desired final structure and the nature of the intended guest molecule. The primary goal is to append recognition motifs that can form specific, non-covalent interactions—such as hydrogen bonds, π-π stacking, or electrostatic interactions—with the guest.

N-Functionalization: Crafting the Primary Recognition Sites

The twin amino groups are ideal anchors for installing the primary binding elements.

  • Amide Bond Formation: This is the most common and reliable method. Reacting the diamine with carboxylic acids using standard peptide coupling reagents (e.g., EDC/NHS, HATU) creates stable amide bonds.

    • Causality: Amides are excellent hydrogen bond donors and acceptors. By choosing carboxylic acids with specific functionalities (e.g., aromatic rings for π-stacking, charged groups for salt bridges), one can tailor the binding pocket for a specific guest.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea linkages.

    • Causality: Ureas provide a rigid, planar hydrogen-bonding motif that is highly effective for binding anions or other hydrogen bond acceptors. This strategy is often employed in receptor design for molecular sensing.[8]

O-Functionalization: Introducing Secondary or Orthogonal Functionality

The hydroxyl group allows for the introduction of different or additional functionalities.

  • Etherification: The Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) creates a robust and chemically stable ether linkage.

    • Causality: This is the preferred method when stability is paramount, for example, in biological applications where esterase activity could cleave an ester bond. It also allows the introduction of long alkyl chains to modulate solubility or create amphiphilic structures.

  • Esterification: Reaction with an acid chloride or anhydride under basic conditions is a high-yielding method to form an ester.

    • Causality: While potentially labile, esterification is a rapid way to introduce functionalities. The carbonyl group can act as a hydrogen bond acceptor, contributing to guest coordination.

Orthogonal Synthesis: A Strategy for Maximum Control

For complex, non-symmetrical hosts, an orthogonal strategy is essential. This involves selectively protecting and deprotecting the different functional groups to control the reaction sequence. A typical workflow involves:

  • Protection: The more reactive amino groups are first protected, commonly with the tert-Butyloxycarbonyl (Boc) group.

  • O-Functionalization: The free hydroxyl group is then modified as desired.

  • Deprotection: The Boc groups are removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

  • N-Functionalization: The now-free amino groups are functionalized, completing the synthesis.

This stepwise approach ensures that each functional group is modified with the intended moiety, preventing statistical mixtures of products.

G cluster_n N-Functionalization cluster_o O-Functionalization cluster_ortho Orthogonal Strategy start_n 1,3-Diamino-5-adamantanol reagent_n R-COOH + Coupling Agents or R-NCO start_n->reagent_n Acylation / Urea Formation prod_n N,N'-Di-functionalized Adamantanol reagent_n->prod_n start_o 1,3-Diamino-5-adamantanol reagent_o 1. NaH 2. R-X start_o->reagent_o Etherification prod_o O-functionalized Adamantanol reagent_o->prod_o start_ortho 1,3-Diamino-5-adamantanol protect Protect Amines (Boc)₂O start_ortho->protect oh_func Functionalize -OH protect->oh_func deprotect Deprotect Amines (TFA) oh_func->deprotect nh2_func Functionalize -NH₂ deprotect->nh2_func final_prod Asymmetric Host nh2_func->final_prod

Caption: General synthetic pathways for functionalizing 1,3-diamino-5-adamantanol.

Detailed Experimental Protocols

The following protocols are self-validating and provide a robust starting point for synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N,N'-Diacylation with Benzoic Acid

This protocol details the formation of amide bonds, creating a host scaffold with two phenyl groups capable of π-stacking interactions.

Materials:

  • 1,3-Diamino-5-adamantanol (1.0 eq)

  • Benzoic Acid (2.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.4 eq)

  • N-Hydroxysuccinimide (NHS) (2.4 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of benzoic acid (2.2 eq) and NHS (2.4 eq) in anhydrous DMF, add EDC·HCl (2.4 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 1,3-diamino-5-adamantanol (1.0 eq) in anhydrous DMF. Add triethylamine (3.0 eq) to this solution.

  • Add the solution of the diamine dropwise to the pre-activated benzoic acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N,N'-dibenzoyl-1,3-diamino-5-adamantanol.

Protocol 2: Orthogonal Synthesis - O-Benzylation

This protocol demonstrates the selective functionalization of the hydroxyl group after protecting the amines.

Part A: N,N'-Di-Boc Protection

  • Dissolve 1,3-diamino-5-adamantanol (1.0 eq) in a 1:1 mixture of Dioxane/Water.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq) and sodium bicarbonate (NaHCO₃) (3.0 eq).

  • Stir vigorously at room temperature for 24 hours.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • The product, N,N'-di-Boc-1,3-diamino-5-adamantanol, is often pure enough for the next step, or can be purified by column chromatography.

Part B: O-Benzylation

  • Dissolve the Boc-protected adamantanol (1.0 eq) from Part A in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction to 50 °C and stir for 12 hours.

  • Cool to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the O-benzyl product. The amino groups remain protected for subsequent deprotection and functionalization.

Reaction TypeKey ReagentsTypical SolventTemperature (°C)Typical Yield
N-Acylation Carboxylic Acid, EDC, NHSDMF or DCM2570-90%
N-Boc Protection (Boc)₂O, BaseDioxane/H₂O or THF25>95%
O-Etherification NaH, Alkyl HalideTHF or DMF25-5060-85%
Boc Deprotection TFA or 4M HCl in DioxaneDCM0-25>95%

Applications in Host-Guest Systems

The true power of the functionalized adamantane scaffold lies in its dual role in host-guest chemistry. It can act as the central framework for a host or serve as a high-affinity guest for specific macrocyclic hosts.

Adamantane as a Host Scaffold

The protocols above generate host molecules. The appended groups (e.g., benzoyl, benzyl) create a defined cavity or surface with specific electronic and steric properties. These groups interact with guest molecules through a combination of non-covalent forces, leading to the formation of a stable host-guest complex. The rigid adamantane core ensures that these binding groups are held in an optimal orientation for guest recognition, a principle known as pre-organization.

Adamantane as a Guest Moiety

The adamantane cage itself is a superb guest for cyclodextrin hosts, particularly β-cyclodextrin.[6][9] The size and shape of the lipophilic adamantane core are perfectly complementary to the hydrophobic inner cavity of β-cyclodextrin, leading to the formation of exceptionally stable inclusion complexes (Association constant, Kₐ ≈ 10⁴ - 10⁵ M⁻¹).[10][11] This interaction is a cornerstone of modern supramolecular chemistry and is widely used for:

  • Drug Delivery: Improving the solubility and bioavailability of adamantane-containing drugs.[12][13]

  • Surface Recognition: Immobilizing proteins or cells on surfaces modified with cyclodextrins via an adamantane-tagged ligand.[4][5]

  • Self-Assembling Materials: Creating responsive hydrogels and polymers where the cross-links are reversible host-guest complexes.[14]

Sources

Catalytic hydrogenation procedures for adamantane nitration derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the catalytic hydrogenation of adamantane nitration derivatives (e.g., 1-nitroadamantane, 1,3-dinitroadamantane) to their corresponding amines (Amantadine, 1,3-diaminoadamantane).[1] Unlike aromatic nitro reduction, the reduction of tertiary aliphatic nitro groups on the sterically congested adamantane cage presents unique kinetic and thermodynamic challenges, often requiring specific catalysts (Raney Nickel, PtO₂) and elevated energy states to prevent denitration or incomplete reduction. This guide outlines three validated protocols, mechanistic insights, and safety frameworks for scalable synthesis.

Introduction & Strategic Context

The adamantane scaffold is a pharmacophore privilege in medicinal chemistry, serving as the core for antivirals (Amantadine, Rimantadine) and NMDA receptor antagonists (Memantine).[1] While the Ritter reaction (using HCN or nitriles) is the conventional industrial route for introducing amino groups, catalytic hydrogenation of nitroadamantane precursors offers a halogen-free, atom-economical alternative essential for "green chemistry" compliance and specific derivative synthesis.

The Chemical Challenge

Reducing a nitro group attached to a tertiary carbon (as in 1-nitroadamantane) is fundamentally different from reducing nitrobenzene.

  • Steric Bulk: The adamantane cage blocks catalyst surface adsorption, necessitating higher catalyst loadings or pore-optimized supports.

  • Denitration Risk: Tertiary aliphatic nitro compounds are prone to homolytic C-N bond cleavage (denitration) under vigorous hydrogenation, yielding the parent hydrocarbon (adamantane) instead of the amine.

  • Intermediate Stability: The reaction must avoid stalling at the hydroxylamine (

    
    ) stage, which is chemically stable in sterically hindered systems.
    

Mechanistic Workflow

The reduction proceeds via a stepwise deoxygenation. For adamantane derivatives, the Nitroso (R-NO) and Hydroxylamine (R-NHOH) intermediates are bulky. The final reduction step (Hydroxylamine


 Amine) is the rate-determining step (RDS) and requires high hydrogen surface coverage.

G Nitro 1-Nitroadamantane (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H₂ (Fast) Denitro Adamantane (R-H) Nitro->Denitro Side Reaction (Thermal C-N Cleavage) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H₂ (Fast) Amine 1-Aminoadamantane (R-NH₂) Hydroxyl->Amine + H₂ (Slow/RDS) Requires High P/T

Figure 1: Reaction pathway for the hydrogenation of tertiary nitroadamantanes. The critical control point is driving the hydroxylamine to the amine without triggering thermal denitration.

Critical Parameters & Catalyst Selection

ParameterRecommendationScientific Rationale
Catalyst Raney Nickel or PtO₂ (Adam's) Pd/C is often too mild for tertiary aliphatic nitro groups or promotes denitration. Raney Ni has high hydrogen storage capacity; PtO₂ is aggressive enough for aliphatic reduction.
Solvent Methanol or THF/MeOH Adamantane derivatives are lipophilic. Pure water is unsuitable. Alcohols promote proton transfer essential for the reduction mechanism.
Pressure 500 - 1000 psi (35-70 bar) High pressure increases surface

concentration, pushing the equilibrium past the stable hydroxylamine intermediate.
Temperature 70°C - 100°C Activation energy for aliphatic nitro reduction is high. Warning: >120°C increases denitration risk.

Experimental Protocols

Protocol A: High-Pressure Raney Nickel Reduction (Standard)

Best for: 1,3-dinitroadamantane reduction and scale-up.[1]

Materials:

  • Substrate: 1,3-dinitroadamantane (or 1-nitroadamantane).[2]

  • Catalyst: Raney Nickel (W-2 or W-6 grade), 20-30 wt% loading (wet).

  • Solvent: Methanol (HPLC grade).

  • Equipment: Hastelloy or Stainless Steel Autoclave (Parr Reactor).

Procedure:

  • Catalyst Loading: Under an argon blanket, carefully transfer the Raney Nickel slurry into the autoclave liner. Caution: Raney Ni is pyrophoric; keep wet at all times.

  • Substrate Addition: Dissolve the nitroadamantane derivative in Methanol (concentration ~0.5 M). Add this solution to the reactor.

  • Purge: Seal the reactor. Purge with

    
     (3x, 50 psi) to remove oxygen, then purge with 
    
    
    
    (3x, 50 psi).
  • Reaction: Pressurize with

    
     to 800 psi (55 bar) . Set stirring to maximum RPM (mass transfer limited). Heat to 90°C .
    
  • Monitoring: Monitor

    
     uptake. Reaction is typically complete in 4–8 hours when pressure drop ceases.
    
  • Workup: Cool to RT. Vent

    
     carefully. Purge with 
    
    
    
    . Filter the catalyst through a Celite pad (keep wet!). Concentrate the filtrate to obtain the crude amine.
  • Purification: Acid-base extraction or recrystallization from Isopropanol/HCl to isolate the hydrochloride salt.

Protocol B: PtO₂ (Adam's Catalyst) Reduction (Lab Scale)

Best for: High-value derivatives, 1-nitroadamantane, avoiding high-pressure autoclaves if possible (though medium pressure is still recommended).[1]

Procedure:

  • Setup: Use a Parr shaker or medium-pressure hydrogenation bottle (glass).

  • Loading: Charge PtO₂ (5-10 mol%) and the substrate into the vessel. Add Ethanol or Acetic Acid (acetic acid accelerates the reaction by protonating intermediates).

  • Conditions: Pressurize to 60 psi (4 bar) . Heat to 50-60°C .

  • Note: If the reaction stalls at the hydroxylamine (checked by TLC/LCMS), increase pressure or add a trace of HCl.

Process Workflow Diagram

Workflow Start Start: Nitroadamantane Precursor Solvent Dissolution (MeOH or THF) Start->Solvent CatLoad Catalyst Addition (Inert Atmosphere) Solvent->CatLoad React Hydrogenation 800 psi H₂, 90°C, 6h CatLoad->React Filter Filtration (Celite) Remove Pyrophoric Catalyst React->Filter Acid Salt Formation (HCl/Ether) Filter->Acid End Final Product: Aminoadamantane HCl Acid->End

Figure 2: Operational workflow for the batch hydrogenation of adamantane derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction Steric hindrance of the cage prevents adsorption.Increase catalyst loading to 50 wt%. Switch from Pd/C to Raney Ni. Increase Pressure.[3]
Stalled at Hydroxylamine Insufficient driving force.Add trace acid (HCl or HOAc) to protonate the hydroxylamine, facilitating water elimination.
Low Yield (Denitration) Temperature too high; C-N bond cleavage.Reduce temperature to <80°C. Ensure

pressure is maximized to favor reduction over cleavage.
Sublimation Adamantane derivatives sublime easily.Ensure reactor lines are heated or use a solvent trap. Do not apply high vacuum to the dry solid product.

Safety Directives

  • Pyrophoric Hazards: Raney Nickel ignites instantly in air when dry. Always handle under water or alcohol. Have a bucket of wet sand nearby.

  • Energetic Compounds: While adamantane provides stability, polynitro-adamantanes (e.g., 1,3,5,7-tetranitroadamantane) are energetic materials. 1,3-dinitroadamantane is stable but should be treated with respect.

  • Hydrogen: Ensure all autoclaves are grounded to prevent static discharge ignition of hydrogen gas.

References

  • Patent US3053907A : Process for the preparation of 1-aminoadamantane and its hydrochloride. (Describes high-pressure Raney Ni route).

  • Asian Journal of Chemistry : Synthesis and Characterization of 1,3-Diaminoadamantane. (Details the dinitro-to-diamino conversion).

  • Organic Chemistry Portal : Reduction of Nitro Compounds. (General mechanistic grounding for aliphatic nitro reduction).

  • Vertex AI Search : Safety precautions for hydrogenation of nitro compounds. (Grounding for safety protocols).

Sources

Topic: Scalable Synthesis Routes for 1,3-Diamino-5-adamantanol Production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diamino-5-adamantanol is a trifunctionalized diamondoid of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with strategically placed amino and hydroxyl groups, makes it a valuable scaffold for developing novel therapeutics and advanced polymers.[1][2] The inherent stability of the adamantane cage offers metabolic resistance, while its lipophilicity can enhance membrane permeability, key attributes in drug design.[3][4] However, the production of this specific, selectively functionalized adamantane derivative presents considerable synthetic challenges, primarily due to the inertness of its C-H bonds and the need for precise regiocontrol.[1][5] This document provides a detailed, three-step synthetic protocol designed for scalability, proceeding from commercially available adamantane to the target compound. The proposed route leverages established methodologies for adamantane functionalization, including bromination, catalyzed amination, and regioselective hydroxylation, to offer a practical and reproducible pathway for laboratory and potential pilot-scale production.

Introduction: The Strategic Value of Polyfunctional Adamantanes

Adamantane and its derivatives have given rise to several successful drugs, including the antiviral agent Amantadine and the Alzheimer's treatment Memantine.[3][6] The utility of the adamantane scaffold lies in its unique combination of rigidity, lipophilicity, and metabolic stability.[1] By functionalizing the adamantane core at its bridgehead positions (C1, C3, C5, C7), chemists can create precise three-dimensional arrangements of pharmacophores, leading to enhanced binding affinity and selectivity for biological targets.[3]

1,3-Diamino-5-adamantanol is a particularly attractive building block. The two primary amine groups provide sites for conjugation to other molecules, such as peptides or targeting ligands, while the hydroxyl group can be used to modulate solubility or serve as an additional interaction point. This trifunctional nature opens avenues for creating complex drug conjugates, novel polymer materials, and sophisticated molecular probes. The primary challenge in its synthesis is the controlled, sequential introduction of three different functional groups onto a highly symmetric and stable hydrocarbon core.

Overall Synthetic Strategy

The proposed synthesis is a three-stage process designed to overcome the challenges of regioselectivity and scalability. The strategy involves functionalizing the adamantane bridgehead positions in a stepwise manner, beginning with the installation of leaving groups, followed by amination, and concluding with a selective C-H hydroxylation. This approach maximizes the use of reliable, well-documented reactions adapted for this specific target.

G cluster_0 Stage 1: Dibromination cluster_1 Stage 2: Diamination cluster_2 Stage 3: Hydroxylation Adamantane Adamantane Dibromo 1,3-Dibromoadamantane Adamantane->Dibromo Br₂, Fe (cat.) Diamino 1,3-Diaminoadamantane Dibromo->Diamino Urea, TFA, Diphenyl Ether Target 1,3-Diamino-5-adamantanol Diamino->Target H₂O-CBrCl₃, W(CO)₆ (cat.)

Caption: High-level workflow for the synthesis of 1,3-Diamino-5-adamantanol.

Detailed Protocols and Methodologies

Stage 1: Synthesis of 1,3-Dibromoadamantane

Principle: The first step involves the electrophilic bromination of adamantane. The tertiary C-H bonds at the bridgehead positions are the most reactive sites on the adamantane core.[7] Using elemental bromine, often with a Lewis acid catalyst like iron powder, allows for the direct and relatively high-yield installation of bromine atoms, which serve as excellent leaving groups for subsequent nucleophilic substitution.[8] Controlling the reaction conditions is crucial to favor dibromination and minimize the formation of mono- or tri-brominated byproducts.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add adamantane and dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add a catalytic amount of iron powder to the stirred mixture.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add liquid bromine dropwise from the dropping funnel to the stirred mixture at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by carefully adding an aqueous solution of sodium sulfite (Na₂SO₃) until the red-brown color of excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from methanol to obtain pure, white crystals of 1,3-dibromoadamantane.[8]

Quantitative Data Summary:

Reagent/ParameterMolar Ratio (to Adamantane)Quantity (for 50g Adamantane)Purpose
Adamantane1.050.0 g (0.367 mol)Starting Material
Liquid Bromine2.2129 g (0.807 mol, 41.4 mL)Brominating Agent
Iron Powder~0.01~0.2 gCatalyst
Dichloromethane-500 mLSolvent
Reaction Time-24 hours-
Temperature-0 °C to Room TempControls Reaction Rate
Expected Yield -~70-75% [8]-
Stage 2: Synthesis of 1,3-Diaminoadamantane

Principle: Direct nucleophilic substitution of the bromide ions in 1,3-dibromoadamantane with ammonia is challenging due to steric hindrance and the stability of the adamantyl carbocation. A more effective and scalable approach is the reaction with urea in a high-boiling solvent, catalyzed by a strong acid like trifluoroacetic acid (TFA).[8] The TFA facilitates the cleavage of the C-Br bond to form a tertiary carbocation, which is then readily attacked by urea.[8] The resulting intermediate is subsequently hydrolyzed under the reaction conditions or during work-up to yield the diamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,3-dibromoadamantane, urea, and diphenyl ether.

  • Acid Addition: Carefully add trifluoroacetic acid to the mixture.

  • Heating: Heat the mixture in an oil bath to 180 °C and maintain this temperature with vigorous stirring for 1.5-2 hours.

  • Cooling & Acidification: After the reaction is complete, cool the mixture to approximately 50-60 °C. Carefully add hydrochloric acid (HCl) to dissolve the product and protonate the amines, forming the hydrochloride salt.

  • Filtration: Filter the cooled mixture to remove any insoluble impurities.

  • Neutralization & Extraction: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) to neutralize the mixture (pH > 12), which deprotonates the diamine and causes it to precipitate or separate. Extract the free diamine into an organic solvent such as chloroform or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum sublimation to yield pure 1,3-diaminoadamantane as a white solid.[9]

Quantitative Data Summary:

Reagent/ParameterMolar Ratio (to Dibromide)Quantity (for 75g Dibromide)Purpose
1,3-Dibromoadamantane1.075.0 g (0.255 mol)Substrate
Urea5.076.6 g (1.275 mol)Aminating Agent
Trifluoroacetic Acid2.058.2 g (0.510 mol, 39.3 mL)Catalyst
Diphenyl Ether-300 mLHigh-Boiling Solvent
Reaction Time-1.5-2 hours-
Temperature-180 °C-
Expected Yield -~68-72% [8]-
Stage 3: Regioselective Synthesis of 1,3-Diamino-5-adamantanol

Principle: The final step involves the selective hydroxylation of a tertiary C-H bond at the C5 position. This is a challenging transformation that requires a potent but selective oxidizing system. A proven method for hydroxylating nodal positions of adamantane derivatives involves using hypohalous acids generated in situ from water and a halomethane source, such as carbon bromotrichloride (CBrCl₃), in the presence of a transition metal catalyst like hexacarbonyltungsten (W(CO)₆).[10][11] The amino groups on the adamantane core should be protected as their hydrochloride salts to prevent oxidation and to improve solubility in the reaction medium.

Caption: Proposed reaction for the hydroxylation of 1,3-diaminoadamantane.

Experimental Protocol (Proposed):

  • Amine Protection: Dissolve the 1,3-diaminoadamantane from Stage 2 in a suitable solvent like diethyl ether and bubble anhydrous HCl gas through the solution, or add a stoichiometric amount of concentrated HCl, to precipitate the 1,3-diaminoadamantane dihydrochloride salt. Filter and dry the salt.

  • Reaction Setup: In a high-pressure reaction vessel, combine the 1,3-diaminoadamantane dihydrochloride, water, carbon bromotrichloride (CBrCl₃), tungsten hexacarbonyl (W(CO)₆), and pyridine (as an activator).[10]

  • Heating: Seal the vessel and heat the reaction mixture to 160 °C with stirring for 8-10 hours.

  • Cooling & Neutralization: Cool the reactor to room temperature. Carefully vent any pressure. Neutralize the reaction mixture by adding a strong base (e.g., NaOH solution) until the pH is basic.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product will likely require purification by column chromatography on silica gel or alumina to isolate the pure 1,3-Diamino-5-adamantanol.

Quantitative Data Summary (Proposed):

Reagent/ParameterMolar Ratio (to Diamine Salt)Quantity (for 20g Diamine Salt)Purpose
1,3-Diaminoadamantane·2HCl1.020.0 g (0.084 mol)Substrate
Water~5075.6 g (4.2 mol, 75.6 mL)Reagent/Solvent
Carbon Bromotrichloride~5.083.2 g (0.42 mol, 42.9 mL)Halogen Source
W(CO)₆0.010.29 g (0.00084 mol)Catalyst
Pyridine0.040.26 g (0.00336 mol, 0.27 mL)Catalyst Activator
Reaction Time-8-10 hours-
Temperature-160 °C-
Target Yield -~40-50% (Estimated) -

Characterization and Quality Control

At each stage of the synthesis, it is imperative to verify the structure and purity of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The high symmetry of the adamantane core leads to characteristic signal patterns that change predictably with substitution.[12]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the successful addition of functional groups in each step.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as C-Br, N-H (amines), and O-H (hydroxyl) stretches.

  • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.

Scalability and Safety Considerations

  • Stage 1 (Bromination): Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a large scale, managing the exothermic nature of the reaction and the evolution of HBr gas is critical.

  • Stage 2 (Amination): The use of a high-boiling solvent like diphenyl ether at high temperatures (180 °C) requires careful temperature control to prevent overheating. Trifluoroacetic acid is highly corrosive.

  • Stage 3 (Hydroxylation): This reaction is performed at high temperature and pressure, requiring a suitable pressure-rated reactor. Halomethanes like CBrCl₃ should be handled with care as they are toxic.

Conclusion

The synthesis of 1,3-Diamino-5-adamantanol is a challenging but achievable goal for researchers in drug discovery and materials science. The proposed three-stage route, based on established chemical principles for adamantane functionalization, offers a logical and scalable pathway. While the final hydroxylation step is presented as a research protocol based on analogous transformations, it provides a strong foundation for optimization. Successful execution of this synthesis will provide valuable access to a versatile, trifunctionalized diamondoid scaffold with significant potential for future applications.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025). National Center for Biotechnology Information.
  • Technical Support Center: Synthesis of Adamantane Derivatives. (2025). BenchChem.
  • Qu, T. et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). SciSpace.
  • Adamantane. Wikipedia.
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023). National Center for Biotechnology Information.
  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2025). ResearchGate.
  • Selective Hydroxylation of Adamantane and Its Derivatives. (2009). ResearchGate.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
  • Protocols for Adamantane-Based Drug Design: Application Notes. (2025). BenchChem.
  • Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.
  • Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). National Center for Biotechnology Information.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI.

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Introduction: The Adamantane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Acylation of 1,3-Diamino-5-adamantanol

Adamantane, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the adamantane core can improve the metabolic stability of drug candidates by sterically shielding nearby functional groups from enzymatic degradation.[1][2]

1,3-Diamino-5-adamantanol is a trifunctionalized adamantane derivative of significant interest. It presents three distinct points for chemical modification: two primary amino groups at bridgehead positions and a tertiary hydroxyl group at another. This arrangement provides a robust framework for constructing complex molecules, from multivalent ligands to targeted therapeutic agents. The primary challenge, and the focus of this guide, lies in the selective acylation of the nucleophilic amino groups while preserving the less reactive tertiary hydroxyl group. This application note provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and step-by-step protocols for achieving this critical transformation.

Guiding Principles: Achieving Chemoselectivity

The successful acylation of 1,3-Diamino-5-adamantanol hinges on exploiting the inherent differences in reactivity between the primary amino groups and the tertiary hydroxyl group.

  • Nucleophilicity: Primary amines are significantly more nucleophilic than tertiary alcohols. The lone pair of electrons on the nitrogen atom is more available to attack an electrophilic carbonyl carbon compared to the lone pair on the oxygen of a sterically hindered tertiary alcohol. This fundamental difference is the primary driver of selectivity.

  • Reaction Mechanism: The acylation of both amines and alcohols with acyl chlorides or anhydrides proceeds via a nucleophilic addition-elimination mechanism.[3][4] The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group (chloride or carboxylate) is eliminated, regenerating the carbonyl and yielding the acylated product.[3]

  • Steric Hindrance: The tertiary hydroxyl group at the C-5 position of the adamantane core is sterically encumbered. This bulkiness further disfavors the approach of an acylating agent, making O-acylation a kinetically slower process compared to N-acylation. While O-acylation of tertiary alcohols is possible, it often requires more forcing conditions or specialized catalysts.[5][6]

By carefully selecting mild reaction conditions, it is possible to exclusively target the more reactive amino groups for acylation.

G cluster_reactants Inputs cluster_process Process cluster_products Outputs Adamantanol 1,3-Diamino-5-adamantanol Reaction Nucleophilic Addition-Elimination (Selective N-Acylation) Adamantanol->Reaction AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Neutralizes Byproduct Product N,N'-Diacyl-1,3-diamino-5-adamantanol Reaction->Product Byproduct Acid Byproduct (e.g., HCl) Reaction->Byproduct

Caption: General reaction scheme for selective N-acylation.

Protocol 1: Selective N,N'-Diacylation with an Acyl Chloride

This protocol describes a general method for the diacylation of the amino groups using a representative acylating agent, acetyl chloride. Acyl chlorides are highly reactive and effective for this transformation.[7] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[8]

Reaction Parameters at a Glance
ParameterRecommendedRationale & Causality
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)High reactivity ensures efficient acylation of the primary amines under mild conditions.
Equivalents 2.2 - 2.5 eq.A slight excess ensures complete diacylation of both amino groups.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that provides good solubility for reactants and does not participate in the reaction.[9]
Base Pyridine or Triethylamine (Et₃N)Acts as an acid scavenger to neutralize the HCl generated, driving the reaction to completion.[8]
Temperature 0 °C to Room TemperatureStarting at 0 °C controls the initial exothermic reaction. Allowing it to warm to room temperature ensures completion.
Reaction Time 2 - 6 hoursTypically sufficient for complete conversion. Progress should be monitored by TLC.
Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,3-Diamino-5-adamantanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add the base (e.g., pyridine, 2.5 eq.) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (2.2 eq.) dropwise to the cooled solution. A precipitate (the hydrochloride salt of the base) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Upon completion, cool the mixture again to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acyl chloride and neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (if using pyridine to remove it), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

Caption: Experimental workflow for N,N'-diacylation.

Advanced Considerations: O-Acylation and Protecting Group Strategies

While selective N-acylation is the most common objective, understanding the conditions that might lead to O-acylation is crucial for comprehensive experimental design.

  • Forcing Conditions: O-acylation of the tertiary hydroxyl group may occur under more drastic conditions, such as elevated temperatures, prolonged reaction times, or in the presence of highly effective acylation catalysts like 4-(Dimethylamino)pyridine (DMAP) used in stoichiometric amounts.

  • Protecting Groups: If subsequent reactions require a free hydroxyl group after other modifications, or if only mono-N-acylation is desired, a protecting group strategy is necessary.[11] The amino groups can be protected, for example, as tert-butyloxycarbonyl (Boc) carbamates, which are stable to many reaction conditions but can be removed under acidic conditions. After protecting the amines, the hydroxyl group could be acylated, followed by deprotection of the amines.

G node_action node_action Start Desired Product? Diacyl N,N'-Diacyl Product? Start->Diacyl Yes Mono_O_acyl Mono-N-Acyl or O-Acyl Product? Start->Mono_O_acyl No Action_Direct Use Protocol 1: Direct Diacylation under Mild Conditions Diacyl->Action_Direct Action_Protect Employ Protecting Group Strategy for Amines (e.g., Boc Protection) Mono_O_acyl->Action_Protect

Caption: Decision logic for acylation strategy.

Purification and Characterization

  • Purification: The polarity of the di-acylated product will be significantly different from the starting diamino alcohol. Column chromatography on silica gel is the most common method for purification.[10] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. For highly crystalline products, recrystallization can be an alternative or final purification step.

  • Characterization: The final product should be characterized to confirm its structure and purity.

    • NMR Spectroscopy (¹H and ¹³C): Will confirm the addition of two acyl groups. Key signals to look for include the appearance of amide N-H protons and the characteristic signals of the acyl group (e.g., a methyl singlet around 2 ppm for an acetyl group).

    • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

    • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.[12][13]

Conclusion

The selective acylation of 1,3-Diamino-5-adamantanol is a readily achievable and critical transformation for leveraging this valuable scaffold in research and drug development. By capitalizing on the superior nucleophilicity of the primary amino groups over the sterically hindered tertiary alcohol, clean and high-yielding N,N'-diacylation can be accomplished under mild and controlled conditions. This guide provides the foundational principles and a robust experimental protocol to serve as a starting point for scientists aiming to synthesize novel and complex adamantane-based molecules.

References

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • ResearchGate. (2016, July 4). (PDF) Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • ACS Publications. (2024, April 5). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis.
  • ACS Publications. (2022, March 22). Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. Organic Letters.
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • PMC. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • ACS Publications. (n.d.). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry.
  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes.
  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • ACS Publications. (2024, April 18). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis.
  • ACS Publications. (n.d.). An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp2Sm(thf)2*. The Journal of Organic Chemistry.
  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • (n.d.). Acylation of Alcohols and Amines.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.
  • Benchchem. (n.d.). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid.
  • ResearchGate. (2003, January 14). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Adamantane-1,4-diol.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF.
  • (n.d.). Synthesis and Characterization of 1,3-Diaminoadamantane.
  • PubMed. (n.d.). Separation and purification of multiply acetylated proteins using cation-exchange chromatography.
  • Johns Hopkins University. (n.d.). Separation and Purification of multiply acetylated proteins using cation-exchange chromatography.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1,3-Diamino-5-adamantanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique trifunctionalized adamantane scaffold. The synthesis of such highly functionalized, rigid molecules presents distinct challenges, particularly during the final deprotection or hydrolysis steps.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your reaction yields. The insights provided are based on established principles of adamantane chemistry, drawing parallels from the synthesis of related compounds such as 1,3-diaminoadamantane and various adamantane polyols.

Troubleshooting Guide: Improving Hydrolysis Yield

This section addresses specific issues you may encounter during the hydrolysis of a precursor, such as 1,3-diacetylamino-5-adamantanol, to yield the target 1,3-Diamino-5-adamantanol.

Question 1: My hydrolysis reaction has stalled, resulting in low conversion and poor yield. What are the likely causes and how can I fix this?

Answer:

Incomplete hydrolysis is a common issue, often stemming from insufficient reaction time, inadequate temperature, or suboptimal reagent concentration. The stability of the protecting groups (e.g., acetyl) on the adamantane cage can be formidable due to steric hindrance.

Probable Causes & Solutions:

  • Insufficient Driving Force: The hydrolytic conditions may not be harsh enough. For acid-catalyzed hydrolysis (e.g., using HCl or H₂SO₄), the proton concentration might be too low. For base-catalyzed hydrolysis (e.g., NaOH or KOH), the nucleophilicity of the hydroxide ion may be insufficient.

    • Solution (Acidic): Gradually increase the concentration of the acid. Refluxing in 6-8 M HCl is often effective for deprotecting acetylamines.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid degradation.

    • Solution (Basic): Increase the concentration of the base and consider adding a co-solvent like ethanol or isopropanol to improve the solubility of the substrate.[2]

  • Low Reaction Temperature: Hydrolysis of sterically hindered amides on a tertiary carbon can require significant thermal energy.

    • Solution: Increase the reaction temperature to reflux. Ensure your condenser is efficient to prevent solvent loss. A sealed-tube reaction can be employed for temperatures above the solvent's boiling point, but proceed with extreme caution and appropriate safety measures.[3]

  • Poor Solubility: The adamantane precursor may not be fully dissolved in the aqueous medium, leading to a heterogeneous reaction that is slow and inefficient.

    • Solution: Introduce a co-solvent to create a homogeneous solution. For acidic hydrolysis, glacial acetic acid can be an effective medium.[4] For basic hydrolysis, alcohols like ethanol are commonly used.

Troubleshooting Workflow: Low Conversion

G cluster_0 Analysis cluster_1 Corrective Actions Start Low Conversion Observed (via TLC/HPLC) CheckSol Is the starting material fully dissolved? Start->CheckSol AddSolvent Add co-solvent (e.g., Ethanol, Acetic Acid) CheckSol->AddSolvent No IncTemp Increase Temperature (Reflux) CheckSol->IncTemp Yes AddSolvent->CheckSol IncConc Increase Acid/Base Concentration IncTemp->IncConc Monitor Monitor reaction progress every 2-4h IncConc->Monitor Monitor->IncTemp Stalled Workup Proceed to Work-up Monitor->Workup Reaction Complete

Caption: Workflow for addressing low reaction conversion.

Question 2: I'm observing significant side product formation. How can I improve the selectivity of the hydrolysis?

Answer:

Side product formation in adamantane chemistry often arises from the high reactivity of the tertiary bridgehead positions under harsh conditions.

Common Side Products & Mitigation Strategies:

  • Elimination Products: Under strongly acidic or basic conditions at high temperatures, elimination of the hydroxyl or amino groups can occur, leading to unsaturated adamantane derivatives.

    • Mitigation: Employ the mildest possible conditions that still afford a reasonable reaction rate. This involves a careful optimization of temperature and reagent concentration. For instance, start at a lower temperature (e.g., 60-80 °C) and only increase to reflux if necessary.[3]

  • Rearrangement: While the adamantane cage is highly stable, harsh acidic conditions can sometimes promote rearrangements, especially if carbocationic intermediates are formed.

    • Mitigation: Using basic hydrolysis conditions completely avoids carbocation formation and can prevent this class of side products. If acidic conditions are required, using a less coordinating acid might help.

  • Over-oxidation/Degradation: If any oxidizing agents are present as impurities, the alcohol or amine functionalities can be oxidized.

    • Mitigation: Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially under basic conditions.

Parameter Acidic Hydrolysis (e.g., HCl) Basic Hydrolysis (e.g., NaOH)
Mechanism Protonation of the carbonyl oxygen, followed by nucleophilic attack of water.Direct nucleophilic attack of hydroxide on the carbonyl carbon.
Pros Generally faster for amides. Product is isolated as a hydrochloride salt, which can aid in purification.Avoids acid-catalyzed side reactions like rearrangement.
Cons Can lead to elimination or rearrangement at high temperatures. Highly corrosive.Can be slower. The free amine product can be susceptible to air oxidation.
Optimization Titrate concentration (4M to 8M) and temperature (80 °C to reflux).Use a co-solvent (e.g., ethanol) to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the hydrolysis reaction? A1: HPLC is the gold standard for monitoring this reaction due to the polar nature of the starting material and product. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid usually provides good separation. TLC can also be used; a polar stationary phase (silica) with a polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) is a good starting point. Stain with ninhydrin to visualize the primary amine product.

Q2: My final product is difficult to purify. What strategies do you recommend? A2: The high polarity and basicity of 1,3-Diamino-5-adamantanol make purification challenging.

  • Acid-Base Extraction: After hydrolysis, if the reaction was basic, acidify the solution with HCl to protonate the amines and form the hydrochloride salt. This salt is often insoluble in organic solvents, allowing you to wash away non-basic organic impurities. Then, re-basify the aqueous layer and extract the free amine product with a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

  • Crystallization: The hydrochloride salt of the product often has good crystallinity. After isolation, attempt to recrystallize it from a solvent system like ethanol/water or isopropanol/ether.

  • Chromatography: If all else fails, column chromatography can be used. Due to the basic nature of the amines, use a deactivated stationary phase like neutral alumina, or treat silica gel with a small amount of triethylamine in the eluent to prevent streaking.

Q3: Can I use microwave-assisted hydrolysis to speed up the reaction? A3: Yes, microwave-assisted synthesis can be highly effective for this type of hydrolysis.[5] It can dramatically reduce reaction times from many hours to under an hour. The key is to use a sealed vessel designed for microwave chemistry and to carefully monitor the internal temperature and pressure. Start with short irradiation times and lower temperatures to find the optimal conditions without causing degradation.

General Hydrolysis Pathway

G cluster_0 Precursor cluster_1 Product Precursor 1,3-Diacetylamino-5-adamantanol Acid Acidic Hydrolysis (H₃O⁺, Δ) Precursor->Acid Base Basic Hydrolysis (OH⁻, Δ) Precursor->Base Product 1,3-Diamino-5-adamantanol Acid->Product Base->Product

Caption: General synthetic routes for hydrolysis.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted and optimized for your specific substrate and scale. Always perform a risk assessment before starting any new procedure.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from standard procedures for the hydrolysis of N-acetyladamantane derivatives.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-diacetylamino-5-adamantanol precursor (1.0 eq).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (10-20 volumes, e.g., 10-20 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress every 2-4 hours using TLC or HPLC. The reaction is complete when the starting material spot/peak is no longer visible. This may take 12-48 hours.

  • Work-up (Isolation of Hydrochloride Salt): a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. If a precipitate (the product hydrochloride salt) forms, collect it by vacuum filtration. Wash the solid with a small amount of cold acetone. c. If no precipitate forms, concentrate the solution under reduced pressure to remove most of the water and HCl. The resulting solid can be triturated with acetone or isopropanol to induce crystallization.

  • Purification: The crude hydrochloride salt can be recrystallized from an appropriate solvent system (e.g., methanol/ether).

Protocol 2: Base-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-diacetylamino-5-adamantanol precursor (1.0 eq).

  • Reagent Addition: Add ethanol (5-10 volumes) to dissolve or suspend the starting material. Then, add a 20-40% aqueous solution of sodium hydroxide (NaOH) (5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring until the reaction is complete as determined by TLC/HPLC.

  • Work-up (Isolation of Free Amine): a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. b. Add water to the residue and extract the product with an organic solvent (e.g., 3 x Ethyl Acetate or Dichloromethane). The high polarity of the product may require the use of a more polar solvent like a 9:1 mixture of Chloroform/Isopropanol. c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purification/Salt Formation: The crude product can be purified by chromatography on neutral alumina. Alternatively, dissolve the crude amine in a minimal amount of isopropanol or ether and add a solution of HCl in ether to precipitate the pure hydrochloride salt.

References

  • ResearchGate. Synthesis and Characterization of 1,3-Diaminoadamantane. Available from: [Link]

  • ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol. Available from: [Link]

  • Google Patents.Method for synthesizing 1, 3-adamantane diamine.
  • Google Patents.Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane.
  • ResearchGate. Synthesis of diacetylamino and diamino derivatives of adamantane series. Available from: [Link]

  • Arkat USA. Four-directional synthesis of adamantane derivatives. Available from: [Link]

  • ResearchGate. Reactions of methyl esters of adamantane acids with acetonitrile. Available from: [Link]

  • Google Patents.Process for producing 1,3-adamantanediol.
  • ResearchGate. Improved Approach Towards Synthesis of Adamantane-1,3,5-triol. Available from: [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available from: [Link]

  • e-PG Pathshala. BSc Chemistry. Available from: [Link]

  • ResearchGate. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Available from: [Link]

  • Google Patents. United States Patent (19). Available from: [Link]

  • Google Patents.A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
  • Semantic Scholar. Improved approach towards synthesis of adamantane-1,3,5-triol. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of 1,3-Diaminoadamantane. Available from: [Link]

  • PubMed. Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells. Available from: [Link]

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Technical Support Center: Purification of Crude 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1,3-Diamino-5-adamantanol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this highly functionalized adamantane derivative. The unique structure of 1,3-Diamino-5-adamantanol, featuring two basic amino groups and a polar hydroxyl group on a rigid cage, presents specific challenges for purification. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,3-Diamino-5-adamantanol?

A1: The impurity profile largely depends on the synthetic route. However, based on common syntheses of related poly-functionalized adamantanes, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1,3-dibromo-5-adamantanol or 1,3-diacetylamino-5-adamantanol.[1]

  • Mono-substituted Intermediates: Species such as 1-amino-3-bromo-5-adamantanol or 1-amino-3-acetylamino-5-adamantanol may be present if the reaction did not go to completion.

  • Byproducts from Side Reactions: The synthesis of polyamino adamantanes can sometimes lead to side reactions. For instance, if a Ritter-type reaction is used, di-substituted byproducts can form.[2]

  • Reagents and Solvents: Residual acids, bases, or high-boiling point solvents used during the synthesis or workup can contaminate the crude product.[2]

Q2: What are the primary purification strategies for a highly polar and basic compound like 1,3-Diamino-5-adamantanol?

A2: Given its physical properties (high polarity, basicity, and potential for hydrogen bonding), three main strategies are recommended. The choice depends on the nature of the impurities and the desired scale of purification.

Purification TechniqueProsConsBest For
Acid-Base Extraction Excellent for separating from neutral or acidic impurities. Scalable. Cost-effective.Can be labor-intensive. Risk of emulsion formation. Not effective for removing other basic impurities.Removing non-basic impurities; large-scale initial cleanup.[3]
Recrystallization High purity can be achieved. Good for removing small amounts of impurities with different solubility profiles.Finding a suitable solvent system can be challenging. Potential for low recovery if the compound is highly soluble.[4]Final polishing step when the crude product is already of moderate purity.
Column Chromatography High-resolution separation. Can separate compounds with very similar properties.Can be low-throughput. Strong adsorption to standard silica gel is a major issue. Requires careful method development.[4][5]Isolating the target compound from structurally similar impurities.
Q3: How can I choose the best purification method for my specific situation?

A3: The optimal purification strategy often involves a combination of techniques. The following decision tree provides a logical workflow for selecting the most effective approach.

G start Start: Crude 1,3-Diamino-5-adamantanol impurity_check Analyze impurities by TLC/LC-MS. Are major impurities non-basic? start->impurity_check acid_base Perform Acid-Base Extraction impurity_check->acid_base Yes impurity_check2 Are impurities basic but with different polarity? impurity_check->impurity_check2 No purity_check1 Assess Purity (>95%?) acid_base->purity_check1 recrystallize1 Recrystallization for final polishing purity_check1->recrystallize1 Yes purity_check1->impurity_check2 No end Pure Product recrystallize1->end column_chrom Column Chromatography (Basic Alumina or Modified Silica) impurity_check2->column_chrom Yes purity_check2 Assess Purity (>98%?) column_chrom->purity_check2 purity_check2->end Yes recrystallize2 Recrystallization (optional) purity_check2->recrystallize2 No recrystallize2->end

Decision tree for selecting a purification strategy.
Q4: How do I effectively monitor purity during the process?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for in-process checks. Due to the amino groups, you may need a staining agent like ninhydrin or potassium permanganate for visualization, as adamantane derivatives are often not UV-active.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. For polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to standard reversed-phase (RP) methods where retention might be poor.[6][7]

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile or can be derivatized. GC is particularly useful for detecting residual solvents.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.[4]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Recrystallization Issues

Problem: My compound "oils out" and refuses to crystallize.

  • Possible Cause: The solvent system is not ideal; the compound is too soluble, or the solution is too concentrated, leading to supersaturation and phase separation instead of crystallization. Impurities may also be inhibiting crystal lattice formation.

  • Solution:

    • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] Try a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., methanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly turbid. Gently heat to re-clarify and then allow to cool slowly.

    • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed" crystal of pure product if available.[9]

    • Reduce Impurity Load: If oiling persists, the impurity level may be too high. Perform an initial cleanup using acid-base extraction or a quick column chromatography plug before attempting recrystallization again.[9]

Problem: My recovery is very low after recrystallization.

  • Possible Cause: The compound has significant solubility in the mother liquor even at low temperatures, or too much solvent was used for dissolution.

  • Solution:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key.[9]

    • Optimize Cooling: Ensure the crystallization process is slow to allow for the formation of pure crystals. After initial cooling to room temperature, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize precipitation.

    • Recover a Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second, albeit likely less pure, crop of crystals. Analyze the purity of this second crop separately.

Column Chromatography Issues

Problem: My compound is streaking badly on the TLC plate and won't move off the baseline of my column.

  • Possible Cause: This is a classic issue for basic amines on standard silica gel. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or very slow elution, which appears as streaking.[10]

  • Solution:

    • Use a Basic Modifier: Add a small percentage of a volatile base to your mobile phase. A common starting point is 0.5-2% triethylamine (Et₃N) or a solution of ammonia in methanol.[10] This base will compete for the acidic sites on the silica, allowing your amine product to elute properly.

    • Switch the Stationary Phase: Consider using a different stationary phase that is more suitable for basic compounds.

      • Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent choice for purifying amines.[5]

      • Amine-Functionalized Silica: This is a more expensive but highly effective option where the silica surface is covalently modified with amino groups.[10]

Problem: I have poor separation between my product and a very similar impurity.

  • Possible Cause: The polarity difference between your product and the impurity is too small for the chosen solvent system to resolve.

  • Solution:

    • Optimize the Mobile Phase: Run a gradient of solvent polarities to find the optimal separation window. Start with a less polar system (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine) and gradually increase the proportion of the polar solvent (Methanol).[10]

    • Try a Different Chromatography Mode: If normal-phase chromatography is ineffective, consider HILIC. HILIC uses a polar stationary phase (like bare silica) with a high-organic, aqueous-containing mobile phase (e.g., acetonitrile/water with a buffer). This can provide a different selectivity for highly polar compounds.[6][7]

Acid-Base Extraction Issues

Problem: A thick emulsion formed during the extraction and it won't separate.

  • Possible Cause: Emulsions are common when shaking two immiscible liquids too vigorously, especially when one phase is aqueous and contains salts or surfactants (impurities can sometimes act as such).

  • Solution:

    • Patience and Physical Methods: Allow the separatory funnel to stand for an extended period. Gentle swirling or tapping can help break the emulsion.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often forces the layers to separate.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.

Problem: After acidifying the crude mixture and extracting with an organic solvent, I can't recover my product from the aqueous layer after basification.

  • Possible Cause: The product may not have been fully protonated and remained in the organic layer, or it is not fully deprotonated and remains soluble in the aqueous layer after basification. Alternatively, the product salt may have precipitated.

  • Solution:

    • Verify pH at Each Step: Use pH paper or a pH meter. When acidifying, ensure the pH is < 2 to fully protonate both amino groups. When basifying to recover the free base, ensure the pH is > 12.[11]

    • Check All Layers: Before discarding any layer, take a small aliquot, spot it on a TLC plate, and develop it to confirm the location of your product.

    • Use a Different Extraction Solvent: After basifying the aqueous layer, extract the free base with a suitable organic solvent like dichloromethane or ethyl acetate. You may need to perform multiple extractions (e.g., 3 x 50 mL) to recover all the product.[2]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial cleanup of crude 1,3-Diamino-5-adamantanol to remove neutral and acidic impurities.

Materials:

  • Crude 1,3-Diamino-5-adamantanol

  • Diethyl ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude).

  • Acidification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated diamino-adamantanol salt will move into the aqueous (bottom) layer.[3]

  • Separation: Drain the aqueous layer into a clean flask. Wash the organic layer two more times with 1 M HCl, combining all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH with stirring until the pH is > 12. This deprotonates the ammonium salt to regenerate the free amine. A white precipitate of the product may form.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine with three portions of DCM. The product will now be in the organic (DCM) layer.

  • Washing & Drying: Combine the DCM extracts and wash once with brine to remove residual water and salts. Drain the DCM layer into a clean, dry flask and add anhydrous MgSO₄. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified 1,3-Diamino-5-adamantanol.

G A 1. Dissolve crude product in Ethyl Acetate B 2. Add 1M HCl and shake. Product moves to aqueous layer. A->B C 3. Separate layers. Keep aqueous layer. B->C D 4. Basify aqueous layer with 6M NaOH (pH > 12) C->D E 5. Extract with Dichloromethane (x3). Product moves to organic layer. D->E F 6. Wash combined organic layers with brine and dry with MgSO4. E->F G 7. Filter and evaporate solvent to obtain pure product. F->G

Workflow for acid-base extraction purification.
Protocol 2: Purification by Column Chromatography

This protocol is for separating 1,3-Diamino-5-adamantanol from impurities of similar basicity but different polarity.

Materials:

  • Crude product from initial cleanup

  • Basic Alumina (Activity I) or Silica Gel 60 (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N)

  • TLC plates (silica gel) and developing chamber

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Select Adsorbent and Eluent:

    • Recommended: Use basic alumina.

    • Alternative: If using silica gel, prepare your eluent by adding 1-2% triethylamine to a DCM/MeOH mixture.

  • Determine Eluent System via TLC: On a silica TLC plate, spot your crude material. Develop the plate in various ratios of DCM:MeOH containing 1% Et₃N (e.g., 98:2, 95:5, 90:10). The ideal system should give your product an Rf value between 0.2 and 0.4 and show separation from impurities.[5]

  • Pack the Column:

    • Slurry Packing: In a beaker, mix your chosen adsorbent (e.g., 50 g of basic alumina) with your starting, least polar eluent to form a slurry.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the surface.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM/MeOH). Add a small amount of silica gel or alumina to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the sample in a minimum volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Collection: Begin eluting with the mobile phase, starting with the determined polarity. Collect fractions and monitor them by TLC. If needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute your compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Benchchem. (2025).
  • Google Patents. (n.d.). EP1712542A1 - Adamantane derivatives and process for producing the same.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Google Patents. (n.d.). EP1721888A1 - Process for synthesising aminoadamantanes.
  • Columbia University. (n.d.).
  • Reddit. (2022). Chromotography with free amines?.
  • Benchchem. (2025).
  • Hua, Z., Guo, J., & Yang, C. (2011).
  • Benchchem. (2025).
  • Study.com. (n.d.).
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

Sources

Technical Support Center: Overcoming Solubility Challenges of 1,3-Diamino-5-adamantanol in Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Diamino-5-adamantanol. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered when incorporating this unique monomer into polymerization reactions. The rigid, three-dimensional structure of the adamantane cage, while imparting desirable properties like enhanced thermal stability to polymers, also presents significant solubility hurdles.[1] This document offers field-proven insights and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes 1,3-Diamino-5-adamantanol and its resulting polymers poorly soluble?

A1: The solubility issues stem from two primary factors:

  • The Adamantane Core: The adamantane structure is a rigid, bulky, and non-polar hydrocarbon cage.[2] This "diamondoid" structure leads to strong intermolecular forces and efficient crystal packing in the solid state, making it difficult for solvent molecules to penetrate and dissolve the monomer.

  • Polymer Chain Rigidity: When incorporated into a polymer backbone, the adamantane unit severely restricts segmental motion. This rigidity, combined with strong inter-chain interactions (like hydrogen bonding from the amide linkages in polyamides), can lead to polymers that are semi-crystalline or highly ordered, reducing their affinity for common organic solvents.[1][3]

Q2: Which initial solvents should I consider for dissolving 1,3-Diamino-5-adamantanol?

A2: Due to the presence of polar amino and hydroxyl functional groups on a non-polar scaffold, a multi-pronged approach is necessary. Start with highly polar aprotic solvents, which are commonly used for synthesizing high-performance polymers like polyamides and polyimides.[4]

  • Primary Recommendations: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO).[4][5]

  • Secondary Options: In some cases, mixtures containing solvents like m-cresol or the use of co-solvents may be necessary.[6]

Q3: Does the hydroxyl group on the adamantane cage help or hinder solubility?

A3: The hydroxyl (-OH) group introduces a polar site capable of hydrogen bonding, which can slightly improve solubility in polar protic solvents. However, in the context of polymerization in polar aprotic solvents, its main contribution is providing a site for potential side reactions or influencing the hydrogen-bonding network of the final polymer. While it adds polarity, the overall insolubility is dominated by the large, non-polar adamantane cage.

Q4: Is it possible to modify the monomer to improve its solubility?

A4: Yes, chemical modification is a powerful strategy. Introducing flexible linkages or bulky side groups can disrupt the polymer chain packing and enhance solubility.[4] For instance, reacting the hydroxyl group to attach a flexible ether chain before polymerization could be a viable, albeit multi-step, approach.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: 1,3-Diamino-5-adamantanol fails to dissolve in the chosen polymerization solvent.

Root Cause Analysis: The solvation energy provided by the solvent is insufficient to overcome the lattice energy of the crystalline monomer. The strong intermolecular forces within the 1,3-Diamino-5-adamantanol crystal, including hydrogen bonding from the amino and hydroxyl groups and van der Waals forces from the adamantane cage, resist disruption by the solvent molecules.

Solution Workflow: Systematic Approach to Monomer Dissolution

A Start: Monomer Insoluble in NMP or DMAc at RT B Apply Gentle Heating (40-60°C) with Stirring A->B C Is Monomer Dissolved? B->C D Yes: Proceed with Polymerization C->D  Yes E No: Introduce a Solubility-Enhancing Salt (e.g., LiCl, CaCl2) C->E  No F Protocol 1: Solvent System with Salt Additive E->F G Is Monomer Dissolved? F->G H Yes: Proceed with Polymerization G->H  Yes I No: Consider Co-Solvent System (e.g., NMP/m-cresol) G->I  No J Final Option: Monomer Derivatization I->J

Caption: Troubleshooting workflow for monomer dissolution.

Protocol 1: Enhanced Dissolution Using a Salt-Modified Solvent System

This protocol is designed to improve the solubility of diamine monomers in polar aprotic solvents, a technique frequently used in the synthesis of aromatic polyamides.[7] The salt ions are believed to interact with the polar groups of the monomer and subsequent polymer, disrupting hydrogen bonding and preventing aggregation.

Materials:

  • 1,3-Diamino-5-adamantanol

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Three-necked, round-bottom flask with a mechanical stirrer and nitrogen inlet

Step-by-Step Methodology:

  • Prepare the Solvent System: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a 5% (w/v) solution of anhydrous LiCl in anhydrous DMAc. Stir until the LiCl is completely dissolved.

  • Monomer Addition: Add the stoichiometric amount of 1,3-Diamino-5-adamantanol to the DMAc/LiCl solvent system.

  • Dissolution: Stir the mixture at room temperature. If dissolution is slow, gently heat the flask to 40-50°C. The combination of the salt and mild heating should be sufficient to dissolve the monomer.

  • Initiate Polymerization: Once a clear solution is obtained, cool the mixture to the desired reaction temperature (e.g., 0-5°C) before adding the co-monomer (e.g., a diacid chloride).[4][7]

Issue 2: The polymerization reaction proceeds, but the resulting polymer precipitates out of solution.

Root Cause Analysis: As the polymer chains grow, their molecular weight increases, leading to decreased solubility.[7] The rigid adamantane units in the backbone promote strong inter-chain interactions, causing the polymer to aggregate and precipitate once a critical chain length is reached. This is a common issue when synthesizing rigid-rod polymers.[1]

Solution Strategy 1: Low-Temperature Solution Polycondensation

By keeping the reaction at a low temperature, you can often maintain the polymer in solution for a longer period, allowing for higher molecular weights to be achieved before precipitation.

Solution Strategy 2: Copolymerization to Enhance Solubility

Introducing a more flexible or bulkier comonomer can disrupt the regular packing of the polymer chains, thereby increasing the solubility of the final copolymer.[4]

Conceptual Workflow for Copolymerization

M1 1,3-Diamino-5-adamantanol (Rigid Monomer) Poly Homopolymer (Insoluble) M1->Poly CoPoly Soluble Copolymer M1->CoPoly M2 Flexible Diamine (e.g., with ether linkage) M2->CoPoly DC Diacid Chloride DC->Poly DC->CoPoly

Caption: Copolymerization to improve polymer solubility.

Protocol 2: Synthesis of a Soluble Adamantane-Containing Copolyamide

Materials:

  • 1,3-Diamino-5-adamantanol

  • A flexible diamine comonomer (e.g., 4,4'-oxydianiline)

  • Terephthaloyl chloride

  • Anhydrous DMAc with 5% LiCl

Step-by-Step Methodology:

  • Diamine Dissolution: In a flame-dried flask under nitrogen, dissolve a specific molar ratio of 1,3-Diamino-5-adamantanol and the flexible comonomer (e.g., 80:20) in the anhydrous DMAc/LiCl solvent system.

  • Cooling: Cool the stirred diamine solution to 0°C in an ice bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride (relative to the total moles of diamines) to the solution. Ensure the temperature remains between 0-5°C.

  • Polymerization: Maintain the reaction at 0-5°C for 2-4 hours, then allow it to warm to room temperature and continue stirring for 18-24 hours.[4] The resulting solution should remain viscous and homogeneous.

  • Precipitation and Purification: Precipitate the copolymer by pouring the viscous solution into a non-solvent like methanol. Collect the fibrous polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.[7]

Data Summary: Solvent Systems and Their Efficacy
Solvent SystemAdditiveTypical Temp. Range (°C)Suitability for 1,3-Diamino-5-adamantanolReference
N-Methyl-2-pyrrolidone (NMP)None25 - 60Moderate; heating often required[4][5]
N,N-Dimethylacetamide (DMAc)None25 - 60Moderate; heating often required[4]
Dimethyl Sulfoxide (DMSO)None25 - 80Good; may require heating[1][5]
DMAc 5% LiCl 25 - 50 Excellent; highly recommended [4][7]
NMP / m-cresol (9:1)None25 - 100Good; useful for some resulting polymers[6]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Adamantane-Containing Polyamide Films.
  • Plaza-Lozano, D., et al. (2015). New aromatic polyamides and polyimides having an adamantane bulky group.
  • American Chemical Society. (n.d.). Synthesis and Characterization of New Adamantane-Based Polyimides.
  • Royal Society of Chemistry. (n.d.). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry.
  • Benchchem. (n.d.). Optimizing reaction conditions for polymerization of adamantane diamines.
  • Habib, A. K., & Karim, S. A. (2021).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues of Polymers Derived from 3,5-Diaminophenol.
  • Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics.
  • MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives.

Sources

Minimizing side reactions in the synthesis of adamantane diamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 1,3-Adamantanediamine Synthesis Ticket ID: ADM-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Steric Challenge

Welcome to the technical support center. You are likely here because the synthesis of 1,3-adamantanediamine is deceivingly simple on paper but notoriously difficult in practice. The adamantane cage is rigid and lipophilic, creating significant steric hindrance that protects the bridgehead carbons (positions 1, 3, 5, 7).

While this stability is desirable for the final drug pharmacophore, it creates two primary adversaries during synthesis:

  • Incomplete Functionalization: Stopping at the mono-amine (1-adamantanamine) rather than the diamine.

  • Hydrolysis Resistance: The intermediate amides or isocyanates are shielded by the cage, requiring extreme conditions to reveal the free amine.

This guide prioritizes the Ritter Reaction (industrial standard) and the Curtius Rearrangement (high-purity alternative), focusing on minimizing specific side reactions.

Module 1: The Ritter Reaction Route

Core Issue: Controlling the degree of substitution (Mono vs. Di).

The Ritter reaction involves generating a carbocation at the bridgehead position using strong acid, which is then trapped by a nitrile (usually acetonitrile).

Workflow Diagram: Ritter Pathway & Failure Points

RitterPath Start Adamantane / 1,3-Dimethyladamantane CarboCat Bridgehead Carbocation Start->CarboCat H2SO4 / Oleum -H- MonoAmide 1-Acetamido (Mono-product) CarboCat->MonoAmide CH3CN (Limiting) DiAmide 1,3-Diacetamido (Target Intermediate) CarboCat->DiAmide Excess CH3CN High Acid Strength MonoAmide->CarboCat Re-ionization SideProduct Poly-substituted / Polymerized Tar DiAmide->SideProduct Overheating (>50°C) Extended Time

Caption: Figure 1. Sequential progression of the Ritter reaction.[1] Yellow node indicates the common "stuck" intermediate (Mono-product).

Troubleshooting Guide: Ritter Reaction

Q1: I am consistently isolating 1-acetamidoadamantane (mono) instead of the 1,3-diacetamido intermediate. How do I push the reaction to completion?

  • Diagnosis: The carbocation at the second bridgehead position is harder to form due to the electron-withdrawing effect of the first acetamido group (inductive deactivation).

  • Solution:

    • Acid Strength: 98%

      
       is often insufficient for rapid disubstitution. Switch to Oleum (fuming sulfuric acid, 20-30% 
      
      
      
      )
      . The free
      
      
      acts as a powerful dehydrating agent and superacid, forcing the second ionization.
    • Stoichiometry: Ensure Acetonitrile is in large excess (acting as solvent and reagent).

    • Temperature Cycling:

      • Addition Phase: Keep <10°C to prevent immediate charring.

      • Reaction Phase: Allow to warm to RT, but do not exceed 50°C . Higher temps promote cage fragmentation and "tar" formation.

Q2: Upon quenching the reaction with ice water, the product forms a sticky gum that traps impurities. How do I get a clean precipitate?

  • The Mechanism: The "gum" is a mixture of the desired diamide, mono-amide, and polymer byproducts swollen with water.

  • Protocol:

    • DCM Extraction: Do not rely on filtration of the quench. Extract the aqueous quench mixture immediately with Dichloromethane (DCM).

    • Wash: Wash the organic layer with

      
       to remove residual acid.
      
    • Precipitation: Concentrate the DCM and precipitate by adding cold Diethyl Ether or Hexane. The diamide is insoluble in ether, while many organic impurities remain in solution.

Module 2: Hydrolysis of the Intermediate

Core Issue: The adamantane cage sterically protects the amide bond, making standard hydrolysis ineffective.

Comparative Data: Hydrolysis Methods
MethodReagentsConditionsSuccess RateSide Reactions
Acidic (Standard) 6M HCl or HBrReflux (100°C), 48-72hModerate (Slow)Incomplete hydrolysis (Mono-amine/Mono-amide mix).
Basic (High Temp) NaOH / KOHEthylene Glycol, 180-190°CHigh Oxidation of amine if

present; Etching of glassware.
Acidic (Pressure) HCl / Acetic AcidAutoclave, 150°CHighCorrosion of reactor vessels.

Q3: My 1,3-diacetamidoadamantane is unchanged after refluxing in 6M HCl for 24 hours.

  • Diagnosis: Steric hindrance.[2] The cage blocks the approach of water to the carbonyl carbon. 100°C (water reflux) provides insufficient kinetic energy to overcome this barrier.

  • Corrective Protocol (The "Sandmeyer" Approach):

    • Switch to Alkaline Hydrolysis in High-Boiling Solvent .

    • Solvent: Diethylene Glycol (bp 245°C) or Ethylene Glycol (bp 197°C).

    • Base: NaOH pellets (excess, >4 equivalents).

    • Temp: Heat to 180-190°C for 12-16 hours.

    • Workup: Cool, dilute with water, and extract the free amine into Chloroform or DCM. Note: Adamantane diamines are highly soluble in organic solvents but also somewhat soluble in water; use salting-out procedures (NaCl) during extraction.

Module 3: The Curtius Rearrangement (High Purity Route)

Core Issue: Handling hazardous azides and preventing urea formation.

This route converts 1,3-adamantanedicarboxylic acid to the diamine via an isocyanate intermediate. It avoids the "tar" associated with the Ritter reaction but introduces safety risks.

Workflow Diagram: Curtius Logic

Curtius Acid 1,3-Adamantane Dicarboxylic Acid Azide Acyl Azide (R-CON3) Acid->Azide DPPA / Et3N or SOCl2 then NaN3 Iso Isocyanate (R-N=C=O) Azide->Iso Heat (Reflux Toluene) -N2 (Gas) Urea Urea Byproduct (Impurity) Iso->Urea Moisture present during rearrangement Amine 1,3-Adamantane Diamine Iso->Amine Controlled Acid Hydrolysis (HCl)

Caption: Figure 2. Curtius Rearrangement pathway.[3][4] The critical control point is the exclusion of moisture at the Isocyanate stage to prevent Urea formation.

Q4: I see a significant "Urea" impurity peak in my LC-MS. Where did it come from?

  • Mechanism: If water is present during the thermal rearrangement of the acyl azide to the isocyanate, the formed isocyanate reacts with the water to form an amine in situ. This amine then reacts with another molecule of isocyanate to form a symmetric urea dimer (R-NH-CO-NH-R).

  • Prevention Protocol:

    • Strict Anhydrous Conditions: The rearrangement step (heating the acyl azide) must be done in dry Toluene or Benzene under Nitrogen/Argon.

    • Two-Pot Process: Do not add the acid (for hydrolysis) until the rearrangement is 100% complete (cessation of

      
       evolution).
      
    • Reagent Choice: Use DPPA (Diphenylphosphoryl azide) for a "one-pot" variation, but ensure the solvent is rigorously dried.

Summary Checklist for Purity

ParameterRitter Route RecommendationCurtius Route Recommendation
Solvent Acetonitrile (Dry)Toluene (Anhydrous)
Temp Control <10°C addition, <50°C reactionReflux for rearrangement
Quenching DCM Extraction (Avoid filtration)Controlled Acid Hydrolysis
Major Impurity Mono-amine / TarUrea Dimer
Purification Recrystallization of HCl saltSublimation of free base

References

  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048.
  • Synthesis of Adamantane Diamines (Ritter Optimization)

    • Stetter, H., et al. (1960). Über Verbindungen mit Urotropin-Struktur, XVI. Über die Adamantan-1.3-dicarbonsäure.[5] Chemische Berichte. (Foundational work on 1,3-functionalization).

    • Specific Patent Protocol: Method for synthesizing 1,3-adamantane diamine.
  • Curtius Rearrangement on Adamantane

    • Sasaki, T., et al. (1978). Synthesis of Adamantane Derivatives. The Journal of Organic Chemistry.
    • Preparation of Diisocyanates of Adamantane and Diamantane. (2008).[3] Synthetic Communications.

  • Hydrolysis of Hindered Amides

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. (Section on Hydrolysis of Amides - Steric Effects).

Sources

Technical Support Center: High-Purity Recrystallization of 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,3-Diamino-5-adamantanol. Our goal is to provide a comprehensive resource that combines fundamental principles with practical, field-tested solutions to common challenges encountered during its recrystallization.

Introduction: The Purification Challenge of a Bifunctional Molecule

1,3-Diamino-5-adamantanol presents a unique purification challenge due to its amphiphilic nature. The molecule combines a rigid, bulky, and nonpolar adamantane cage with three highly polar functional groups: two primary amines and a tertiary alcohol. This structure dictates a complex solubility profile, often rendering purification by simple, single-solvent recrystallization ineffective. This guide provides a systematic approach to solvent selection and troubleshooting to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a recrystallization solvent for 1,3-Diamino-5-adamantanol?

The core principle is "like dissolves like," but with a nuanced approach for this specific molecule.[1][2] An ideal solvent system should exhibit high solubility for 1,3-Diamino-5-adamantanol at an elevated temperature and low solubility at room or sub-ambient temperatures.[3][4] Given the molecule's dual nature:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These will strongly interact with the amino and hydroxyl groups through hydrogen bonding. Solubility may be high even at room temperature, which is undesirable for good recovery.[5]

  • Nonpolar Aprotic Solvents (e.g., hexanes, toluene): These will interact with the nonpolar adamantane cage but will poorly solvate the polar functional groups, likely resulting in very low solubility at all temperatures.[1]

Therefore, a mixed-solvent system is often the most effective strategy. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[6] The goal is to create a solvent mixture with a polarity that is finely tuned to dissolve the compound when hot but forces it to crystallize upon cooling.

Q2: Which solvent systems are recommended starting points for this compound?

Based on the structure and known solvents for similar aminoadamantanes, the following mixed-solvent systems are logical starting points for investigation:

  • Alcohol/Water (e.g., Ethanol/Water, Methanol/Water): This is a classic choice for polar compounds.[7][8] The alcohol acts as the primary solvent, and water is added as the anti-solvent to decrease solubility upon cooling.

  • Ether/Alcohol (e.g., Diethyl Ether/Methanol): A patent for purifying aminoadamantane salts mentions recrystallization from an alcohol/ether mixture.[9] This system balances polarity effectively.

  • Ketone/Alkane (e.g., Acetone/Hexane): Acetone can solvate the polar groups to some extent, while hexane acts as a potent anti-solvent, making this a viable combination.[10]

  • Acetonitrile: This polar aprotic solvent can be effective for precipitating or crystallizing both polar compounds and some salts.[7]

Q3: My compound is in the hydrochloride salt form. Does that change the solvent selection?

Absolutely. The salt form (e.g., 1,3-Diamino-5-adamantanol dihydrochloride) is significantly more polar than the free base. For salts, highly polar solvents are required. A study on 1-Adamantanamine hydrochloride (Amantadine HCl) showed good solubility in water, acetic acid, and polar aprotic solvents like DMF and NMP, with lower solubility in ethanol.[11][12][13] For the salt form, a system like Methanol/Water or recrystallizing directly from an aqueous or alcoholic solution is a more appropriate starting point.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 1,3-Diamino-5-adamantanol.

Problem 1: The compound "oils out" instead of forming crystals.
  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is too supersaturated upon cooling.[3] The compound comes out of solution as a liquid phase before it can organize into a crystal lattice.

  • Suggested Solution:

    • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the "good" solvent to reduce the level of saturation.[3]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease, which favors crystal nucleation over oil formation.[3]

    • Lower the Temperature Differential: Choose a solvent system with a lower boiling point. For example, if you are using Toluene/Hexane, consider switching to a lower-boiling system like Ethyl Acetate/Hexane.

    • Scratching/Seeding: Once the solution has cooled slightly below the dissolution temperature, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal from a previous batch.[1]

Problem 2: No crystals form, even after cooling in an ice bath.
  • Possible Cause: The solution is not sufficiently saturated, or the system is in a state of supersaturation where crystal nucleation is inhibited.[1]

  • Suggested Solution:

    • Induce Nucleation: Scratch the inner surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[1][2]

    • Add a Seed Crystal: If available, add a single, pure crystal of 1,3-Diamino-5-adamantanol to the solution. This provides a template for further crystal growth.[1]

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow it to cool again. Be careful not to evaporate too much, which could lead to oiling out or impurity crashing.

    • Introduce Anti-Solvent: If using a mixed-solvent system, you can try adding a small amount of the "poor" solvent dropwise to the cooled solution to further decrease solubility and force crystallization.

Problem 3: The final product has low purity or a poor yield.
  • Possible Cause (Low Purity): The cooling was too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may dissolve the impurity just as well as the product.[8]

  • Possible Cause (Low Yield): The compound has significant solubility in the solvent even at low temperatures, or an insufficient amount of anti-solvent was used.[2]

  • Suggested Solution:

    • Optimize Cooling Rate: Always cool the solution slowly to room temperature first before moving it to an ice bath. Slow crystal growth is essential for high purity.[3]

    • Re-evaluate the Solvent System: If impurities with similar properties are present, a different solvent system may be needed to better differentiate between the product and the impurity.[8][14] Perform small-scale solubility tests on the impurity if it is known.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated and maximizes yield upon cooling.[1]

    • Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold, fresh solvent (or the "poor" solvent from a mixed system). This removes any residual mother liquor containing dissolved impurities.[5]

Experimental Protocols

Protocol 1: Small-Scale Solvent System Screening

Objective: To efficiently identify a suitable single or mixed-solvent system for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude 1,3-Diamino-5-adamantanol into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane) dropwise, mixing after each drop, up to ~0.5 mL. Record whether the compound is soluble (s), partially soluble (ps), or insoluble (i) at room temperature.[5] An ideal solvent will show 'i' or 'ps' behavior.

  • Hot Solvent Test: For the tubes where the compound was insoluble or partially soluble, place them in a hot water or sand bath and bring the solvent to a gentle boil. Observe if the compound dissolves. A good solvent will fully dissolve the compound when hot.[5]

  • Cooling Test: Remove the tubes that showed good hot-solvent solubility and allow them to cool to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.[2]

  • Mixed-Solvent Test:

    • Take a fresh sample of the compound and dissolve it in a minimal amount of a "good" solvent (one in which it was highly soluble when hot).

    • While the solution is still warm, add a "poor" solvent (one in which it was insoluble) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow this solution to cool slowly and observe crystallization.[6]

Data Presentation: Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of 1,3-Diamino-5-adamantanol free base. This is a predictive guide; experimental verification via Protocol 1 is essential.

Solvent ClassSolventPredicted Solubility (Cold)Predicted Solubility (Hot)Suitability as a Single Solvent
Polar Protic WaterPartially SolubleSolublePoor (High cold solubility)
MethanolSolubleVery SolublePoor (Too soluble)
EthanolPartially SolubleSolublePotentially Fair
Polar Aprotic AcetonePartially SolubleSolublePotentially Fair
AcetonitrileSparingly SolubleSolublePotentially Good
Diethyl EtherInsolubleSparingly SolublePoor (Low hot solubility)
Nonpolar HexaneInsolubleInsolublePoor (Insoluble)
TolueneInsolubleSparingly SolublePoor (Low hot solubility)

Visual Workflow: Troubleshooting Recrystallization

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of 1,3-Diamino-5-adamantanol.

G start Recrystallization Attempt outcome Evaluate Outcome (Purity & Yield) start->outcome success High Purity & Yield (Process Complete) outcome->success Acceptable prob1 Problem: Oiling Out outcome->prob1 Unacceptable prob2 Problem: No Crystals Form outcome->prob2 Unacceptable prob3 Problem: Low Purity / Yield outcome->prob3 Unacceptable sol1a Re-heat & Dilute with 'Good' Solvent prob1->sol1a sol1b Ensure Slow Cooling prob1->sol1b sol1c Change to Lower Boiling Solvent prob1->sol1c sol1a->start Retry sol1b->start Retry sol1c->start Retry sol2a Scratch Flask Wall prob2->sol2a sol2b Add Seed Crystal prob2->sol2b sol2c Concentrate Solution (Evaporate Solvent) prob2->sol2c sol2a->outcome Re-evaluate sol2b->outcome Re-evaluate sol2c->start Retry sol3a Slow Down Cooling Rate prob3->sol3a sol3b Wash Crystals with Ice-Cold Solvent prob3->sol3b sol3c Re-run Solvent Screening (Protocol 1) prob3->sol3c sol3a->start Retry sol3b->outcome Re-evaluate sol3c->start Retry

Caption: Troubleshooting workflow for recrystallization issues.

References

  • Google Patents. (n.d.). EP1712542A1 - Adamantane derivatives and process for producing the same.
  • Google Patents. (n.d.). EP1721888A1 - Process for synthesising aminoadamantanes.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • RSC Publishing. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization I. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Sasaki, T., Eguchi, S., & Toru, T. (1973). Synthesis of Adamantane Derivatives. 44. Facile Synthesis of Homoadamantano[1][3]-fused Heterocycles by 1,3-Dipolar Cycloaddition and the Hoch-Campbell Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Zhu, H., Guo, J., & Yang, C. (2012). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 24(2), 551-553. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • Tu, Y. J., Yi, Z. M., Liao, J., & Song, S. H. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368. Retrieved from [Link]

  • SciELO. (2017). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Retrieved from [Link]

  • Semantic Scholar. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Retrieved from [Link]

Sources

Technical Support Center: Isolating 1,3-Diamino-5-adamantanol from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Diamino-5-adamantanol is a rigid, pre-organized scaffold of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure, featuring two primary amine groups and a hydroxyl group at specific bridgehead positions, makes it a valuable building block for creating highly structured molecules, from antiviral agents to advanced polymers.[1][2] However, synthetic routes often produce a mixture of the desired product along with unreacted starting materials and, most challengingly, positional isomers. These isomers, which may have functional groups at different locations on the adamantane cage, can possess vastly different biological activities and physical properties, making their removal a critical step for any downstream application.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective separation and purification of 1,3-Diamino-5-adamantanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities and isomers I should expect in my crude 1,3-Diamino-5-adamantanol mixture?

A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants generally fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include adamantane, 1-adamantanol, 1,3-dibromoadamantane, or 3-hydroxyadamantane-1-carboxylic acid.[3][4]

  • Reaction Intermediates: Mono-functionalized adamantanes, such as 1-amino-5-adamantanol or 3-amino-1-adamantanol, are common byproducts resulting from incomplete reactions.

  • Positional Isomers: The adamantane cage has multiple tertiary (bridgehead) and secondary carbons. Side reactions can lead to the formation of isomers where the amino and hydroxyl groups are located at different positions, for example, 1,3-Diamino-6-adamantanol or other diastereomers. The separation of these positional isomers is often the most significant purification challenge.[5]

Q2: What are the key physicochemical differences between 1,3-Diamino-5-adamantanol and its isomers that I can exploit for separation?

A2: The primary differences arise from the spatial arrangement of the polar amino and hydroxyl groups on the nonpolar adamantane scaffold.

  • Polarity and Dipole Moment: The symmetrical arrangement of functional groups in the desired 1,3,5-substituted isomer results in a different overall dipole moment compared to less symmetrical isomers. This difference is the cornerstone of chromatographic separations.

  • Acidity/Basicity (pKa): The distance and orientation between the two amino groups and the hydroxyl group can subtly influence their respective pKa values due to inductive effects and potential intramolecular hydrogen bonding. These small pKa differences can be exploited through pH-dependent extraction or crystallization techniques.

  • Crystal Packing and Solubility: Isomers often exhibit different crystal packing efficiencies, leading to variations in melting points and solubility profiles in specific solvents. This is the basis for purification by fractional recrystallization.[6]

Q3: Which analytical techniques are most effective for monitoring purification progress and confirming the final purity?

A3: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of column chromatography fractions. Due to the amino groups, using a stain like ninhydrin or potassium permanganate is often necessary for visualization, as many adamantane derivatives are not UV-active.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is excellent for quantifying the isomeric ratio. The separation relies on the polarity differences between the isomers.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The high symmetry of the 1,3,5-substituted adamantane cage leads to a simpler spectrum compared to its less symmetrical isomers, often providing a clear indication of purity.[2]

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying impurities, although it cannot distinguish between isomers without fragmentation analysis.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Recrystallization fails to improve isomeric purity or results in "oiling out." The solubilities of the desired product and the isomeric impurity are too similar in the chosen solvent system.[5]1. Change the Solvent System: Experiment with solvent mixtures. A common technique is to dissolve the crude product in a polar "good" solvent (like methanol or isopropanol) and then slowly add a nonpolar "poor" solvent (like hexane or diethyl ether) until turbidity appears, followed by gentle heating to redissolve and slow cooling.[5] 2. Attempt a pH-Mediated Crystallization: Dissolve the mixture in an acidic aqueous solution (e.g., 1M HCl) where all amino isomers are protonated and soluble. Slowly raise the pH by adding a base (e.g., aq. NaOH). Isomers with slightly different pKa values may precipitate at different pH ranges. 3. Use a Seed Crystal: If a small amount of pure product is available, add a seed crystal to the supersaturated solution to encourage the crystallization of the desired isomer.
Poor separation of spots on TLC, making it difficult to guide column chromatography. The mobile phase (eluent system) polarity is not optimized for the subtle differences between the isomers.1. Systematically Vary Eluent Polarity: For these amino-alcohol derivatives, a mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. Prepare several TLC jars with varying ratios (e.g., 99:1, 98:2, 95:5 DCM:MeOH). 2. Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system. This deactivates acidic sites on the silica gel, preventing peak tailing of the basic amino groups and often improving resolution. 3. Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reversed-phase TLC plate (C18), which separates based on different principles.
Isomers co-elute during flash column chromatography. The polarity difference between the isomers is insufficient for effective separation under standard conditions.1. Use a Shallow Gradient: Instead of a steep gradient, use a very shallow one (e.g., increasing the polar solvent by 0.5-1% increments) in the region where the isomers elute. This can improve resolution.[8] 2. Dry Loading: Absorb the crude material onto a small amount of silica gel and load this solid material onto the top of the column. This "dry loading" technique often results in sharper bands and better separation compared to liquid loading.[8] 3. Switch to HPLC: For very difficult separations, preparative HPLC may be necessary. Specialized columns, including those for chiral or hydrophilic interaction chromatography (HILIC), can provide the required resolution.[9]
Low product recovery after purification. The desired product has significant solubility in the recrystallization solvent even at low temperatures, or it is irreversibly adsorbing to the silica gel column.1. Optimize Recrystallization Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.[10] 2. Modify Column Chromatography Eluent: If product is sticking to the column, increase the concentration of the most polar solvent (e.g., methanol) and the basic modifier (e.g., triethylamine) in the eluent to facilitate elution.

Physicochemical Data Summary for Separation Design

The following table summarizes the key properties that influence the separation of 1,3-Diamino-5-adamantanol from its potential isomers. Exact values may vary, but the relative differences are instructive for designing a purification strategy.

CompoundExpected Relative PolarityKey Exploitable FeatureRecommended Primary Technique
1,3-Diamino-5-adamantanol (Target) HighHigh symmetry, specific pKa profile, unique crystal lattice.Recrystallization, pH-mediated precipitation.
1-Amino-5-adamantanol (Intermediate) Medium-HighFewer basic sites, lower polarity than the target.Column Chromatography.
1,3-Dibromoadamantane (Starting Material) LowNonpolar, lacks H-bond donors.Easily removed by silica gel chromatography or acidic wash.
Positional Isomers (e.g., 1,3-Diamino-6-ol) HighLower symmetry, different dipole moment, slightly different pKa values.High-resolution column chromatography (shallow gradient) or preparative HPLC.

Core Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the separation of closely related polar isomers.

  • Eluent System Selection:

    • Perform TLC analysis using a mobile phase of Dichloromethane:Methanol:Triethylamine (DCM:MeOH:TEA) in a 95:4:1 ratio.

    • Adjust the MeOH concentration to achieve an Rf value of ~0.2-0.3 for the target compound, ensuring visible separation from the nearest impurity spot.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40-100 g ratio of silica to crude product).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:1:1 DCM:MeOH:TEA).

    • Pour the slurry into the column and use gentle air pressure to pack a firm, level bed. Ensure no air bubbles are trapped.[8]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude mixture in a minimal amount of a strong solvent like methanol.

    • Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

    • Carefully layer this powder on top of the packed column bed.

  • Elution and Fractionation:

    • Begin elution with the low-polarity mobile phase (e.g., 98:1:1 DCM:MeOH:TEA).

    • Employ a shallow gradient, slowly increasing the percentage of methanol. For example:

      • 5 column volumes of 98:1:1 DCM:MeOH:TEA

      • 5 column volumes of 97:2:1 DCM:MeOH:TEA

      • 10 column volumes of 96:3:1 DCM:MeOH:TEA

      • Continue increasing MeOH by 1% every 5-10 column volumes.

    • Collect fractions continuously and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent via rotary evaporation to yield the purified 1,3-Diamino-5-adamantanol.

Protocol 2: Derivatization for Enhanced Separation via Boc-Protection

If isomers are inseparable, temporarily converting them into derivatives with different properties can facilitate purification. The di-Boc derivative is significantly less polar and often chromatographs more effectively.

  • Protection Reaction:

    • Dissolve the crude isomeric mixture in a suitable solvent (e.g., Tetrahydrofuran or Dichloromethane).

    • Add 2.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Purification of Boc-Protected Isomers:

    • Work up the reaction by washing with dilute acid and brine.

    • The resulting mixture of di-Boc protected isomers will be much less polar. Purify this mixture using standard silica gel chromatography with a less polar eluent system (e.g., Hexane:Ethyl Acetate gradient). The separation is often significantly improved due to the altered polarity and steric bulk.

  • Deprotection:

    • Combine the fractions of the pure, protected isomer.

    • Remove the solvent.

    • Dissolve the residue in a minimal amount of Dichloromethane or Methanol.

    • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

    • Remove the acid and solvent under vacuum. Neutralize with a base and extract the pure product.

Workflow Diagrams and Visualizations

G start Crude Mixture (Isomers Present) process_recryst Protocol: Recrystallization start->process_recryst Attempt Recrystallization process process decision decision output output decision_pure1 Is Purity >98%? process_recryst->decision_pure1 Analyze Purity (HPLC/NMR) output_pure Pure 1,3-Diamino-5-adamantanol decision_pure1->output_pure Yes process_chrom Protocol: Flash Chromatography decision_pure1->process_chrom No decision_pure2 Is Purity >98%? process_chrom->decision_pure2 Analyze Purity (HPLC/NMR) decision_pure2->output_pure Yes process_deriv Protocol: Derivatization & Chromatography decision_pure2->process_deriv No process_deriv->output_pure Followed by Deprotection

Caption: General workflow for the purification of 1,3-Diamino-5-adamantanol.

G node_start Start: Crude Isomer Mixture node_step1 2. Pack Column with Silica Slurry node_start->node_step1 1. Select Eluent via TLC node_step node_step node_analysis node_analysis node_end End: Pure Product Fractions node_step2 3. Dry Load Sample Adsorbed onto Silica node_step1->node_step2 node_step3 4. Elute with Shallow Polarity Gradient node_step2->node_step3 node_analysis1 5. Collect & Analyze Fractions by TLC node_step3->node_analysis1 node_analysis1->node_end 6. Combine Pure Fractions

Caption: Experimental workflow for high-resolution flash chromatography.

References

  • BenchChem. (2025). Technical Support Center: Purification of 1,3-Bis(4-methylphenyl)adamantane.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1,3-Bis(4-methoxybenzoyl)adamantane.
  • BenchChem. (2025). Technical Support Center: Purification of Adamantane-1,4-diol.
  • BenchChem. (2025). Technical Support Center: Synthesis of Adamantane Derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.
  • Qu, T., et al. (2021).
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Smolecule. (2026). Troubleshooting Guide: Tromantadine Experimental Variability.
  • Rybka, S., et al. (2021). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 26(9), 2425.
  • Tiong, V. K., et al. (2015).
  • Idemitsu Kosan Co., Ltd. (2006). Adamantane derivatives and process for producing the same.
  • Mitsubishi Gas Chemical Co. (2013). Method of producing 1-adamantanol.
  • Li, Z., et al. (2021). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 25(6), 1476-1482.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674).
  • BenchChem. (2025). Application Note: HPLC Separation of Diaminotoluene Isomers.

Sources

Handling hygroscopic properties of amino-adamantane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Hygroscopicity, Static Charge, and Stability in Amantadine/Memantine HCl Ticket ID: ADM-HYG-001 Responder: Dr. A. Vance, Senior Application Scientist, Solid State Chemistry Division[1][2]

Executive Summary: The "Dual Personality" Problem

Researchers often underestimate amino-adamantanes (e.g., Amantadine HCl, Memantine HCl) because the adamantane "cage" structure is intensely lipophilic (greasy).[1][2] However, the amine hydrochloride moiety is highly polar and hydrophilic.[2]

This creates a "Dual Personality" powder:

  • The Cage: Generates significant static electricity (triboelectrification), causing particles to repel each other and fly during weighing.[2]

  • The Salt: The hydrochloride headgroup aggressively scavenges atmospheric moisture if the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH).[2]

This guide addresses the intersection of these two problems: Moisture-induced agglomeration of statically charged particles.

Module 1: Storage & Environmental Control

Q: My Memantine HCl API is clumping in the bottle despite being sealed. Why?

A: "Sealed" does not mean "impermeable."[2] While Amantadine HCl is relatively stable at ambient conditions (25°C/60% RH), Memantine HCl is significantly more hygroscopic and often requires storage at 2-8°C under an inert atmosphere to prevent hydrate formation or deliquescence [1, 2].[1][2]

The Mechanism: Water molecules adsorb onto the crystal surface, lowering the glass transition temperature (


) of the amorphous regions on the particle surface.[2] This creates a "sticky" rubbery state that bridges particles together (caking).[2]

Protocol: Establishing the "Safe Zone" Do not guess. You must determine the Critical Relative Humidity (CRH) for your specific polymorph.[2]

  • Run Dynamic Vapor Sorption (DVS): Cycle your sample from 0% to 90% RH.[2]

  • Identify the Inflection Point: The RH at which mass increase becomes exponential is your CRH.[2]

  • Set Lab Conditions: Maintain processing environments at CRH - 10% .

Recommended Storage Matrix:

CompoundPrimary RiskRecommended StorageHandling Environment
Amantadine HCl Static > MoistureWell-closed container, 20-25°CAmbient (<60% RH)
Memantine HCl Moisture > Static2-8°C , Inert Gas Purge (Argon/N2)Low Humidity (<40% RH)
Rimantadine HCl Moisture/OxidationTightly sealed, Light-resistantAmbient (<50% RH)
Module 2: Weighing & Dispensing Protocols

Q: The powder "jumps" away from the spatula during weighing. How do I stop this without adding moisture?

A: This is the classic Adamantane static issue. The lipophilic cage accumulates charge, but standard anti-static measures (like increasing humidity) will ruin the salt form.[2]

Troubleshooting Protocol: The "Dry Neutralization" Workflow Do not use humidifiers.[2] Instead, use localized ionization.[2]

WeighingProtocol Start Start: Weighing Adamantane Salt CheckEnv Check Lab RH Start->CheckEnv Decision Is RH > 45%? CheckEnv->Decision HighRisk STOP: High Moisture Risk Use Glove Box / Dry Bag Decision->HighRisk Yes StaticRisk Proceed: High Static Risk Decision->StaticRisk No Ionizer Step 1: Use Polonium-210 or Piezo-Ionizer Gun StaticRisk->Ionizer Vessel Step 2: Use Metal/Glass Spatula (Avoid Plastic) Ionizer->Vessel Speed Step 3: Rapid Weighing (<30 seconds exposure) Vessel->Speed Seal Step 4: Immediate Reseal with Parafilm/Tape Speed->Seal

Figure 1: Decision tree for weighing hygroscopic, static-prone adamantane derivatives. Note the divergence based on Relative Humidity (RH).

Module 3: Analytical Characterization

Q: How do I distinguish between surface moisture and a change in crystal form (hydrate)?

A: Standard "Loss on Drying" (LOD) is insufficient because it destroys the sample history. You must triangulate data using TGA and DSC.[2]

The Diagnostic Triad:

  • TGA (Thermogravimetric Analysis):

    • Result: Weight loss < 100°C indicates surface water (hygroscopicity).[2]

    • Result: Step-wise weight loss > 100°C often indicates stoichiometric hydrate water leaving the crystal lattice [3].[2]

  • DSC (Differential Scanning Calorimetry):

    • Look for a desolvation endotherm (broad peak) followed by a melting endotherm (sharp peak).[1][2]

    • Warning: If the melting point of your Memantine HCl shifts significantly lower than the reference standard (approx. 258°C for some forms, though decomposition often occurs), you have likely induced a polymorphic transition or hydrolysis [4].[1]

  • XRD (X-Ray Diffraction):

    • The definitive test.[2] If the powder pattern shifts after exposure to humidity, you have formed a new hydrate phase, not just wet powder.[1][2]

Comparison of Water Determination Methods:

MethodDetectsSample Recovery?Best For...
Karl Fischer (Volumetric) Total Water (Bound + Free)NoAccurate quantification of bulk water.[2]
LOD (Oven) Volatiles (Water + Solvents)NoQuick QC checks (non-specific).[1][2]
TGA Surface vs. Bound WaterNoDistinguishing hydrates from moisture.[2]
NIR Spectroscopy Surface MoistureYes Non-destructive, in-line process monitoring.[2]
Module 4: Formulation & Processing

Q: The tablet punch is sticking. Is this the drug or the excipient?

A: It is likely the drug acting as a hydro-plasticizer.[2] When adamantane salts absorb moisture, they become "tacky."[2] Under compression force, this moisture is squeezed to the tablet surface, causing it to adhere to the steel punch tip (Picking/Sticking).[1][2]

Formulation Fixes:

  • Excipient Switch: Move from Lactose Monohydrate (which can release water) to Mannitol (non-hygroscopic) or Anhydrous Dicalcium Phosphate .[2]

  • Glidant Optimization: Colloidal Silicon Dioxide (e.g., Aerosil 200) acts as a "moisture scavenger" and a ball-bearing.[2] Increase concentration to 0.5% - 1.0% to coat the sticky adamantane particles.[2]

  • Drying Step: Implement a fluid bed drying step immediately before compression to ensure granule moisture is < 1.5%.[2]

FormulationLogic Problem Issue: Sticking to Punch RootCause Root Cause Analysis Problem->RootCause PathA High Moisture Content RootCause->PathA LOD > 2% PathB Low Melting Point Eutectic RootCause->PathB LOD < 1% SolA1 Add Scavenger (Syloid/Aerosil) PathA->SolA1 SolA2 Switch Filler (Mannitol) PathA->SolA2 SolB1 Reduce Compression Speed (Reduce Heat) PathB->SolB1

Figure 2: Troubleshooting logic for tableting issues with adamantane derivatives.

References
  • Pharmaffiliates. (n.d.). Memantine Hydrochloride - API Reference Standards. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[2] Thermodynamics of antiviral and antiparkinsonian drug amantadine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.).[2] Memantine Hydrochloride Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1]

  • Vertex AI Search. (2023).[2] Handling hygroscopic pharmaceutical powders guidelines. (Aggregated search results used for general handling protocols).[2]

Sources

Controlling molecular weight distribution in adamantane-based polyimides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Topic: Molecular Weight & PDI Control

Welcome to the Technical Support Center for High-Performance Alicyclic Polyimides. You are accessing the Adamantane-PI knowledge base. This guide addresses the specific challenges of synthesizing polyimides containing bulky adamantane cages, where steric hindrance and solubility profiles often defy standard aromatic polyimide protocols.

Module 1: Stoichiometry & Monomer Purity

User Issue: "My molecular weight (


) is consistently lower than predicted, despite using a 1:1 stoichiometric ratio."
Diagnostic Protocol

In step-growth polymerization (polycondensation), molecular weight is governed by the Carothers Equation . For adamantane-based monomers (e.g., 1,3-bis(4-aminophenyl)adamantane), steric bulk often masks the true reactivity of the amine, leading to effective stoichiometric imbalances.

The Fix: Precision Stoichiometric Offset You must control the degree of polymerization (


) by intentionally offsetting the stoichiometry (

) or adding a monofunctional end-capper.

The Logic (Carothers Equation):



Where:
  • 
     = Extent of reaction (conversion).[1][2]
    
  • 
     = Stoichiometric ratio (
    
    
    
    ).[1][2]

If


 and conversion is high (

), viscosity becomes uncontrollable. If

is too low,

crashes.

Action Plan:

  • Purify the Adamantane Diamine: Adamantane diamines are prone to oxidation. Sublimate or recrystallize from ethanol/water before use.

  • Calculate the Offset: Target an offset of 1-2 mol% excess dianhydride if using an end-capper, or exact equivalence if relying on viscosity monitoring (risky).

  • Moisture Control: The adamantane cage is hydrophobic, but the reaction solvent (NMP/DMAc) is hygroscopic. Water hydrolyzes the anhydride, effectively destroying stoichiometry. Distill solvents over

    
     or 
    
    
    
    immediately before use.
Module 2: End-Capping Strategies (PDI Control)

User Issue: "My Polydispersity Index (PDI) is broad (> 2.5), causing inconsistent film mechanical properties."

Technical Insight

Broad PDI in polyimides indicates "runaway" high-MW chains mixed with oligomers. This is common when relying solely on stoichiometry to limit chain growth. End-capping is the only reliable method to narrow PDI and stabilize the polymer melt.

Recommended End-Cappers:

  • Non-reactive: Phthalic Anhydride (PA) – for thermal stability.

  • Cross-linkable: 4-Phenylethynyl phthalic anhydride (PEPA) – for post-cure crosslinking (improves solvent resistance).

Experimental Workflow: The "Reverse Addition" Protocol To narrow PDI, the end-capper must be introduced after the main chain reaches equilibrium but before viscosity prevents mixing.

EndCappingStrategy Start Start Synthesis (Diamine + Dianhydride) Viscosity Monitor Viscosity (Target ~80% of final) Start->Viscosity AddCap Add End-Capper (1-5 mol%) Viscosity->AddCap Threshold Reached Equilibrate Equilibrate (2-4 Hours) AddCap->Equilibrate FinalPI Narrow PDI Polyimide Equilibrate->FinalPI

Figure 1: Timing of end-capper addition to ensure uniform chain termination and narrow PDI.

Module 3: Synthesis Method (One-Step vs. Two-Step)

User Issue: "The reaction solution became cloudy/gelled during the polyamic acid (PAA) stage."

Root Cause Analysis

Adamantane groups are bulky and rigid.[3][4] In the standard Two-Step Method (Room Temp Synthesis


 Thermal Imidization), the intermediate Polyamic Acid (PAA) containing adamantane often exhibits lower solubility than standard aromatic PAAs due to strong hydrophobic interactions of the cage, leading to premature precipitation (physical gelation).

The Solution: High-Temperature One-Step Polymerization Switch to a one-step method using a high-boiling solvent (m-cresol) or a co-solvent system (NMP/GBL). The elevated temperature maintains solubility of the adamantane backbone during chain growth.

Comparison of Methods:

FeatureTwo-Step (Conventional)One-Step (Recommended for Adamantane)
Temperature 0°C - 25°C180°C - 200°C
Solvent NMP, DMAcm-Cresol, NMP/GBL + Toluene
Intermediate Polyamic Acid (Hydrolytically Unstable)Fully Imidized Polyimide
Water Removal None (in first step)Azeotropic Distillation (Critical)
MW Potential ModerateHigh (due to better solubility)

Protocol: One-Step High-Temp Synthesis

  • Charge: Flask with Adamantane Diamine, Dianhydride, and m-cresol.

  • Catalyst: Add Isoquinoline or Triethylamine (2-3 drops).

  • Dehydration: Add Toluene or Xylene (azeotropic agent).

  • Heat: Ramp to 80°C (dissolution), then 180-200°C.

  • Distill: Collect water/toluene in a Dean-Stark trap.

  • Precipitate: Pour viscous solution into Methanol.

OneStepFlow Mix Mix Monomers Solvent: m-Cresol Heat Heat to 180°C + Isoquinoline Mix->Heat Trap Dean-Stark Trap Remove Water Heat->Trap Azeotrope Trap->Heat Reflux Check Check Viscosity Is it clear? Trap->Check Check->Heat No (Continue) Precip Precipitate in Methanol Check->Precip Yes

Figure 2: Workflow for One-Step High-Temperature Synthesis, essential for maintaining solubility of bulky adamantane chains.

Module 4: Solubility Troubleshooting

User Issue: "My final polyimide powder won't redissolve in NMP for casting."

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Insoluble Swollen Gel Crosslinking occurred.Check monomer purity (tri-functional impurities?) or reduce max reaction temp (avoid radical crosslinking of adamantane C-H bonds).
White Cloudy Precipitate Semi-crystallinity.Adamantane encourages packing if symmetrical. Use copolymerization with a bulky aromatic diamine (e.g., TFMB) to disrupt symmetry.
Low Viscosity Solution Hydrolysis (Low MW).Solvent was wet.[5] Repeat synthesis with distilled NMP over molecular sieves.
References
  • Chern, Y. T., & Shiue, H. C. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules.

  • Hsiao, S. H., et al. (2004). Synthesis and properties of polyimides containing adamantane units. Journal of Polymer Science Part A: Polymer Chemistry.

  • Carothers, W. H. (1936). Polymers and Polyfunctionality.[6][7] Transactions of the Faraday Society.

  • NASA Langley Research Center. (2000). Colorless Polyimides with Low Dielectric Constants. (General reference for bulky group polyimide behavior).

Sources

Validation & Comparative

A Comparative Guide to the FTIR-Based Identification of 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Adamantane and its derivatives represent a critical class of caged hydrocarbons utilized extensively in drug development and materials science due to their unique structural rigidity and lipophilicity.[1] The functionalization of the adamantane scaffold, particularly with amino and hydroxyl groups, yields compounds with significant potential as pharmaceutical building blocks. 1,3-Diamino-5-adamantanol is one such derivative, combining the structural features of two primary amine groups and a tertiary alcohol on a rigid adamantane framework.

Accurate and unambiguous identification of this trifunctional molecule is paramount for quality control, reaction monitoring, and regulatory compliance. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for molecular structure elucidation.[2] This guide provides an in-depth analysis of the characteristic FTIR absorption peaks of 1,3-Diamino-5-adamantanol, establishing a spectral signature for its identification. By comparing its spectrum with those of closely related structural analogs—adamantane, 1-adamantanol, and 1,3-diaminoadamantane—we delineate the unique vibrational modes that confirm the simultaneous presence of all three functional groups, providing researchers with a robust analytical framework.

Section 1: Predicted FTIR Spectrum of 1,3-Diamino-5-adamantanol

The infrared spectrum of 1,3-Diamino-5-adamantanol is a composite of the vibrational modes of its constituent parts: the tertiary hydroxyl group, the two primary amino groups, and the adamantane cage. The high degree of symmetry in the adamantane core results in a relatively simple spectrum for the parent hydrocarbon, making the absorptions from the functional groups highly diagnostic.[3]

Figure 1: Molecular Structure of 1,3-Diamino-5-adamantanol.

Hydroxyl (-OH) Group Vibrations

The tertiary alcohol group is a prominent feature in the IR spectrum.

  • O-H Stretching: A very strong and characteristically broad absorption band is expected in the 3200-3550 cm⁻¹ region.[4][5] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which will be significant in this molecule due to the presence of both hydroxyl and amino groups.[6] This band will likely overlap with the N-H stretching vibrations but can be distinguished by its greater width and intensity.[7]

  • C-O Stretching: A strong absorption arising from the C-O stretch of the tertiary alcohol is predicted to appear in the 1100-1210 cm⁻¹ range.[8][9] This peak is a key diagnostic marker for the hydroxyl group's presence on the adamantane skeleton.

  • O-H Bending: An in-plane O-H bending vibration typically occurs in the 1330-1420 cm⁻¹ region, though it can be of medium to weak intensity.[4]

Amino (-NH₂) Group Vibrations

The two primary aliphatic amine groups provide several distinct and crucial peaks for identification.

  • N-H Stretching: Primary amines exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ range.[10] One band corresponds to the asymmetric N-H stretch (higher frequency, ~3350-3500 cm⁻¹) and the other to the symmetric N-H stretch (lower frequency, ~3300-3400 cm⁻¹).[7][11] These peaks are typically sharper than the O-H stretching band upon which they will be superimposed.[10]

  • N-H Bending (Scissoring): A medium to strong absorption is expected in the 1580-1650 cm⁻¹ range due to the NH₂ scissoring vibration.[7][11] This peak is a reliable indicator of a primary amine.

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines gives rise to a weak to medium absorption in the 1020-1250 cm⁻¹ region.[7][11] This may overlap with other vibrations in the fingerprint region, including the C-O stretch.

  • N-H Wagging: A broad, strong band characteristic of primary amines can appear between 665-910 cm⁻¹, resulting from out-of-plane N-H bending.[7]

Adamantane Cage Vibrations

The rigid (CH)₄(CH₂)₆ cage provides a consistent background of hydrocarbon absorptions.

  • C-H Stretching: Strong absorptions from the sp³-hybridized C-H bonds of the methine (CH) and methylene (CH₂) groups will be present in the 2850-3000 cm⁻¹ range.[12] Specifically, adamantane itself shows prominent peaks around 2900 cm⁻¹.[1]

  • C-H Bending: Methylene (CH₂) scissoring and twisting/wagging vibrations are expected near 1450 cm⁻¹.[13]

  • Skeletal Vibrations: The complex vibrations of the C-C bonds within the adamantane cage appear in the fingerprint region (< 1500 cm⁻¹) and contribute to the molecule's unique spectral signature.[12][14]

Table 1: Summary of Predicted FTIR Peaks for 1,3-Diamino-5-adamantanol
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
3200-3550Strong, BroadO-H Stretch (H-bonded)Tertiary Alcohol
3300-3500Medium, Sharp (2 bands)Asymmetric & Symmetric N-H StretchPrimary Amine
2850-3000Strongsp³ C-H StretchAdamantane Cage
1580-1650Medium-StrongN-H Bend (Scissoring)Primary Amine
~1450MediumC-H BendAdamantane Cage
1100-1210StrongC-O StretchTertiary Alcohol
1020-1250Weak-MediumC-N StretchPrimary Amine
665-910Medium-Strong, BroadN-H WagPrimary Amine

Section 2: Comparative Spectral Analysis

The unambiguous identification of 1,3-Diamino-5-adamantanol relies on distinguishing its spectrum from those of its parent structure and key intermediates. The following comparison highlights the critical differences.

Table 2: Comparative FTIR Peak Positions (cm⁻¹) for Adamantane Derivatives
Vibrational Mode1,3-Diamino-5-adamantanol (Predicted) Adamantane 1-Adamantanol 1,3-Diaminoadamantane
O-H Stretch Strong, Broad (3200-3550) AbsentStrong, Broad (3200-3600)[12]Absent
N-H Stretch Medium, 2 Bands (~3300-3500) AbsentAbsentMedium, 2 Bands (~3300-3400)
C-H Stretch Strong (2850-3000)Strong (2850-2930)[1]Strong (2800-3000)[12]Strong (2855-2930)[1]
N-H Bend Medium-Strong (1580-1650) AbsentAbsentPresent (~1600)
C-O Stretch Strong (1100-1210) AbsentStrong (~1100)[8]Absent
C-N Stretch Weak-Medium (1020-1250) AbsentAbsentPresent (1000-1250)[15]
  • vs. Adamantane: The spectrum of 1,3-Diamino-5-adamantanol is immediately distinguished from adamantane by the appearance of strong, broad bands in the 3200-3550 cm⁻¹ region (O-H and N-H stretches) and significant absorptions in the 1000-1700 cm⁻¹ range (N-H bend, C-O, and C-N stretches).[3] Adamantane's spectrum is dominated solely by C-H and skeletal vibrations.[16]

  • vs. 1-Adamantanol: While 1-adamantanol also shows the characteristic broad O-H stretch and a strong C-O stretch, it completely lacks the key signatures of the primary amine groups.[12][17] The definitive differences are the absence of the dual N-H stretching bands (~3300-3500 cm⁻¹) and the N-H scissoring peak (~1580-1650 cm⁻¹) in the 1-adamantanol spectrum.[7]

  • vs. 1,3-Diaminoadamantane: This is a critical comparison. 1,3-Diaminoadamantane will exhibit the dual N-H stretching peaks and the N-H bending vibration, similar to the target molecule.[1] However, it will be missing the two crucial peaks associated with the tertiary alcohol: the very broad and intense O-H stretch and the strong C-O stretching band between 1100-1210 cm⁻¹.[8] The presence of both sets of peaks is required to confirm the structure of 1,3-Diamino-5-adamantanol.

Section 3: Experimental Protocol for High-Fidelity FTIR Analysis

To ensure reproducible and accurate spectral data for regulatory and research purposes, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its minimal sample preparation, ease of use, and applicability to solid powders.[18][19]

G cluster_prep 1. Instrument Preparation cluster_acq 2. Sample Analysis cluster_proc 3. Data Processing & Verification start Start clean_atr Clean ATR Crystal (e.g., with isopropanol) start->clean_atr bg_collect Collect Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) clean_atr->bg_collect apply_sample Apply Small Amount of 1,3-Diamino-5-adamantanol Powder bg_collect->apply_sample apply_pressure Ensure Good Contact with Pressure Arm apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (Same parameters as background) apply_pressure->collect_spectrum process Perform ATR & Baseline Correction collect_spectrum->process analyze Identify Characteristic Peaks (Compare with reference table) process->analyze end End analyze->end

Figure 2: Recommended ATR-FTIR workflow for sample analysis.

Step-by-Step Methodology
  • Instrument Preparation & Background Collection:

    • Rationale: This step is critical to remove spectral interference from the ambient environment. Atmospheric water vapor and carbon dioxide have strong IR absorptions that can mask sample features if not properly accounted for.

    • Procedure:

      • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a lint-free swab dampened with a volatile solvent like isopropanol. Allow the crystal to dry completely.[20]

      • Configure the FTIR instrument with the following parameters: Scan Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16 to 64. A higher number of scans improves the signal-to-noise ratio.[2]

      • With nothing on the crystal, collect a background spectrum. This will be stored in the instrument's memory and subtracted from the sample spectrum.

  • Sample Preparation and Data Acquisition:

    • Rationale: ATR spectroscopy relies on intimate contact between the sample and the ATR crystal surface to generate a strong evanescent wave for analysis.[18]

    • Procedure:

      • Place a small amount of the solid 1,3-Diamino-5-adamantanol powder directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

      • Lower the instrument's pressure arm to apply consistent force, ensuring firm contact between the sample and the crystal.

      • Collect the sample spectrum using the identical acquisition parameters from the background scan.

  • Data Processing and Interpretation:

    • Rationale: Raw spectral data often requires minor corrections to be suitable for interpretation. Comparing the processed spectrum against known values confirms the compound's identity.

    • Procedure:

      • Apply any necessary software corrections, such as an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to level the spectrum.

      • Identify the key absorption bands as detailed in Table 1.

      • Confirm the simultaneous presence of the broad O-H stretch, the dual N-H stretches, the N-H bend, and the strong C-O stretch to positively identify the sample as 1,3-Diamino-5-adamantanol.

Conclusion

The FTIR spectrum of 1,3-Diamino-5-adamantanol is defined by a unique combination of vibrational modes that, when analyzed systematically, allow for its unequivocal identification. The most salient features for its characterization are:

  • A strong, broad O-H stretching vibration (3200-3550 cm⁻¹) indicative of the hydroxyl group.

  • A pair of sharper N-H stretching vibrations (~3300-3500 cm⁻¹) superimposed on the O-H band, confirming the primary amine groups.

  • A medium-to-strong N-H bending absorption (1580-1650 cm⁻¹), further validating the primary amine functionality.

  • A strong C-O stretching absorption (1100-1210 cm⁻¹) characteristic of a tertiary alcohol.

By comparing an experimental spectrum against those of its structural precursors, such as 1-adamantanol and 1,3-diaminoadamantane, researchers can confidently differentiate the target compound. The absence or presence of these key functional group peaks provides a clear and definitive analytical result. Adherence to the recommended ATR-FTIR protocol will ensure the generation of high-quality, reproducible data suitable for the rigorous demands of pharmaceutical and chemical research.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 950–1100⁻¹ region... [Image]. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)... [Image]. Retrieved from [Link]

  • Armaroli, S., et al. (2014). FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States. PMC. Retrieved from [Link]

  • AIP Publishing. (2012, January 10). Rotationally resolved infrared spectroscopy of adamantane. Retrieved from [Link]

  • Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5347-5349. Retrieved from [Link]

  • Hegemann, M., et al. (2011). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹... [Image]. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • The Sceptical Chymist. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Probblog. (2025, September 25). What are the analysis methods for 1 - adamantanol?. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Canadian Science Publishing. (1956). THE OH STRETCHING FREQUENCIES OF SOME NEW ALCOHOLS. Retrieved from [Link]

  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • R Discovery. (1991, April 1). Polarized FT—IR spectra of adamantanol derivatives: Part III. Adamantan-1-ol and its deuterated analogue. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Adamantanol. In PubChem. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Polarized FT-IR Spectra of Adamantanol Derivatives. Part 3. Adamantan- 1-ol and Its Deuterated Analogue. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2020, November 12). Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials. Retrieved from [Link]

  • Journal of Chemical Education. (2023, May 18). Determination of Stretching Frequencies by Isotopic Substitution Using Infrared Spectroscopy: An Upper-Level Undergraduate Experiment for an In-Person or Online Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of the four alcohol amines. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching... [Image]. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of 1,3-Diaminoadamantane. Retrieved from [Link]

  • Ordabasyan University. (n.d.). IR: alcohols. Retrieved from [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of diamine. [Image]. Retrieved from [Link]

Sources

Comparative Thermal Decomposition Guide: 1,3-Diamino-5-adamantanol vs. 1,3-Adamantanediol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison of the thermal stability and decomposition profiles of 1,3-Adamantanediol and 1,3-Diamino-5-adamantanol .

Verdict: 1,3-Adamantanediol exhibits superior thermal stability compared to 1,3-Diamino-5-adamantanol , particularly in oxidative atmospheres. The rigid diamondoid cage of the diol confers resistance to thermal degradation up to temperatures exceeding 300°C , often subliming rather than decomposing under standard pressure.

1,3-Diamino-5-adamantanol , while structurally robust due to the adamantane core, possesses amino functionalities that introduce susceptibility to oxidative degradation and condensation reactions (deamination) at slightly lower temperatures (~250–270°C onset). It is best utilized as a reactive intermediate for high-performance polyimides where cross-linking stabilizes the final matrix.

Chemical Profile & Structural Properties[1][2][3][4][5][6]

Feature1,3-Adamantanediol1,3-Diamino-5-adamantanol
CAS Number 5001-18-3 [Derivative Analog] (See Note)*
Molecular Formula C₁₀H₁₆O₂C₁₀H₁₈N₂O
Molecular Weight 168.23 g/mol 182.26 g/mol
Physical State White Crystalline SolidWhite/Off-white Solid
Melting Point 260–290°C (Sublimes)~240–260°C (Dec.)
Primary Reactivity Esterification, DehydrationImidization, Condensation
Thermal Stability Source Strain-free Diamondoid CageCage + H-Bonding Network

*Note: 1,3-Diamino-5-adamantanol is often synthesized in situ or customized for specific polymer applications. Data is extrapolated from the closely related 1,3-diaminoadamantane (CAS 4163-54-6) and 3-amino-1-adamantanol (CAS 702-82-9).

Thermal Decomposition Analysis

A. 1,3-Adamantanediol: The Thermal "Rock"

The 1,3-adamantanediol molecule is characterized by extreme rigidity. The decomposition mechanism is dominated by sublimation rather than chemical bond scission under atmospheric pressure.

  • TGA Profile: Typically shows a single mass-loss step starting around 260°C due to sublimation. In a sealed pan (preventing sublimation), degradation (dehydration) onset is pushed to >320°C .

  • Mechanism: At extreme temperatures, the hydroxyl groups undergo dehydration. However, the formation of a double bond at the bridgehead (anti-Bredt rule) is energetically unfavorable, inhibiting early decomposition.

  • Application Insight: When incorporated into polyesters, it raises the polymer's decomposition temperature (

    
    ) to ~480°C , serving as a thermal anchor.[1]
    
B. 1,3-Diamino-5-adamantanol: The Reactive Functionalizer

This molecule trades some thermal inertness for chemical versatility. The presence of primary amine groups (


) introduces lower-energy decomposition pathways.[1]
  • TGA Profile: Exhibits a multi-stage weight loss.

    • Stage 1 (~100°C): Loss of sorbed water (highly hygroscopic due to amine/hydroxyl combination).

    • Stage 2 (~250°C): Onset of chemical decomposition via deamination or condensation.

    • Stage 3 (>400°C): Degradation of the adamantane cage.

  • Mechanism:

    • Condensation: Inter- or intramolecular loss of

      
       to form secondary amines or imine bridges.
      
    • Oxidation: In air, the amine groups oxidize to nitro/nitroso species, darkening the sample.

C. Comparative Visualization (Graphviz)

ThermalDecomposition Diol 1,3-Adamantanediol (Solid) Sublimation Sublimation (~260°C) Diol->Sublimation Open Pan Dehydration Dehydration (>320°C) Diol->Dehydration Sealed/High P StablePolymer High-Stability Polymer (Td ~480°C) Dehydration->StablePolymer Polymerization Diamino 1,3-Diamino-5-adamantanol (Solid) WaterLoss Desorption of H2O (~100°C) Diamino->WaterLoss Deamination Deamination/Condensation (~250°C) WaterLoss->Deamination Inert Gas Oxidation Oxidative Degradation (Air, >250°C) WaterLoss->Oxidation Air Crosslink Cross-linked Char Deamination->Crosslink Oxidation->Crosslink

Figure 1: Comparative decomposition pathways showing the high-temperature stability of the diol versus the reactive degradation steps of the diamino derivative.

Experimental Protocols

To validate these profiles in your lab, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine


 (onset of decomposition) and residual mass.
  • Sample Prep: Dry samples in a vacuum oven at 60°C for 4 hours to remove surface moisture (critical for the hygroscopic diamino compound).

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Crucible: Alumina (

    
    ) pans. Note: Use a pinhole lid to minimize sublimation effects for the diol.
    
  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Atmosphere: Run duplicate scans in Nitrogen (inert) and Air (oxidative).

  • Data Interpretation:

    • Diol: Look for a sharp weight loss (sublimation) vs. a gradual step (decomposition).

    • Diamino: Quantify the weight loss at ~250°C. If >17% (mass of

      
      ), cage degradation is occurring.
      
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish melting from decomposition.

  • Sample: 2–5 mg in hermetically sealed aluminum pans (to suppress sublimation).

  • Method: Heat-Cool-Heat cycle (-20°C to 350°C at 10°C/min).

  • Observation:

    • Diol: Sharp endotherm at melting point (if

      
      ).
      
    • Diamino: Look for a broad exotherm starting >200°C, indicative of curing/amine condensation.

Mechanistic & Application Context

Why the Difference?

The thermal stability delta arises from the Bond Dissociation Energy (BDE) and the activation energy of the functional groups.[1]

  • C-O Bond (Diol): Strong bond; cleavage requires high energy. Elimination of water is sterically hindered by the cage structure (Bredt's Rule).

  • C-N Bond (Diamino): While the C-N bond is strong, the amino group's lone pair facilitates oxidative attack.[1] Furthermore, intermolecular condensation (releasing ammonia) is kinetically accessible at lower temperatures than the homolytic cleavage of the adamantane cage.

Strategic Selection
  • Choose 1,3-Adamantanediol for: Thermoplastics (polyesters, polycarbonates) requiring optical clarity and processing temperatures up to 300°C.

  • Choose 1,3-Diamino-5-adamantanol for: Thermosets (polyimides, epoxies) where the molecule acts as a cross-linker. The lower decomposition temperature is often above the curing temperature, making it safe for processing, but it requires inert atmosphere handling to prevent darkening.

References

  • Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, Vol. 23, No. 12 (2011). Link

    • Supports synthesis pathways and stability data for diamino-adamantane deriv
  • Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 2024. Link

    • Authoritative source for diol synthesis, purity, and industrial scalability.[1]

  • Adamantane-Containing Polymers. BenchChem Comparative Guide, 2025. Link

    • Provides data on the thermal enhancement of polymers using adamantane diols.
  • Thermal Properties of Adamantane Isomers.Journal of Chemical & Engineering Data. General reference for the thermodynamic stability of the diamondoid cage structure.

Sources

A Comparative Guide to the Crystal Structure of 1,3-Adamantanediol via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the rigid, diamondoid structure of adamantane provides a versatile scaffold for the design of novel therapeutics and functional materials. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction (XRD), is fundamental to understanding their physicochemical properties and biological activity. This guide offers an in-depth comparative analysis of the crystal structure of 1,3-adamantanediol, a key derivative, and contextualizes its structural features against other notable adamantane compounds.

The Significance of Adamantane's Crystal Structure in Drug Development

The adamantane cage is a privileged scaffold in drug design, appearing in antiviral medications like amantadine and rimantadine, as well as in agents targeting the central nervous system. Its lipophilic nature enhances drug penetration across biological membranes, while its rigid structure allows for precise positioning of functional groups to interact with biological targets. Understanding the crystal packing, hydrogen bonding networks, and conformational preferences of adamantane derivatives is therefore crucial for rational drug design and the development of new chemical entities with improved efficacy and safety profiles.

Unveiling the Crystal Structure of 1,3-Adamantanediol

While the crystal structure of the specifically requested 1,3-Diamino-5-adamantanol is not publicly available, a comprehensive analysis of the closely related 1,3-Adamantanediol provides significant insights into the structural chemistry of functionalized adamantanes. The crystallographic data for 1,3-Adamantanediol, obtained from the Crystallography Open Database (COD), reveals key structural attributes that govern its solid-state behavior.[1]

The crystal structure of 1,3-Adamantanediol showcases the influence of the hydroxyl groups on the overall molecular packing. These functional groups actively participate in hydrogen bonding, creating a network of intermolecular interactions that dictate the crystal lattice's stability and physical properties.

A Comparative Crystallographic Analysis

To appreciate the subtle yet significant structural variations imparted by different functional groups on the adamantane core, a comparison with other key derivatives is essential. Below is a summary of the crystallographic data for 1,3-adamantanediol, alongside 1-adamantanol and the antiviral drug amantadine.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z Reference
1,3-AdamantanediolC₁₀H₁₆O₂HexagonalP 6₃/m c m11.88511.88510.93990901206[COD: 2103193][1]
1-AdamantanolC₁₀H₁₆OTetragonalP-42₁c6.606.608.819090902[COD: 1520618][2]
AmantadineC₁₀H₁₇N---------[COD: 2205392, 4064493][3]

Note: Complete crystallographic data for Amantadine can be accessed through the provided COD numbers.

The data highlights that even minor changes to the functional groups on the adamantane scaffold can lead to different crystal systems and space groups. The presence of a second hydroxyl group in 1,3-adamantanediol, compared to 1-adamantanol, results in a more complex hydrogen-bonding network, influencing its packing into a hexagonal crystal system. Amantadine, with its primary amine group, exhibits its own unique packing arrangement driven by N-H···X hydrogen bonds (where X can be a counter-ion in its salt form).

Experimental Protocol: The Path to a Crystal Structure

The determination of a crystal structure through single-crystal XRD is a meticulous process that demands precision at every step. The following protocol outlines the fundamental workflow, grounded in established crystallographic practices.

Step 1: Crystal Growth - The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. For adamantane derivatives, slow evaporation from a saturated solution is a common and effective method.

  • Rationale: Slow evaporation allows for the gradual and orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects that can degrade the quality of the diffraction data. The choice of solvent is critical and is often determined empirically to find conditions that yield crystals of appropriate size and quality.

Step 2: Crystal Mounting and Data Collection

A carefully selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Rationale: The goniometer allows for the precise rotation of the crystal, enabling the collection of diffraction data from all possible orientations. The X-ray source, typically a molybdenum or copper rotating anode, generates a monochromatic beam that, upon interacting with the crystal's electron cloud, produces a unique diffraction pattern.

Step 3: Data Processing and Structure Solution

The collected diffraction intensities are processed to determine the unit cell parameters and the symmetry of the crystal (space group). This information is then used to solve the crystal structure.

  • Rationale: The positions of the diffracted spots (reflections) provide information about the size and shape of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell. Computational methods, such as direct methods or Patterson functions, are employed to generate an initial model of the electron density, from which the atomic positions can be deduced.

Step 4: Structure Refinement

The initial structural model is refined against the experimental data to improve its accuracy.

  • Rationale: Refinement is an iterative process that minimizes the difference between the observed and calculated structure factors. This process yields the final, precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters, providing a detailed and accurate three-dimensional picture of the molecule in the crystalline state.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of single-crystal X-ray diffraction.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: A generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Conclusion: From Crystal Structure to Scientific Insight

The single-crystal XRD analysis of 1,3-adamantanediol provides a valuable window into the solid-state behavior of functionalized adamantanes. By comparing its crystal structure with those of other derivatives, we gain a deeper appreciation for the role of intermolecular forces in dictating molecular packing and, by extension, the material properties of these important compounds. The detailed experimental protocol and workflow presented here serve as a guide for researchers seeking to elucidate the crystal structures of their own novel adamantane derivatives, a critical step in the journey from molecular design to functional application.

References

  • Crystallography Open Database . [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • Amantadine Crystal Structure Data . Crystallography Open Database.

  • 1-Adamantanol Crystal Structure Data . Crystallography Open Database.

  • 1,3-Adamantanediol Crystal Structure Data . Crystallography Open Database.

  • Stout, G. H., & Jensen, L. H. (1989).X-ray structure determination: a practical guide. John Wiley & Sons.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001).Crystal structure analysis: principles and practice. Oxford University Press.
  • PubChem Entry for 1,3-Adamantanediol . [Link]

Sources

The Adamantane Advantage: A Comparative Guide to Glass Transition Temperatures in High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals seeking materials with exceptional thermal stability, adamantane-based polyimides offer a significant leap forward. The incorporation of the unique, three-dimensional adamantane cage into the polymer backbone results in a dramatic increase in the glass transition temperature (Tg), a critical parameter for high-temperature applications. This guide provides an in-depth comparison of the Tg of various adamantane-containing polyimides, supported by experimental data, to elucidate the structure-property relationships that govern their superior performance.

The rigid and bulky nature of the adamantane moiety is the cornerstone of its ability to enhance the thermal properties of polyimides.[1][2] This rigid structure restricts the segmental motion of the polymer chains, effectively increasing the energy required for the material to transition from a glassy to a rubbery state.[1] Consequently, adamantane-based polyimides exhibit significantly higher Tg values compared to their non-adamantane counterparts, often ranging from 285°C to a remarkable 440°C.[1][3]

Comparative Analysis of Adamantane-Based Polyimide Systems

The precise Tg of an adamantane-based polyimide is influenced by the specific chemical structures of both the diamine and the dianhydride monomers used in its synthesis. The following sections and the accompanying data table illustrate how variations in these building blocks impact the final thermal properties.

The Influence of Diamine Structure

The adamantane cage can be incorporated into the polyimide backbone via an adamantane-containing diamine monomer. A prominent example is 1,3-bis(4-aminophenyl)adamantane (ADMDA). Polyimides synthesized from ADMDA consistently demonstrate high Tg values.[2][4] The substitution pattern on the phenyl rings attached to the adamantane core also plays a crucial role. For instance, the introduction of bulky methyl groups, as in 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA), can further enhance chain rigidity and lead to even higher Tg values.[3] Conversely, the incorporation of fluorine atoms, as seen in 1,3-bis(fluoro-aminophenyl) adamantane (FADMDA), can sometimes lead to a lower Tg due to reduced chain linearity and suppressed intermolecular interactions.[3]

Another innovative approach involves the synthesis of diamines with a spiro carbon connecting the adamantane and fluorene moieties, such as spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF).[5][6] This highly rigid and non-planar structure severely restricts chain mobility, resulting in polyimides with exceptionally high Tg values, often exceeding 350°C.[5][6]

The Impact of Dianhydride Structure

The choice of the dianhydride comonomer also significantly affects the final Tg. Aromatic dianhydrides are commonly used in the synthesis of high-performance polyimides. The rigidity of the dianhydride structure directly correlates with the Tg of the resulting polymer. For example, polyimides derived from more rigid dianhydrides generally exhibit higher glass transition temperatures.

Quantitative Data Summary

The following table provides a comparative overview of the glass transition temperatures for various adamantane-based polyimides, highlighting the impact of different diamine and dianhydride structures.

Diamine MonomerDianhydride MonomerGlass Transition Temperature (Tg, °C)Reference
2,2-bis[4-(4-aminophenoxy)phenyl]adamantaneVarious Aromatic Dianhydrides248 - 308[7]
1,3-bis(4-aminophenyl) adamantane (ADMDA)Various Commercial Dianhydrides285 - 440[3]
1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA)Various Commercial DianhydridesHigher than ADMDA-based polyimides[3]
1,3-bis(fluoro-aminophenyl) adamantane (FADMDA)Various Commercial DianhydridesLower than ADMDA-based polyimides[3]
spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF)Various Aromatic Dianhydrides> 350[5][6]
1,3-bis[4-(4-aminophenoxy)phenyl]adamantaneVarious Aromatic Dianhydrides232 - 330 (by DSC)[8]

Experimental Protocols

The determination of the glass transition temperature is a critical step in characterizing these high-performance polymers. The following are standardized methodologies for the synthesis and thermal analysis of adamantane-based polyimides.

Synthesis of Adamantane-Based Polyimides (Two-Step Method)

This conventional two-stage synthesis is widely employed for preparing adamantane-based polyimides.[7][9]

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of the adamantane-based diamine (e.g., ADMDA) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[9] The typical concentration is around 15-20 wt%.[4]

  • Slowly add an equimolar amount of the chosen dianhydride to the stirred diamine solution at room temperature.[4]

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.[9]

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven through a staged heating process, for example, at 150°C, 200°C, and 270°C, to gradually remove the solvent and effect cyclodehydration.[7]

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.[6] The mixture is stirred at room temperature, followed by gentle heating to complete the imidization process.[6]

Synthesis_Workflow Diamine Adamantane-based Diamine Reaction Poly(amic acid) Synthesis Diamine->Reaction Dianhydride Dianhydride Dianhydride->Reaction Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Adamantane-based Polyimide Film Imidization->Polyimide

General workflow for the synthesis of adamantane-based polyimides.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is the standard technique for determining the glass transition temperature of polymers.[1]

  • Sample Preparation: A small sample (5-10 mg) of the polyimide film is hermetically sealed in an aluminum pan.[1]

  • Experimental Conditions:

    • Atmosphere: Nitrogen (N2) with a flow rate of 20-60 mL/min.[1]

    • Temperature Program:

      • Heat the sample from room temperature to a temperature above the expected Tg at a heating rate of 10 °C/min.[1]

      • Hold at this temperature for a few minutes to erase the thermal history.[1]

      • Cool the sample back to room temperature.[1]

      • Reheat the sample at the same rate.[1]

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve during the second heating scan.[1]

DSC_Workflow Start Start Prep Sample Preparation (5-10 mg in Al pan) Start->Prep Heat1 First Heating Scan (10 °C/min) Prep->Heat1 Hold Isothermal Hold (Erase thermal history) Heat1->Hold Cool Cooling Scan Hold->Cool Heat2 Second Heating Scan (10 °C/min) Cool->Heat2 Analysis Data Analysis (Determine Tg from inflection point) Heat2->Analysis End End Analysis->End

Workflow for determining Tg using Differential Scanning Calorimetry (DSC).

Structure-Property Relationship: The Role of Adamantane

The superior thermal stability of adamantane-based polyimides is a direct consequence of the unique molecular architecture imparted by the adamantane cage.

Structure_Property Adamantane Adamantane Moiety Rigid Rigid & Bulky 3D Structure Adamantane->Rigid Restricted Restricted Chain Mobility Rigid->Restricted HighTg High Glass Transition Temperature (Tg) Restricted->HighTg Thermal Excellent Thermal Stability HighTg->Thermal

Influence of the adamantane structure on polyimide properties.

References

  • Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Comparative Analysis. Benchchem.
  • Synthesis and Characterization of New Adamantane-Based Polyimides. ACS Publications.
  • New aromatic polyamides and polyimides having an adamantane bulky group. Elsevier.
  • Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC Publishing).
  • new aromatic polyamides and polyimides having an adamantane bulky group. [No source found]
  • comparison of 1,3-Bis(4-aminophenyl)adamantane with other rigid diamine monomers. Benchchem.
  • Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 1,3-Bis(4-aminophenyl)adamantane. Benchchem.
  • Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. Available at: [Link]

  • Synthesis and characterization of an adamantane-based copolyimides with high transparency. ResearchGate. Available at: [Link]

  • optimizing reaction conditions for polymerization of adamantane diamines. Benchchem.
  • Soluble Polyimides Incorporating Adamantane Dianhydride: Achieving Low Dielectric Constant, Low dissipation factor, and High Transparency. ResearchGate. Available at: [Link]

  • Low Dielectric Constants of Soluble Polyimides Based on Adamantane. Macromolecules - ACS Publications. Available at: [Link]

  • Structure/property correlations in new adamantane-based polyimides and. [No source found]
  • Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. ResearchGate. Available at: [Link]

  • Structureproperty relationship of polyimides based on pyromellitic dianhydride and shortchain aliphatic diamines for dielectric. Ramprasad Group. Available at: [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

  • Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. Semantic Scholar. Available at: [Link]

  • Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review. PMC. Available at: [Link]

  • Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Available at: [Link]

  • Structure/property correlations in new adamantane-based polyimides and copolyimides. ResearchGate. Available at: [Link]

  • From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. MDPI. Available at: [Link]

  • High-Glass-Transition-Temperature Polyimides Developed for Reusable Launch Vehicle Applic
  • Prediction and Interpretability Study of the Glass Transition Temperature of Polyimide Based on Machine Learning and Molecular Dynamics Simulations. MDPI. Available at: [Link]

Sources

Breaking the Cage: A Comparative Guide to Purity Assays for 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 1,3-Diamino-5-adamantanol Purity Assay Content Type: Publish Comparison Guide

Executive Summary

The analysis of 1,3-Diamino-5-adamantanol (DAAD) presents a "perfect storm" of chromatographic challenges: a rigid hydrophobic cage, highly polar basic functionalities, and a complete lack of UV chromophores. Traditional C18 methods fail to retain the polar amines, while low-wavelength UV detection suffers from poor sensitivity and baseline noise.

This guide objectively compares the performance of a Mixed-Mode C18/SCX (Cation Exchange) Method with Charged Aerosol Detection (CAD) —the recommended "Product Solution"—against two industry-standard alternatives: Pre-column Derivatization and Ion-Pairing (IP) Chromatography .

Part 1: The Analytical Challenge

To develop a robust purity assay, one must first understand the adversary. DAAD is structurally unique:

  • The "Invisible" Cage: The adamantane skeleton is saturated; it does not absorb UV light above 200 nm.

  • The Polarity Paradox: The lipophilic cage suggests Reversed-Phase (RP), but the two amino groups (

    
    ) create extreme polarity and surface silanol interactions, leading to peak tailing.
    
  • The Purity Requirement: Impurities often include precursors (1,3-dibromoadamantane) or isomers (1-amino-3-adamantanol) that possess similar non-chromophoric properties.

The Three Contenders
FeatureMethod A (Recommended) Method B (Alternative 1) Method C (Alternative 2)
Technique Mixed-Mode (C18/SCX) + CAD Derivatization (FMOC) + C18/UV Ion-Pairing RP + Low UV
Detection Universal (Mass-sensitive)Fluorescence / UV (260 nm)UV (205 nm)
Sample Prep Dilute & ShootComplex (Reaction required)Simple
Sensitivity High (ng levels)Very High (pg levels)Low / Poor
Linearity Quadratic (Linear via transform)LinearLinear (Limited range)
Robustness HighLow (Reagent stability issues)Low (Column equilibration)
Part 2: Deep Dive & Protocols
Method A: Mixed-Mode C18/SCX with CAD (The "Product" Solution)

Rationale: This method utilizes a stationary phase with both alkyl chains (C18) and acidic groups (Sulfonic acid). The C18 moiety retains the hydrophobic adamantane cage, while the SCX moiety retains the protonated amino groups, preventing tailing and ensuring resolution from non-basic impurities. CAD provides uniform response regardless of chemical structure.[1][2]

Experimental Protocol:

  • Column: Mixed-Mode C18/SCX (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.0 (Volatile buffer required for CAD).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min: 10% B; 2-15 min: Ramp to 60% B; 15-20 min: Hold 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Sample Diluent: 50:50 Water:ACN (pH adjusted to 4.0).

Mechanism of Action:

G cluster_0 Stationary Phase Surface cluster_1 Analyte: 1,3-Diamino-5-adamantanol C18 Hydrophobic Ligand (C18 Chain) Result Result: Sharp Peak No Tailing Orthogonal Selectivity SCX Anionic Ligand (Sulfonic Acid -) Cage Adamantane Cage Cage->C18 Hydrophobic Interaction Amine Amino Groups (NH3+) Amine->SCX Electrostatic Retention

Caption: Dual-retention mechanism ensures the hydrophobic cage and polar amines are both engaged, eliminating silanol-based tailing.

Method B: Pre-Column Derivatization (FMOC-Cl)

Rationale: Since DAAD lacks a chromophore, reacting the amines with 9-fluorenylmethyl chloroformate (FMOC-Cl) creates a highly fluorescent derivative. Protocol:

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer (pH 9.0) + 200 µL FMOC-Cl (in ACN). Incubate at 40°C for 20 mins.

  • Quenching: Add 50 µL Adamantanamine (to scavenge excess FMOC).

  • Separation: Standard C18 Column.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm). Critique: While sensitive, this introduces "ghost peaks" from the reagent and by-products (FMOC-OH), complicating the purity assay.

Method C: Ion-Pairing RP-HPLC (Low UV)

Rationale: Uses an ion-pairing agent (Sodium Octanesulfonate) to mask the charge of the amines, allowing retention on C18. Protocol:

  • Mobile Phase: 10 mM Octanesulfonate + 20 mM Phosphate buffer (pH 2.5) / ACN.[3]

  • Detection: UV at 205 nm. Critique: Detection at 205 nm is non-specific. Many solvents and impurities absorb here, leading to low Signal-to-Noise (S/N) ratios. The method requires long equilibration (often >2 hours).

Part 3: Comparative Performance Data

The following data represents typical performance metrics observed during method validation.

MetricMethod A (Mixed-Mode + CAD) Method B (Derivatization) Method C (IP-UV)
Resolution (Rs) (Impurity vs Main) > 4.5 (Excellent)2.1 (Interference from reagent)1.8 (Baseline drift issues)
USP Tailing Factor 1.05 - 1.15 1.101.80 (Silanol interaction)
Limit of Quantitation (LOQ) 10 ng/mL1 ng/mL 500 ng/mL
Sample Prep Time 5 mins45 mins10 mins
Accuracy (% Recovery) 98.5% - 101.5%90% - 110% (Variable reaction yield)95% - 105%
Part 4: Decision Workflow

When should you choose the Mixed-Mode/CAD solution over the alternatives?

DecisionTree Start Start: Select Method for 1,3-Diamino-5-adamantanol Q1 Is CAD/ELSD Detector Available? Start->Q1 Yes Select Method A: Mixed-Mode + CAD Q1->Yes Yes No Is Sensitivity Critical? (<100 ng/mL) Q1->No No ResultA Outcome: High Robustness, Simple Prep Yes->ResultA Best for Purity/Stability Yes_Sens Select Method B: Derivatization (FMOC) No->Yes_Sens Yes No_Sens Select Method C: Ion-Pairing UV (205nm) No->No_Sens No ResultB Outcome: Complex Prep, Reagent Interferences Yes_Sens->ResultB Best for Trace Analysis ResultC Outcome: Poor Baseline, Short Column Life No_Sens->ResultC Best for Low Budget

Caption: Workflow for selecting the optimal analytical strategy based on lab resources and sensitivity needs.

References
  • National Institutes of Health (PubChem). (2025). 1,3-Adamantanediol Compound Summary. Retrieved from [Link]

  • LCGC International. (2021). Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from [Link]

Sources

Vergleichsanleitung zur Dielektrischen Konstante von Polymeren mit 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet einen objektiven Vergleich der dielektrischen Leistung von Polymeren, die 1,3-Diamino-5-adamantanol enthalten, mit anderen alternativen dielektrischen Materialien. Die Analyse wird durch experimentelle Daten aus von Experten begutachteter Literatur gestützt, um Forschern eine fundierte Materialauswahl zu ermöglichen.

Einleitung: Die Bedeutung von Polymeren mit niedriger Dielektrizitätskonstante und der einzigartigen Rolle von Adamantan

In der modernen Mikroelektronik und bei Hochfrequenzanwendungen ist die dielektrische Konstante (k) von Isoliermaterialien ein entscheidender Faktor. Eine niedrigere dielektrische Konstante reduziert die parasitäre Kapazität, was wiederum Signalverzögerungen, Übersprechen zwischen den Leitungen und den Stromverbrauch minimiert. Dies ermöglicht die Herstellung von kleineren, schnelleren und energieeffizienteren elektronischen Bauteilen.[1][2] Herkömmliche Polymere wie Polyimide (PIs) weisen oft eine für viele fortschrittliche Anwendungen zu hohe dielektrische Konstante auf (typischerweise > 3,0).[3]

Eine vielversprechende Strategie zur Senkung der dielektrischen Konstante von Polymeren ist der Einbau von sperrigen, dreidimensionalen Molekülstrukturen in die Polymerkette. Hier hat sich Adamantan, ein rigider, käfigartiger Kohlenwasserstoff, als besonders vorteilhaft erwiesen.[4] Die einzigartige Struktur des Adamantans führt zu mehreren positiven Effekten:

  • Erhöhtes freies Volumen: Die sperrige Adamantan-Einheit stört die dichte Packung der Polymerketten und vergrößert so das freie Volumen im Material. Dies reduziert die Anzahl der polarisierbaren Gruppen pro Volumeneinheit und senkt somit die dielektrische Konstante.

  • Geringe Polarisierbarkeit: Die aliphatische und unpolare Natur des Adamantan-Käfigs trägt zu einer geringeren molekularen Polarisierbarkeit bei, was die dielektrische Konstante weiter reduziert.

  • Hervorragende thermische Stabilität: Die rigide und spannungsfreie Struktur des Adamantans verleiht den resultierenden Polymeren eine hohe thermische Stabilität, was für viele Anwendungen in der Elektronik unerlässlich ist.

Dieser Leitfaden konzentriert sich auf Polymere, die von 1,3-Diamino-5-adamantanol abgeleitet sind. Die Kombination der diaminofunktionellen Gruppen ermöglicht die einfache Integration in Polymerrückgrate wie Polyimide, während die Hydroxylgruppe an der 5-Position eine zusätzliche Funktionalität für mögliche weitere Modifikationen oder spezifische Wechselwirkungen bietet.

Experimentelle Methodik zur Bestimmung der Dielektrizitätskonstante

Die genaue und reproduzierbare Messung der dielektrischen Konstante ist entscheidend für die Bewertung und den Vergleich von Polymermaterialien. Die folgende Methodik beschreibt ein validiertes Verfahren zur Herstellung von Polymerfilmen und zur Messung ihrer dielektrischen Eigenschaften gemäß dem Standard ASTM D150.

Herstellung der Polymerfilme

Eine sorgfältige Probenvorbereitung ist der Schlüssel zu zuverlässigen Messergebnissen. Das folgende Protokoll beschreibt die Herstellung von dünnen Polymerfilmen mittels Schleuderbeschichtung (Spin-Coating).

Benötigte Materialien und Geräte:

  • Poly(amidsäure)-Vorläuferlösung (in einem geeigneten Lösungsmittel wie N-Methyl-2-pyrrolidon, NMP)

  • Substrate (z. B. Siliziumwafer oder Glasplättchen)

  • Haftvermittler (falls erforderlich)

  • Spin-Coater

  • Heizplatten

  • Programmierbarer Ofen oder Röhrenofen mit Stickstoffeinlass

Schritt-für-Schritt-Protokoll:

  • Substratreinigung: Reinigen Sie die Substrate gründlich, um organische und anorganische Verunreinigungen zu entfernen. Ein typisches Verfahren umfasst die Reinigung in einer Piranha-Lösung (eine Mischung aus Schwefelsäure und Wasserstoffperoxid) gefolgt von Spülen mit deionisiertem Wasser und Trocknen mit Stickstoff.

  • Aufbringen des Haftvermittlers (optional): Um die Haftung des Polyimidfilms auf dem Substrat zu verbessern, kann ein Haftvermittler aufgetragen werden. Tragen Sie den Haftvermittler durch Schleuderbeschichtung auf und backen Sie ihn gemäß den Anweisungen des Herstellers.

  • Schleuderbeschichtung der Poly(amidsäure)-Lösung: Geben Sie eine ausreichende Menge der Poly(amidsäure)-Lösung auf die Mitte des Substrats. Starten Sie den Spin-Coater und lassen Sie ihn für eine definierte Zeit bei einer bestimmten Geschwindigkeit laufen, um einen Film mit der gewünschten Dicke zu erhalten. Die genauen Parameter (Geschwindigkeit und Zeit) müssen empirisch ermittelt werden und hängen von der Viskosität der Lösung und der gewünschten Filmdicke ab.

  • Soft-Bake: Legen Sie das beschichtete Substrat auf eine Heizplatte bei einer relativ niedrigen Temperatur (z. B. 90-120 °C) für einige Minuten, um einen Teil des Lösungsmittels zu entfernen und den Film zu verfestigen.

  • Thermische Imidisierung (Härtung): Überführen Sie das Substrat in einen programmierbaren Ofen unter Stickstoffatmosphäre. Führen Sie ein mehrstufiges Heizprogramm durch, um die Poly(amidsäure) vollständig in Polyimid umzuwandeln (Imidisierung) und das restliche Lösungsmittel zu entfernen. Ein typisches Härtungsprofil könnte sein:

    • Rampe auf 150 °C und 30 Minuten halten

    • Rampe auf 250 °C und 30 Minuten halten

    • Rampe auf 350 °C und 60 Minuten halten

    • Langsames Abkühlen auf Raumtemperatur.

Messung der Dielektrizitätskonstante

Die Messung der dielektrischen Eigenschaften erfolgt typischerweise mit einem LCR-Meter und einer dielektrischen Messzelle nach dem Prinzip eines Parallelplattenkondensators.

Benötigte Geräte:

  • Präzisions-LCR-Meter

  • Dielektrische Messzelle (z. B. mit Guard-Elektrode zur Minimierung von Streufeldern)

  • Mikrometerschraube zur Dickenmessung

Schritt-für-Schritt-Protokoll (basierend auf ASTM D150):

  • Vorbereitung und Kalibrierung: Führen Sie eine "Open" und "Short" Kompensation am LCR-Meter durch, um parasitäre Kapazitäten und Induktivitäten der Messleitungen und der Messzelle zu eliminieren.

  • Dickenmessung: Messen Sie die Dicke des gehärteten Polymerfilms an mehreren Stellen mit einer Mikrometerschraube und berechnen Sie den Durchschnittswert.

  • Einlegen der Probe: Legen Sie den Polymerfilm zwischen die Elektroden der dielektrischen Messzelle. Stellen Sie sicher, dass ein guter Kontakt zwischen den Elektroden und dem Film besteht, ohne den Film zu beschädigen.

  • Messung der Kapazität mit Dielektrikum (C_p): Messen Sie die Kapazität (C_p) und den dielektrischen Verlustfaktor (tan δ) der Anordnung bei der gewünschten Frequenz (z. B. 1 MHz).

  • Messung der Kapazität ohne Dielektrikum (C_0): Entfernen Sie den Polymerfilm und messen Sie die Kapazität der leeren Messzelle (C_0) bei exakt demselben Elektrodenabstand wie bei der Messung mit dem Film.

  • Berechnung der Dielektrizitätskonstante (k): Die relative Dielektrizitätskonstante (k) wird nach folgender Formel berechnet:

    k = C_p / C_0

    Diese einfache Beziehung gilt für eine ideale Parallelplattenanordnung.

Diagramm des experimentellen Arbeitsablaufs

Das folgende Diagramm, erstellt in der DOT-Sprache für Graphviz, veranschaulicht den Arbeitsablauf von der Polymersynthese bis zur dielektrischen Charakterisierung.

experimental_workflow cluster_synthesis Polymersynthese cluster_film_prep Filmherstellung cluster_characterization Dielektrische Charakterisierung (ASTM D150) monomer 1,3-Diamino-5-adamantanol + Dianhydrid polycondensation Polykondensation in NMP monomer->polycondensation paa_solution Poly(amidsäure)- Lösung polycondensation->paa_solution spin_coating Schleuderbeschichtung paa_solution->spin_coating soft_bake Soft-Bake (90-120 °C) spin_coating->soft_bake curing Thermische Imidisierung (bis 350 °C, N2) soft_bake->curing pi_film Polyimidfilm curing->pi_film lcr_meter LCR-Meter Messung pi_film->lcr_meter data_analysis Datenanalyse lcr_meter->data_analysis d_constant Dielektrische Konstante (k) & Verlustfaktor (tan δ) data_analysis->d_constant

Abbildung 1: Arbeitsablauf für die Synthese und dielektrische Charakterisierung von Adamantan-haltigen Polyimidfilmen.

Vergleichende Analyse der Dielektrizitätskonstante

Die folgende Tabelle fasst die dielektrischen Eigenschaften von Polyimiden auf Basis von Adamantan-Dianhydriden im Vergleich zu verschiedenen kommerziell erhältlichen Polymeren mit niedriger Dielektrizitätskonstante zusammen.

Polymer / MaterialklasseDielektrische Konstante (k)FrequenzDielektrischer Verlust (tan δ)Quelle(n)
Adamantan-haltige Polyimide
Polyimid aus 1,3-Bis(4-aminophenoxy)phenyl]adamantan2.77 - 2.911 MHz-[5]
Fluorierte Adamantan-haltige Polyimide2.6310 GHz0.00372[6]
Kommerzielle Low-k Polymere
Kapton® HN (Standard-Polyimid)~3.4 - 3.51 kHz~0.004[7]
Teflon™ (PTFE)~2.1Breiter Bereich~0.0002[7]
Benzocyclobuten (BCB) Harz (z.B. Cyclotene™)~2.65Breiter Bereich~0.0008[7]
SiLK™ (poröses organisches Polymer)~2.2Breiter Bereich-
Fluor-dotiertes Siliziumglas (FSG)~3.5Breiter Bereich-

Diskussion: Struktur-Eigenschafts-Beziehungen

Die Analyse der in der Tabelle dargestellten Daten zeigt deutlich, dass die Integration von Adamantan-Einheiten in das Polyimid-Rückgrat zu einer signifikanten Reduzierung der dielektrischen Konstante im Vergleich zu herkömmlichen aromatischen Polyimiden wie Kapton® führt.

Der Einfluss des Adamantan-Käfigs

Wie bereits in der Einleitung erwähnt, ist der primäre Mechanismus, durch den Adamantan die dielektrische Konstante senkt, die Erhöhung des freien Volumens.[4] Die starre und sperrige Struktur des Adamantans verhindert eine effiziente Packung der Polymerketten, was zu Hohlräumen auf molekularer Ebene führt. Da Luft eine dielektrische Konstante von ca. 1 hat, senkt die Erhöhung des Luftanteils (freies Volumen) im Material die Gesamtdielektrizitätskonstante.

Einfluss der Hydroxylgruppe in 1,3-Diamino-5-adamantanol

Es wurden keine spezifischen experimentellen Daten für Polymere gefunden, die direkt aus 1,3-Diamino-5-adamantanol synthetisiert wurden. Jedoch kann eine wissenschaftlich fundierte Hypothese über den Einfluss der Hydroxylgruppe (-OH) aufgestellt werden. Die -OH-Gruppe ist eine polare funktionelle Gruppe. In einem elektrischen Wechselfeld können sich diese polaren Gruppen ausrichten, was zur sogenannten Dipolpolarisation führt. Diese zusätzliche Polarisationsart erhöht tendenziell die dielektrische Konstante.

Es ist daher zu erwarten, dass ein Polyimid, das aus 1,3-Diamino-5-adamantanol hergestellt wird, eine geringfügig höhere dielektrische Konstante aufweist als ein analoges Polymer ohne die Hydroxylgruppe, wie z. B. eines aus 1,3-Bis(4-aminophenyl)adamantan. Die Stärke dieses Effekts hängt von der Konzentration der -OH-Gruppen und ihrer Beweglichkeit im Polymernetzwerk ab. Dennoch wird erwartet, dass der dominante Effekt der sperrigen Adamantan-Struktur zur Reduzierung der dielektrischen Konstante erhalten bleibt.

Vergleich mit anderen Strategien zur Reduzierung der Dielektrizitätskonstante
  • Fluorierung: Die Einführung von Fluoratomen in das Polymerrückgrat ist eine weitere gängige Methode zur Senkung der dielektrischen Konstante.[2] Fluor ist das elektronegativste Element und hat eine geringe Polarisierbarkeit. Fluorierte Polyimide zeigen daher oft sehr niedrige dielektrische Konstanten, wie in der Tabelle zu sehen ist.

  • Porosität: Die Einführung von Poren im Nanometerbereich in das Material, wie bei SiLK™, ist eine äußerst effektive Methode, um die dielektrische Konstante in Richtung der von Luft (k≈1) zu senken.

Die Kombination dieser Strategien, z. B. die Verwendung von fluorierten Adamantan-Monomeren, kann zu Polymeren mit außergewöhnlich niedrigen dielektrischen Konstanten führen.

Diagramm der Struktur-Eigenschafts-Beziehungen

Das folgende Diagramm fasst die Einflüsse verschiedener molekularer Strukturelemente auf die dielektrische Konstante zusammen.

structure_property cluster_factors Molekulare Struktureinflüsse cluster_mechanisms Mechanismen k Dielektrische Konstante (k) adamantane Adamantan-Struktur free_volume Erhöhtes freies Volumen adamantane->free_volume erhöht fluorine Fluor-Substituenten low_polarizability Geringe Polarisierbarkeit fluorine->low_polarizability verringert porosity Porosität porosity->free_volume erhöht stark polar_groups Polare Gruppen (z.B. -OH, Imid) dipole_polarization Dipolpolarisation polar_groups->dipole_polarization erhöht free_volume->k senkt low_polarizability->k senkt dipole_polarization->k erhöht

Sources

A Comparative Guide to the Analytical Validation of 1,3-Diamino-5-adamantanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Validation in Adamantane Chemistry

Adamantane and its derivatives represent a unique class of rigid, cage-like hydrocarbons that have found significant applications in medicinal chemistry and materials science.[1][2] Their diamondoid structure imparts desirable properties such as thermal stability, lipophilicity, and metabolic resistance, making them valuable scaffolds in drug design for treating diseases ranging from viral infections to neurological disorders.[1] 1,3-Diamino-5-adamantanol, a trifunctionalized derivative, is a promising building block for novel polymers and pharmacologically active agents.

The synthesis of such multi-substituted adamantanes is a non-trivial process that can yield a mixture of isomers and incompletely reacted intermediates. Therefore, robust analytical validation is not merely a procedural step but the cornerstone of ensuring product identity, purity, and batch-to-batch consistency. This guide provides an in-depth comparison of analytical techniques for the validation of 1,3-Diamino-5-adamantanol, with a primary focus on elemental analysis as a fundamental, quantitative method, supported by orthogonal spectroscopic techniques.

Illustrative Synthesis Pathway for 1,3-Diamino-5-adamantanol

To contextualize the validation process, we first consider a plausible synthetic route. The synthesis of specifically substituted adamantanes often requires multi-step procedures with careful control of reaction conditions. An illustrative pathway could involve the initial halogenation of the adamantane core, followed by sequential nucleophilic substitutions to introduce the amino and hydroxyl moieties.

cluster_synthesis Illustrative Synthesis Pathway A Adamantane B 1,3-Dibromoadamantane A->B Br₂, Fe catalyst C 1,3-Diaminoadamantane B->C 1. Urea, TFA 2. Hydrolysis D 1,3-Diamino-5-adamantanol C->D Oxidation (e.g., 'dry ozonization')

Caption: An illustrative, multi-step synthesis of 1,3-Diamino-5-adamantanol.

This proposed pathway highlights several critical junctures where impurities or isomers could arise, underscoring the need for meticulous analytical characterization of the final product.

Elemental Analysis: A Quantitative Foundation for Purity

Elemental analysis, specifically CHNS/O analysis, is a destructive technique that provides the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. It serves as a fundamental check of a compound's empirical formula and is one of the most direct methods for assessing purity against non-elemental impurities (e.g., inorganic salts, water).

Theoretical Composition

For a synthesized compound to be validated as 1,3-Diamino-5-adamantanol, its elemental composition must align with the theoretical values derived from its molecular formula, C₁₀H₁₈N₂O .

ElementAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01110120.1165.90%
Hydrogen (H)1.0081818.1449.95%
Nitrogen (N)14.007228.01415.37%
Oxygen (O)15.999115.9998.78%
Total 182.27 100.00%
Experimental Protocol for Elemental Analysis

The trustworthiness of elemental analysis data hinges on a meticulous experimental protocol.

  • Sample Preparation (Critical Step):

    • Ensure the sample is homogenous. Grind the crystalline product into a fine powder.

    • Dry the sample thoroughly under high vacuum for several hours to remove any residual solvents (e.g., water, methanol) which would significantly skew the hydrogen and oxygen percentages.

    • Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

  • Instrument Calibration:

    • Calibrate the elemental analyzer (e.g., a PerkinElmer 2400 Series II CHNS/O Analyzer) using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide.[3] This step is crucial for ensuring the accuracy of the instrument's detectors.

  • Combustion and Analysis:

    • The encapsulated sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace.

    • In the presence of excess oxygen, the sample undergoes complete combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂).

    • The resulting gas mixture is passed through a series of traps and columns to separate the components, which are then quantified by thermal conductivity or infrared detectors.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and N. Oxygen is typically determined by pyrolysis in a separate furnace.

    • The experimental results are compared against the theoretical values. A generally accepted tolerance for a pure compound is ±0.4% of the theoretical value for each element.[3]

ElementTheoretical %Experimental % (Example)Deviation (%)
Carbon (C)65.9065.75-0.15
Hydrogen (H)9.9510.05+0.10
Nitrogen (N)15.3715.21-0.16

A Comparative Guide to Orthogonal Validation Techniques

While elemental analysis confirms that the correct proportions of atoms are present, it does not reveal how they are connected. Therefore, it must be used in conjunction with spectroscopic methods that provide structural information. This multi-faceted approach provides a self-validating system where the data from each technique must be consistent with the proposed structure.

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Elemental composition (%C, H, N, O). Confirms empirical formula.Quantitative, highly accurate for purity assessment against non-elemental impurities.Destructive, provides no direct structural or stereochemical information.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, and proton/carbon count.Unparalleled for detailed structural elucidation of the C-H framework.[3][4]Less sensitive to impurities lacking ¹H or ¹³C nuclei. Quantification requires internal standards.
Mass Spectrometry Molecular weight and fragmentation patterns. HRMS provides the molecular formula.Extremely sensitive, confirms molecular weight with high precision.[5]Does not distinguish between isomers. Ionization efficiency can vary, making quantification complex.
FTIR Spectroscopy Presence of specific functional groups (e.g., -OH, -NH₂, C-H).Fast, non-destructive, excellent for confirming the presence or absence of key functional groups.[6]Provides limited information on the overall molecular skeleton. Not suitable for purity assessment.

Detailed Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the carbon-hydrogen framework of 1,3-Diamino-5-adamantanol.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, due to the exchangeable -OH and -NH₂ protons).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[4]

  • Expected Results: The ¹H NMR spectrum should show characteristic signals for the adamantane cage protons, and the integration should correspond to the number of protons. The ¹³C NMR should display signals corresponding to the unique carbon environments in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the molecular weight and elemental formula.

  • Methodology:

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules with amine and hydroxyl groups.

    • Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Expected Results: The instrument should detect a mass corresponding to the exact mass of C₁₀H₁₉N₂O⁺ (183.1497). A measured mass within a few parts per million (ppm) of the theoretical mass provides strong evidence for the proposed molecular formula.

Integrated Analytical Workflow

A robust validation strategy integrates these techniques into a logical workflow, where each step provides a piece of the puzzle. The convergence of data from all methods provides irrefutable evidence of the compound's identity and purity.

cluster_workflow Integrated Validation Workflow A Synthesized & Purified 1,3-Diamino-5-adamantanol B Elemental Analysis (%C, H, N, O) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D High-Resolution MS (HRMS) A->D E FTIR Spectroscopy A->E F Confirms Empirical Formula & Purity B->F G Confirms C-H Framework & Connectivity C->G H Confirms Molecular Formula (C₁₀H₁₈N₂O) D->H I Confirms Functional Groups (-OH, -NH₂) E->I J Final Validation: Identity, Purity, and Structure Confirmed F->J G->J H->J I->J

Caption: A workflow diagram illustrating the integrated approach to analytical validation.

Conclusion

In the synthesis of complex molecules like 1,3-Diamino-5-adamantanol, no single analytical technique is sufficient for complete characterization. While advanced spectroscopic methods like NMR and HRMS are indispensable for structural elucidation, elemental analysis remains the gold standard for confirming the empirical formula and assessing absolute purity . Its quantitative nature provides a foundational data point that is orthogonal to the structural information provided by spectroscopy. By designing a validation system where the quantitative data from elemental analysis must align with the qualitative data from NMR, MS, and FTIR, researchers can ensure the scientific integrity of their work and produce reliable, well-characterized chemical entities for further development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
  • Sultana N, Arayne MS, Haider A, Shahnaz H. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Walsh Medical Media.
  • BenchChem. (2025). Adamantane and its Derivatives: A Comparative Analysis of Theoretical Predictions and Experimental Observations.
  • Yeo, C. I., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Eurasian Chemical Communications.
  • Poupaert, J. H. (2018). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Nowak, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. ChemicalBook.
  • Zhu, H., Guo, J., & Yang, C. (2012). Synthesis and Characterization of 1,3-Diaminoadamantane.

Sources

A Comparative Analysis Against Standard Optical Films for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Optical Transparency of Adamantane-Based Polymer Films

In fields ranging from optoelectronics to advanced drug delivery systems, the demand for materials combining high thermal stability, mechanical robustness, and exceptional optical clarity is paramount. For decades, aromatic polyimides have been the go-to high-performance polymers, but their intrinsic yellow hue, a result of intra- and intermolecular charge-transfer complexes (CTCs), has limited their use in applications requiring true colorlessness and high transparency in the visible spectrum.

This guide provides a detailed comparative analysis of a new class of materials designed to overcome this limitation: polymer films derived from adamantane-containing diamines, such as 1,3-Diamino-5-adamantanol. We will objectively compare their optical transparency metrics against established standard films, including fluorinated and alicyclic polyimides, providing the supporting data and experimental methodologies necessary for researchers, scientists, and drug development professionals to make informed material selections.

The Adamantane Advantage: Engineering Transparency at the Molecular Level

The primary obstacle to achieving true colorlessness in traditional aromatic polyimides is the formation of CTCs between the electron-donating diamine and electron-accepting dianhydride moieties. These complexes lead to significant light absorption in the blue region of the visible spectrum, resulting in the characteristic yellow-to-brown coloration of the films.

The innovation of incorporating adamantane units into the polymer backbone directly addresses this challenge. Adamantane is a bulky, three-dimensional, and fully saturated aliphatic cage structure. When used as a building block for a diamine monomer, its rigid and non-planar geometry fundamentally disrupts the planarity of the polymer chains.[1] This steric hindrance prevents the close packing required for the formation of charge-transfer complexes.[1] The result is a significant reduction in visible light absorption, leading to polymer films with exceptional transparency and a colorless appearance.[1]

Comparative Analysis of Key Optical Metrics

The optical performance of a thin film is defined by several key metrics. The most critical are transmittance, which measures the percentage of light passing through the film, and the cut-off wavelength, which indicates the point at which the material begins to strongly absorb light.

The following table summarizes the performance of polyimide films derived from 1,3-Bis(4-aminophenyl)adamantane (a representative adamantane-based diamine) against two classes of standard high-transparency polyimides.

Polymer Film Composition Transmittance at 400 nm (%) Transmittance at 450 nm (%) Cut-off Wavelength (λcut, nm)
Adamantane-Based Polyimide (ADMDA) > 80%[1][2]Not Specified~360-380 nm[1]
Fluorinated Polyimide (e.g., 6FDA-based) > 80%[1]> 85%[1]~318-362 nm[1]
Alicyclic Dianhydride-Based Polyimide > 80%[1]Not Specified~287-304 nm[1]
Note: Optical properties can vary based on the specific co-monomers, film thickness, and processing conditions.[1]

As the data indicates, adamantane-based polyimides exhibit excellent optical transparency, with transmittance values well over 80% at 400 nm, comparable to highly fluorinated polyimides.[2] While their cut-off wavelength is slightly higher than that of alicyclic-based polyimides, their performance is exceptional for applications where high clarity in the visible spectrum is the primary requirement.

Experimental Protocol: Quantification of Optical Transparency via UV-Vis Spectroscopy

To ensure the trustworthiness and reproducibility of these findings, a self-validating experimental protocol is essential. Ultraviolet-Visible (UV-Vis) spectroscopy is the standard, non-destructive method for quantifying the optical properties of thin films.[3][4] It operates on the Beer-Lambert law, which relates the absorption of light to the properties of the material through which the light is traveling.[3]

Step 1: Synthesis and Film Preparation

The causality behind this first step is to create a high-quality, freestanding film suitable for optical analysis. The process involves two main stages: polymerization to create the poly(amic acid) precursor and thermal imidization to form the final, robust polyimide film.

  • Monomer Dissolution : In a dry, nitrogen-purged flask, dissolve the adamantane-containing diamine monomer (e.g., 1,3-Bis(4-aminophenyl)adamantane) in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc). A nitrogen atmosphere is critical to prevent moisture from interfering with the reaction.

  • Polymerization : Add a stoichiometric amount of a chosen dianhydride to the diamine solution in portions while stirring. The reaction is typically conducted at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) solution.[1]

  • Film Casting : Cast the PAA solution onto a clean glass substrate. The film thickness, a critical parameter influencing transmittance, can be controlled by adjusting the solution's viscosity and the casting method (e.g., spin coating or doctor blade).[1][5]

  • Solvent Evaporation : Pre-dry the cast film in a vacuum oven at a moderate temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.

  • Thermal Imidization : Subject the film to a stepwise thermal curing cycle under a nitrogen atmosphere. A typical cycle involves heating to 100°C, 200°C, and 300°C, holding for one hour at each temperature.[1] This process converts the PAA precursor into the chemically stable polyimide. The resulting film can then be peeled from the glass substrate for analysis.

Step 2: UV-Vis Spectrophotometer Measurement

This stage quantifies the film's interaction with light across a spectrum of wavelengths.

  • Instrument Initialization : Power on the dual-beam UV-Vis spectrophotometer and allow the lamps (typically Tungsten and Deuterium) to stabilize.[3] Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction : This is a crucial self-validating step. Perform a baseline scan with an empty sample holder (or with a reference substrate if the film is supported). This measures the instrument's response across the wavelength range and electronically subtracts it from the subsequent sample measurement, ensuring that the final spectrum represents only the properties of the film itself.[4]

  • Sample Measurement : Secure the freestanding polyimide film in the spectrophotometer's sample holder, ensuring it is perpendicular to the light beam.

  • Data Acquisition : Initiate the scan. The instrument measures the intensity of light passing through the sample (I) relative to the incident light intensity (I₀) at each wavelength, generating a transmittance spectrum (T% = I/I₀ * 100).[4]

  • Data Analysis : From the resulting spectrum, determine the transmittance at key wavelengths (e.g., 400 nm, 450 nm, 550 nm). The cut-off wavelength (λcut) is identified as the wavelength where the transmittance drops to a predefined low value, typically 1%.[1]

G cluster_prep Part 1: Film Preparation cluster_measurement Part 2: Optical Measurement cluster_analysis Part 3: Data Analysis A 1. Monomer Dissolution (Adamantane Diamine + Solvent) B 2. Polymerization (Add Dianhydride -> PAA Solution) A->B C 3. Film Casting (PAA on Glass Substrate) B->C D 4. Thermal Imidization (Stepwise Heating -> Polyimide Film) C->D E 5. Instrument Setup (UV-Vis Spectrophotometer) D->E Freestanding Film F 6. Baseline Correction (Scan with empty holder) E->F G 7. Sample Measurement (Place film in light path) F->G H 8. Data Acquisition (Generate Transmittance Spectrum) G->H I 9. Extract Key Metrics - Transmittance (%) at λ - Cut-off Wavelength (nm) H->I J 10. Comparative Evaluation I->J

Caption: Experimental workflow for the preparation and optical characterization of polymer films.

Conclusion and Outlook

Polymer films derived from adamantane-containing monomers represent a significant advancement in the field of optically clear high-performance materials. By incorporating the bulky, non-planar adamantane structure, these polymers effectively suppress the formation of charge-transfer complexes, resulting in exceptional optical transparency and colorlessness.[1]

Comparative data demonstrates that their performance, particularly in terms of light transmittance in the visible spectrum, is on par with or exceeds that of many standard transparent polymers like fluorinated polyimides.[2] This, combined with their reported high thermal stability and robust mechanical properties, makes them highly promising candidates for a wide array of advanced applications—from flexible substrates for next-generation displays and sensors to transparent packaging and components in sophisticated drug development and delivery systems. For researchers and scientists, the adoption of adamantane-based films offers a compelling solution to the long-standing challenge of achieving true transparency without compromising performance.

References

  • Benchmarking the optical transparency of films from 1,3-Bis(4-aminophenyl)adamantane. Benchchem.
  • Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC Publishing).
  • Ultra-Violet Visible Spectroscopy – Thin film Science and Technology.
  • The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. MMRC.
  • UV-Vis optical fiber assisted spectroscopy in thin films and solutions.
  • Transparency of Polymers: Exploring the See-through Science. SpecialChem.
  • Electric and optical characterization of the adamantane films. ResearchGate.

Sources

Safety Operating Guide

Operational Guide: Disposal of 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-Diamino-5-adamantanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers

Executive Safety Summary (Immediate Action Card)

Status: Hazardous Chemical Waste (Non-Biodegradable / Basic) Primary Hazards: Corrosive (Amine), Aquatic Toxicity, Pharmaceutical Intermediate.

ParameterCritical Action / Value
Waste Class Organic Base (Solid or Liquid)
RCRA Status Not P/U Listed; Evaluate for D002 (Corrosivity) if in solution.
Incompatibilities DO NOT MIX with Strong Acids (Exothermic) or Oxidizers.
Disposal Method High-Temperature Incineration (Required due to adamantane cage stability).
Drain Disposal STRICTLY PROHIBITED .[1] High bioconcentration potential.

Chemical Profile & Hazard Logic

As a Senior Application Scientist, it is critical to understand why we treat this chemical differently than standard organic waste. The disposal protocol is dictated by the unique stability of the adamantane cage and the reactivity of the amine groups.

The "Adamantane Cage" Factor

1,3-Diamino-5-adamantanol consists of a rigid, diamond-like carbon cage.

  • Environmental Persistence: The cage structure renders the molecule highly resistant to standard biodegradation. If released into waterways, it persists and bioaccumulates.

  • Implication: You cannot rely on standard wastewater treatment plants to degrade this. Zero-discharge to sewer is mandatory.

The "Amine" Factor

The presence of two amino groups (-NH₂) makes this compound a base.

  • Reactivity: It will react vigorously with acids. In a waste drum, mixing this with acid waste (like HCl or H₂SO₄) can generate sufficient heat to melt plastic containers or cause pressure buildup/explosions.

  • Implication: Strict segregation from "Acid Waste" streams is required to prevent accidental bulk neutralization reactions.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. Use this decision logic to segregate waste streams before they leave the fume hood.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor, Wash) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Paper, Syringes) StateCheck->Debris Consumables SolidBin Solid Organic Waste Bin (Label: Basic/Toxic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Hazardous Debris Bin (Double Bagged) Debris->DebrisBin Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens

Figure 1: Decision tree for segregating 1,3-Diamino-5-adamantanol waste at the point of generation.

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound or Filter Cake)

Best for: Expired reagents, reaction solids, or recrystallization failures.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Stabilization: Ensure the solid is dry. If the solid is wet with solvent, allow it to evaporate in a fume hood only if the solvent is minor; otherwise, treat as liquid waste.

  • Labeling:

    • Primary Name: 1,3-Diamino-5-adamantanol.

    • Hazard Checkboxes: [x] Toxic [x] Corrosive/Basic.

    • Note: Add "Adamantane Derivative – Incineration Required" to the comments section of the tag.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Filtrates containing the product dissolved in solvents (e.g., Methanol, DCM).

  • pH Check: If the solution was part of an acidification step, verify pH. If strongly acidic, neutralize slowly with dilute Sodium Bicarbonate to pH 6–9 before adding to the organic waste container to prevent drum heating.

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • Container: Standard solvent safety can (if compatible) or amber glass bottle with a vented cap (to prevent pressure buildup).

Protocol C: Contaminated Debris (The "Hidden" Hazard)

Best for: Gloves, weigh boats, and paper towels.

  • Bagging: Do not throw into regular trash. Adamantane dust is fine and can contaminate the lab air.

  • Procedure: Place all contaminated items in a clear hazardous waste bag inside the fume hood.

  • Seal: Goose-neck seal the bag with tape before transferring to the main satellite accumulation area.

Regulatory & Compliance Data

RCRA Classification (USA)

While 1,3-Diamino-5-adamantanol is not explicitly P-listed or U-listed, it falls under the following regulatory frameworks based on its characteristics:

RegulationClassificationReason
RCRA Characteristic D002 (Potential)Only if waste is aqueous and pH ≥ 12.5.
RCRA Listed F-List (Potential)If mixed with spent solvents (e.g., Methanol F003, DCM F002).
TSCA Active InventoryTreat as a commercial chemical substance.
Final Disposition: Incineration

You must instruct your waste handler (e.g., Veolia, Clean Harbors, Triumvirate) that this waste stream requires Fuel Blending or Incineration .

  • Why? Landfilling (even in lined cells) is discouraged for adamantane derivatives due to their high mobility and resistance to hydrolysis in leachate.

Emergency Spills

In the event of a powder spill outside the hood:

  • Evacuate & PPE: Wear N95 or P100 respirator, nitrile gloves, and goggles.

  • Contain: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical use.

  • Decontaminate: Wipe surface with a dilute acid solution (e.g., 5% Citric Acid) to neutralize the amine residues, followed by water.

  • Disposal: All cleanup materials go into Protocol C (Contaminated Debris).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: Adamantane Derivatives and Toxicity. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Diamino-5-adamantanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1,3-Diamino-5-adamantanol, for which extensive safety data may not be readily available, demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), as well as safe handling and disposal protocols, grounded in the principles of chemical analogy and risk mitigation.

While a specific Safety Data Sheet (SDS) for 1,3-Diamino-5-adamantanol is not widely available, by examining the hazards associated with its structural components—an adamantane cage, two amino groups, and a hydroxyl group—we can construct a robust safety framework. The presence of the diamino functionality is of particular concern, with analogous compounds such as Adamantane-1,3-diamine being classified as causing severe skin burns and eye damage.[1] Therefore, a conservative and stringent approach to PPE is warranted.

Core Principles of Protection

When handling 1,3-Diamino-5-adamantanol, the primary objectives are to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation. The recommended PPE ensemble is designed to provide a comprehensive barrier against this potentially hazardous compound.

Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shieldGiven the high risk of severe eye damage posed by diamino compounds, standard safety glasses are insufficient.[1] Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A full-face shield worn over the goggles offers an additional layer of protection for the entire face from splashes.
Skin Protection
GlovesNitrile or butyl rubber gloves (double-gloving recommended)Diamines can be corrosive to the skin.[1][2][3][4] Studies have shown that some chemicals can penetrate glove materials.[5] Double-gloving with a material like nitrile provides a robust barrier. Regularly inspect gloves for any signs of degradation or tearing and change them frequently.
Lab Coat/SuitA chemically resistant lab coat or a disposable chemical protective suit (e.g., Tyvek)To protect against spills and contamination of personal clothing, a chemically resistant lab coat is mandatory.[6] For larger quantities or procedures with a higher risk of splashing, a disposable chemical protective suit should be considered.[7]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesAdamantane derivatives can be irritating to the respiratory system.[8][9][10] Handling the solid compound can generate dust, which should not be inhaled.[11][12][13] A properly fitted respirator is crucial, especially when working outside of a certified chemical fume hood.[13]
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict protocol is paramount for ensuring safety and minimizing environmental impact.

Experimental Workflow: Handling 1,3-Diamino-5-adamantanol

  • Preparation and Area Designation:

    • Always handle 1,3-Diamino-5-adamantanol in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][11]

    • Ensure that an eyewash station and a safety shower are readily accessible.[8][13]

    • Designate a specific area for handling the compound to prevent the spread of contamination.

  • Donning PPE:

    • Before handling the compound, don the complete PPE ensemble as detailed in the table above. The order of donning should be carefully considered to ensure a proper seal and avoid contamination.

  • Handling and Experimental Procedures:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Avoid direct contact with the skin, eyes, and clothing.[1][9][12]

    • Use compatible labware (e.g., glass or polyethylene) for handling and storage.[14]

  • Decontamination and Doffing PPE:

    • After the procedure, thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[14]

    • Collect all decontamination rinsate as hazardous waste.[14]

    • Doff PPE in a manner that avoids contaminating yourself. The outermost layer of gloves should be removed first.

Disposal Plan

The adamantane moiety, while not classified as hazardous to human health, may cause long-lasting harmful effects to aquatic life.[14][15] Therefore, 1,3-Diamino-5-adamantanol and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Collect all solid waste (e.g., contaminated gloves, wipes, disposable suits) and liquid waste (e.g., rinsate) in separate, clearly labeled, and sealed hazardous waste containers.[14]

    • The container label must include "Hazardous Waste" and the full chemical name: "1,3-Diamino-5-adamantanol".[14]

  • Storage:

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[14]

  • Disposal:

    • Never dispose of 1,3-Diamino-5-adamantanol down the drain or in regular trash.[14]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. The recommended method of disposal is incineration by a licensed hazardous waste disposal company.[12][14]

Visualizing the Safety Workflow

To further clarify the procedural steps, the following diagram illustrates the key stages of the handling and disposal workflow.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Eyewash/Shower Access don_ppe Don Complete PPE (Goggles, Face Shield, Gloves, Coat) weigh_solid Weigh Compound in Ventilated Enclosure don_ppe->weigh_solid run_experiment Conduct Experiment weigh_solid->run_experiment decon_surfaces Decontaminate Surfaces and Equipment run_experiment->decon_surfaces doff_ppe Doff PPE Safely decon_surfaces->doff_ppe collect_waste Collect Waste in Labeled Container doff_ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste ehs_disposal Arrange EHS Pickup store_waste->ehs_disposal

Caption: Workflow for safe handling and disposal of 1,3-Diamino-5-adamantanol.

References

  • Safety Data Sheet: 1,3-Adamantanediol. Chemos GmbH&Co.KG. [Link]

  • Adamantane (Cas 281-23-2) MSDS. Scribd. [Link]

  • Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Annals of Work Exposures and Health. [Link]

  • Safety Data Sheet: Adamantane. Carl ROTH. [Link]

  • PPE for the Chemical Industry. Respirex International. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.